Product packaging for D-Phenylalaninamide(Cat. No.:CAS No. 5241-59-8)

D-Phenylalaninamide

Cat. No.: B555535
CAS No.: 5241-59-8
M. Wt: 164.2 g/mol
InChI Key: OBSIQMZKFXFYLV-MRVPVSSYSA-N
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Description

D-Phenylalaninamide, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B555535 D-Phenylalaninamide CAS No. 5241-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSIQMZKFXFYLV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426470
Record name D-Phenylalaninamide
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Molecular Weight

164.20 g/mol
Source PubChem
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CAS No.

5241-59-8
Record name (αR)-α-Aminobenzenepropanamide
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Record name D-Phenylalaninamide
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Record name D-Phenylalaninamide
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Record name (2R)-2-amino-3-phenylpropanamide
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Record name D-PHENYLALANINAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to D-phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-phenylalaninamide, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its current applications in research.

Core Properties of this compound

This compound is the amide derivative of the non-proteinogenic amino acid D-phenylalanine. While the L-enantiomer is common in nature, the D-form and its derivatives are of significant interest in medicinal chemistry due to their increased stability against enzymatic degradation. The hydrochloride salt of this compound is a common commercially available form.

CAS Number:

  • D-Phenylalanine amide hydrochloride: 71666-94-9[]

  • L-Phenylalaninamide: 5241-58-7[2][3]

  • DL-Phenylalanine amide hydrochloride: 108321-83-1[4][5]

The following table summarizes the key chemical and physical properties of this compound and its hydrochloride salt. Data for the L-hydrochloride salt is included for comparison, as it is more extensively characterized and provides a reasonable estimate for the D-enantiomer's properties.

PropertyValue (this compound)Value (this compound HCl)Value (L-phenylalaninamide HCl)Source(s)
Molecular Formula C₉H₁₂N₂OC₉H₁₃ClN₂OC₉H₁₃ClN₂O[6][7][8]
Molecular Weight 164.20 g/mol 200.67 g/mol 200.67 g/mol [4][6][7][9][10]
Appearance White to off-white solid/powderWhite to near-white powder/crystalWhite to near-white powder/crystal[7][9][10]
Melting Point Not widely reportedNot widely reported234 °C[7][9][10]
Boiling Point Not widely reportedNot widely reported356.9 °C at 760 mmHg[7][9][10]
Solubility Soluble in waterSoluble in waterSoluble in water[8][9][10]
Optical Rotation [α]20/D Not widely reportedNot widely reported+15.0 to +23.0° (c=2, H₂O)[10]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

A common and effective method for the synthesis of this compound is the amidation of a protected D-phenylalanine precursor, followed by deprotection. The following protocol is a representative example using Boc-protected D-phenylalanine and a peptide coupling agent.

Protocol:

  • Starting Material: Begin with Boc-D-phenylalanine.

  • Amide Coupling:

    • Dissolve Boc-D-phenylalanine in a suitable solvent such as dichloromethane (DCM) or a mixture of ethyl acetate and pyridine.[11]

    • Cool the solution to 0 °C in an ice bath.

    • Add a coupling agent. Propylphosphonic anhydride (T3P®) is an effective choice that minimizes racemization.[11][12] Other agents like PyBOP® can also be used.[12]

    • Add an amine source, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at 0 °C for a few hours and then allow it to warm to room temperature overnight.

  • Work-up and Extraction:

    • Quench the reaction with water or a mild aqueous acid.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid, a weak base (like sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Boc-D-phenylalaninamide.

  • Boc Deprotection:

    • Dissolve the crude Boc-D-phenylalaninamide in a suitable solvent like dichloromethane or ethyl acetate.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.[11]

    • Stir the reaction at room temperature for 1-2 hours.

  • Isolation of Final Product:

    • Evaporate the solvent and excess acid under reduced pressure.

    • The resulting product will be the TFA salt of this compound. To obtain the free amide or the hydrochloride salt, further purification and salt formation steps are required. For the hydrochloride salt, the residue can be dissolved in a minimal amount of water and treated with hydrochloric acid, followed by precipitation or lyophilization.

Purification is critical to remove unreacted starting materials, byproducts, and reagents from the synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying amino acid amides.

Protocol:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase, typically a mixture of water and a small amount of acetonitrile, with 0.1% trifluoroacetic acid (TFA).

  • Chromatographic System:

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Elution Gradient:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved crude product.

    • Apply a linear gradient of increasing Mobile Phase B to elute the compounds based on their hydrophobicity. This compound will elute as the concentration of acetonitrile increases.

  • Fraction Collection and Analysis:

    • Monitor the elution profile using a UV detector, typically at 210-220 nm.

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

  • Product Isolation:

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a TFA salt. For the hydrochloride salt, ion exchange chromatography may be necessary before lyophilization.

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: To determine the purity of the final product.

    • Chiral HPLC: To confirm the enantiomeric excess (ee%) and ensure that no racemization occurred during synthesis.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of this compound.

Biological Activity and Applications

While this compound itself is primarily a chiral building block, its derivatives are the subject of significant research in drug development. The D-configuration often imparts resistance to proteolysis, enhancing the pharmacokinetic properties of peptide-based drugs.

  • Antimycobacterial Agents: Derivatives of Nα-aroyl-N-aryl-D-phenylalanine amide have shown promising activity against Mycobacterium abscessus and other mycobacteria.[11][13] These compounds act as inhibitors of bacterial RNA polymerase, binding to a different site than rifamycins.[11] The R-enantiomer (D-form) of these derivatives is essential for their activity.[11]

  • HIV-1 Capsid Inhibitors: Phenylalanine derivatives are being investigated as inhibitors of the HIV-1 capsid protein.[14] These molecules often contain a phenylalanine core that is crucial for their antiviral activity.[14]

  • Quorum Sensing Inhibitors: Some phenylalanine derivatives have been identified as potent inhibitors of quorum sensing in bacteria, a process that regulates virulence and biofilm formation.[15]

This compound has no known direct involvement in major signaling pathways. However, its derivatives are designed to interact with specific biological targets, such as bacterial RNA polymerase in the case of antimycobacterial agents.[11]

Mandatory Visualizations

Synthesis_Purification_Workflow Start Boc-D-phenylalanine Coupling Amide Coupling (T3P, NH₃ source) Start->Coupling 1. Synthesis Crude_Protected Crude Boc-D-phenylalaninamide Coupling->Crude_Protected Deprotection Boc Deprotection (TFA) Crude_Protected->Deprotection Crude_Final Crude this compound (TFA Salt) Deprotection->Crude_Final Purification RP-HPLC Purification Crude_Final->Purification 2. Purification Analysis Purity & Identity Analysis (HPLC, MS, NMR) Purification->Analysis 3. Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for this compound synthesis and purification.

References

An In-depth Technical Guide to D-phenylalaninamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-phenylalaninamide, a derivative of the non-proteinogenic amino acid D-phenylalanine. It is a valuable chiral building block in medicinal chemistry and drug development, often incorporated into peptides to increase their resistance to enzymatic degradation. This document details its chemical structure, physicochemical properties, and key synthesis methodologies, including detailed experimental protocols.

Chemical Structure and Properties

This compound, systematically named (2R)-2-amino-3-phenylpropanamide, is an amino acid amide derived from D-phenylalanine.[] Its structure features a chiral center at the alpha-carbon with the (R)-configuration, a primary amine group, a primary amide group, and a benzyl side chain.[2] This structure allows it to participate in hydrogen bonding, influencing its interactions within biological systems.[3]

Key Structural Features:

  • Chiral Center: The α-carbon has an (R)-configuration.

  • Aromatic Ring: A phenyl group attached to the β-carbon.

  • Functional Groups: A primary amine (-NH₂), and a primary amide (-CONH₂).

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 5241-59-8[2]
Molecular Formula C₉H₁₂N₂O[2]
Molecular Weight 164.21 g/mol [2]
Appearance White to off-white powder or crystalline solid[][3]
Melting Point 72-81 °C[2]
Optical Rotation [α]D²⁰ -19 ± 2º (c=1 in 1N HCl)[2]
Purity (Typical) ≥ 99% (HPLC)[2]
IUPAC Name (2R)-2-amino-3-phenylpropanamide[]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, commonly starting from D-phenylalanine or its derivatives. The primary challenge is to form the amide bond while preserving the stereochemical integrity of the chiral center. Both chemical and enzymatic methods have been developed.

A straightforward and common method for synthesizing this compound is the ammonolysis of a D-phenylalanine ester, such as the methyl or ethyl ester. This reaction directly converts the ester functional group into a primary amide.

Reaction Scheme: D-Phenylalanine Methyl Ester + Ammonia → this compound + Methanol

Experimental Protocol: Ammonolysis of D-Phenylalanine Methyl Ester Hydrochloride

This protocol is adapted from a general procedure for the synthesis of the L-enantiomer.[4]

  • Materials:

    • D-phenylalanine methyl ester hydrochloride

    • 20-28% Aqueous ammonia solution

    • Ethyl acetate

  • Procedure:

    • Dissolve D-phenylalanine methyl ester hydrochloride in a concentrated aqueous ammonia solution (e.g., 20% solution) in a sealed vessel.[4]

    • Stir the reaction mixture vigorously at room temperature for approximately 20-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).[4]

    • Combine the organic phases.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

    • The resulting crude product is this compound, which will appear as a white solid.[4]

  • Purification:

    • The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

  • Expected Yield:

    • Yields for this type of reaction are typically in the range of 70-80%. A reported synthesis of the L-enantiomer using this method yielded 76%.[4]

Synthesis Workflow: Ammonolysis of D-Phenylalanine Methyl Ester

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A D-Phenylalanine Methyl Ester HCl C Ammonolysis Reaction (Room Temp, 20-24h) A->C B Aqueous Ammonia (20-28%) B->C D Extraction with Ethyl Acetate C->D Reaction Mixture E Solvent Evaporation D->E Organic Phases F Purification (Recrystallization) E->F Crude Product G This compound F->G G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Precursor Synthesis A D-Phenylalanine (Precursor) C Esterification A->C E Boc-Protection A->E B This compound (Target Molecule) D Ammonolysis C->D D-Phe-OMe D->B F Peptide Coupling (e.g., T3P®) E->F Boc-D-Phe G Boc-Deprotection F->G Boc-D-Phe-NH2 G->B H Cinnamic Acid I Engineered PAL H->I I->A Asymmetric Hydroamination (>99% ee)

References

An In-depth Technical Guide to the Solubility of D-phenylalaninamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-phenylalaninamide in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for quantitative determination, and contextual data from the closely related compound, L-phenylalanine. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug formulation, enabling them to effectively work with this compound.

Introduction to this compound and its Importance

This compound is a derivative of the D-isomer of the essential amino acid phenylalanine. It is a chiral building block used in the synthesis of various pharmaceutical compounds and peptidomimetics. The presence of the amide group in place of the carboxylic acid can significantly alter the physicochemical properties of the molecule, including its solubility, which is a critical parameter in drug design and development. Understanding the solubility of this compound in different organic solvents is crucial for its use in chemical synthesis, purification processes such as recrystallization, and the formulation of drug products.

Solubility of this compound

Qualitative Solubility Data
Solvent ClassSolvent NameQualitative Solubility
ChlorinatedChloroformSoluble[1]
DichloromethaneSoluble[1]
EstersEthyl AcetateSoluble[1]
KetonesAcetoneSoluble[1]
SulfoxidesDimethyl Sulfoxide (DMSO)Soluble[1]
Quantitative Solubility Data of L-phenylalanine for Context

To provide a framework for understanding the solubility of this compound, the following table summarizes the quantitative solubility of the parent amino acid, L-phenylalanine, in water and some organic solvents. It is important to note that the presence of the amide group in this compound instead of a carboxylic acid will influence its solubility profile compared to L-phenylalanine. Generally, the amide group can act as both a hydrogen bond donor and acceptor, which may enhance solubility in polar protic and aprotic solvents.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water252.96
Water504.95
Water758.32
Water10014.0
Ethanol250.23
Methanol250.74
50% (w/w) Ethanol/Water251.25
50% (w/w) Methanol/Water251.85

Note: The data in this table is for L-phenylalanine and is provided for comparative purposes.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Apparatus
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Volumetric flasks

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaking incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Oven

Procedure
  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature in the thermostatic shaker.

  • Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the temperature-equilibrated solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Shake the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature fluctuations that could cause precipitation.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is completely evaporated, place the vial in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

    • Reweigh the vial containing the dry solid.

  • Calculation of Solubility: The solubility (S) in g/100 mL can be calculated using the following formula:

    S ( g/100 mL) = [(Weight of vial + solid) - (Weight of empty vial)] / (Volume of supernatant taken in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_solvent Equilibrate Solvent to Temperature start->prep_solvent add_solute Add Excess this compound to Solvent prep_solvent->add_solute shake Shake at Constant Temperature until Equilibrium add_solute->shake settle Settle or Centrifuge shake->settle sample Sample and Filter Supernatant settle->sample weigh1 Weigh Sampled Solution sample->weigh1 evaporate Evaporate Solvent weigh1->evaporate weigh2 Weigh Dry Solid evaporate->weigh2 calculate Calculate Solubility weigh2->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound in common organic solvents and provided context through the quantitative solubility of its parent amino acid, L-phenylalanine. While a comprehensive quantitative dataset for this compound is not currently available in the literature, the detailed experimental protocol provided herein offers a robust methodology for researchers and drug development professionals to determine these crucial parameters in their own laboratories. The provided workflow diagram offers a clear visual guide to this experimental process. Accurate solubility data is fundamental to the successful application of this compound in synthesis, purification, and formulation, and the information and methods presented in this guide are intended to facilitate these endeavors.

References

An In-depth Technical Guide to the Spectroscopic Analysis of D-phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for D-phenylalaninamide. It includes predicted spectral data, comprehensive experimental protocols for acquiring such data, and visual workflows to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of this compound suggest a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The presence of a chiral center will lead to diastereotopic protons in the β-methylene group, resulting in a more complex splitting pattern.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic (5H)7.2 - 7.4Multiplet-
α-H (1H)~3.8Doublet of Doublets (dd)Jαβa ≈ 8 Hz, Jαβb ≈ 5 Hz
β-Ha (1H)~3.1Doublet of Doublets (dd)Jβaβb ≈ 14 Hz, Jαβa ≈ 8 Hz
β-Hb (1H)~2.9Doublet of Doublets (dd)Jβaβb ≈ 14 Hz, Jαβb ≈ 5 Hz
Amide (-NH₂)Solvent dependentBroad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

Carbon AtomPredicted Chemical Shift (δ) ppm
Carbonyl (C=O)~175
Aromatic C (quaternary)~137
Aromatic CH (ortho, meta, para)127 - 130
α-Carbon~55
β-Carbon~40
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The primary amide and the benzylic group are key sites for fragmentation.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
147[M - NH₃]⁺
120[M - CONH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and MS data for this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Dissolution: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., amide protons).

  • Internal Standard: Add a small amount of an internal standard (e.g., TMS or a known reference compound) for accurate chemical shift referencing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

  • Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the internal standard.

2.1.3. ¹³C NMR Acquisition

  • Spectrometer Setup: Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 200-250 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry Protocol

2.2.1. Sample Preparation

  • Dissolution: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Matrix (for MALDI): If using Matrix-Assisted Laser Desorption/Ionization, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

2.2.2. ESI-MS Acquisition

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Parameters:

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Pressure: Optimize for a stable spray.

    • Drying Gas Flow and Temperature: Adjust to ensure efficient desolvation.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 analysis1 Peak Picking and Integration proc3->analysis1 analysis2 Structure Elucidation analysis1->analysis2

Caption: General workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis prep1_ms Weigh Sample prep2_ms Dissolve in Volatile Solvent prep1_ms->prep2_ms acq1_ms Introduce into Ion Source (ESI) prep2_ms->acq1_ms acq2_ms Set Ionization Parameters acq1_ms->acq2_ms acq3_ms Acquire Mass Spectrum acq2_ms->acq3_ms analysis1_ms Identify Molecular Ion Peak acq3_ms->analysis1_ms analysis2_ms Analyze Fragmentation Pattern analysis1_ms->analysis2_ms analysis3_ms Confirm Structure analysis2_ms->analysis3_ms

Caption: General workflow for ESI-MS analysis.

The Diverse Biological Activities of D-Phenylalaninamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-phenylalaninamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, including the D-phenylalanine core, offer opportunities for developing novel therapeutic agents against a range of diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimicrobial Activity

A significant area of investigation for this compound derivatives has been in the discovery of novel antimicrobial agents, particularly against mycobacteria.

Anti-mycobacterial Activity

Nα-aroyl-N-aryl-D-phenylalanine amides (AAPs) have shown potent activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).[1][2] The hit compound MMV688845, Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide, was identified as an inhibitor of Mtb RNA polymerase (RNAP), binding to the RpoB subunit at a site distinct from rifamycins.[1] It is crucial that the derivatives maintain the R configuration at the stereocenter, as the S enantiomer is inactive.[1]

Derivatization of MMV688845 has focused on improving potency and physicochemical properties. For instance, oxidation of the thiomorpholine moiety to S-oxides resulted in derivatives with lower MIC90 values against M. abscessus (0.78 μM, an 8-fold increase in activity) and higher aqueous kinetic solubility.[1]

Table 1: Anti-mycobacterial Activity of this compound Derivatives

CompoundOrganismMIC90 (μM)Reference
MMV688845M. abscessus6.25 - 12.5[1]
MMV688845 S-oxide derivative (Compound 2)M. abscessus0.78[1][2]
Q112M. tuberculosis-[3]
Q112 inverted amide derivative (Compound 8)M. tuberculosis-[3]
Q112 triazole derivative (Compound 7)M. tuberculosis-[3]

Note: Specific MIC values for Q112 and its derivatives against M. tuberculosis were not explicitly provided in the snippets but their activity was discussed.

Anticancer Activity

Derivatives of β-phenylalanine containing sulphonamide and azole moieties have been investigated as potential antiproliferative agents in lung cancer models.[4][5] Additionally, new sulfonamide derivatives of cytosine and 9-methyl adenine conjugated with phenylalanine methyl ester have been synthesized and evaluated for their cytotoxic activity against murine mammary adenocarcinoma (AMN3) and human breast cancer (AMJ13) cell lines.[6][7] These compounds showed an inhibitory effect on the cancer cell lines with no significant effect on normal rat embryo fibroblast cells (Ref).[6][7]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineActivityReference
Sulfonamide-phenylalanine conjugate (Compound G)AMN3, AMJ13Inhibitory effect[6]
Sulfonamide-phenylalanine conjugate (Compound J)AMN3, AMJ13Inhibitory effect[6]
6-aryl-furo[2,3-d]pyrimidin-4-amine derivative (Compound 11)EGFRIC50 = 22 nM[8]

Antiviral Activity

Phenylalanine derivatives have been designed and synthesized as inhibitors of the HIV-1 capsid (CA) protein, a promising target for antiviral drug development.[9] These compounds target the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. The most potent compounds, II-13c and V-25i, displayed anti-HIV-1 activity with EC50 values of 5.14 μM and 2.57 μM, respectively.[9] Surface plasmon resonance (SPR) assays confirmed that these compounds preferentially bind to the CA hexamer over the monomer.[9]

Table 3: Anti-HIV-1 Activity of this compound Derivatives

CompoundAssayEC50 (μM)CC50 (μM)KD (Hexamer) (μM)KD (Monomer) (μM)Reference
II-13cAnti-HIV-1 activity in MT-4 cells5.14 ± 1.62> 9.514.82 ± 0.3015.81 ± 0.47[9]
V-25iAnti-HIV-1 activity in MT-4 cells2.57 ± 0.79> 8.554.21 ± 0.5711.62 ± 1.63[9]
PF-74 (Reference)Anti-HIV-1 activity in MT-4 cells0.42 ± 0.11> 11.560.12 ± 0.007.15 ± 0.28[9]

Anticonvulsant and Neuroprotective Activity

Aryl-substituted phenylalanine derivatives have been investigated as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing potential as anticonvulsant agents.[10] One such derivative demonstrated significant anticonvulsant activity in the 6-Hz test.[10] Furthermore, certain phenylalanine derivatives have shown modulating effects on human α1-glycine receptors, with one derivative exhibiting a moderate protective effect in a strychnine-induced seizure model in rats.[11]

Table 4: Anticonvulsant Activity of this compound Derivatives

CompoundSeizure ModelED50 (mg/kg)Protection (%)Reference
Alaninamide derivative 26MES64.3-[12]
Alaninamide derivative 266 Hz (32 mA)15.6-[12]
Alaninamide derivative 266 Hz (44 mA)29.9-[12]
Alaninamide derivative 28MES34.9-[12]
Alaninamide derivative 286 Hz (32 mA)12.1-[12]
Alaninamide derivative 286 Hz (44 mA)29.5-[12]
Phenylalanine derivative 5Strychnine-induced seizure-Moderate[11]

Quorum Sensing Inhibition

Novel phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing (QS) inhibitors.[13] QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factors. These compounds demonstrated good QS inhibitory activity, with IC50 values ranging from 7.12 ± 2.11 μM to 92.34 ± 2.09 μM.[13] The most promising compound, 4h, which contains a sulfonamido group, showed excellent biological activity in all assays, including anti-biofilm formation and inhibition of the CviR receptor.[13]

Table 5: Quorum Sensing Inhibitory Activity of this compound Derivatives

CompoundAssayIC50 (μM)Reference
4aQuorum sensing inhibition-[13]
4cQuorum sensing inhibition-[13]
4hQuorum sensing inhibition7.12 ± 2.11[13]
4NPO (Reference)Quorum sensing inhibition29.13 ± 0.88[13]

Note: Specific IC50 values for 4a and 4c were not provided in the snippets but their strong activity was mentioned.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedures)

Amide Bond Formation: A common method for synthesizing this compound derivatives involves a two-step acylation process.

  • Step 1: First Amide Bond Formation: Boc-protected D-phenylalanine is coupled with a desired amine using a coupling reagent such as propylphosphonic anhydride (T3P®) in a mixture of ethyl acetate and pyridine.[1][14] The Boc protecting group is subsequently removed using trifluoroacetic acid (TFA).[1]

  • Step 2: Second Amide Bond Formation: The resulting amine is then reacted with a carboxylic acid using another coupling reagent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to form the second amide bond.[1]

Alternatively, for the synthesis of HIV-1 capsid inhibitors, (tert-butoxycarbonyl)-L-phenylalanine was reacted with 4-methoxy-N-methylaniline using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). The Boc group was then removed with TFA.[9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, is a standard measure of in vitro antibacterial activity.

  • Method: A serial dilution technique is commonly employed.[14]

  • Procedure:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Middlebrook 7H9 or cation-adjusted Mueller-Hinton II broth) in a microtiter plate.[1]

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., M. abscessus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for many bacteria, longer for mycobacteria).[15]

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Procedure:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[6]

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[15]

Visualizations

Synthesis Workflow for this compound Derivatives

G cluster_synthesis General Synthesis Workflow start Boc-D-Phenylalanine coupling1 Coupling (e.g., T3P) start->coupling1 amine1 Amine 1 amine1->coupling1 deprotection Boc Deprotection (TFA) coupling1->deprotection intermediate This compound Intermediate deprotection->intermediate coupling2 Coupling (e.g., DEPBT) intermediate->coupling2 acid Carboxylic Acid acid->coupling2 final_product This compound Derivative coupling2->final_product

Caption: General synthesis workflow for this compound derivatives.

Mechanism of Action: Inhibition of Mycobacterial RNA Polymerase

G cluster_moa Inhibition of Mycobacterial RNA Polymerase derivative This compound Derivative (e.g., MMV688845) rpoB RpoB Subunit derivative->rpoB Binds to transcription Transcription derivative->transcription Inhibits rnap Mycobacterial RNA Polymerase (RNAP) rnap->transcription Catalyzes rpoB->rnap Part of protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth

Caption: Inhibition of mycobacterial transcription by this compound derivatives.

Experimental Workflow for Antimicrobial Activity Screening

G cluster_workflow Antimicrobial Screening Workflow synthesis Compound Synthesis mic_assay MIC Assay synthesis->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) mic_assay->cytotoxicity_assay Active Compounds bactericidal_assay Bactericidal Assay cytotoxicity_assay->bactericidal_assay Non-toxic Compounds in_vivo_model In Vivo Infection Model bactericidal_assay->in_vivo_model Bactericidal Compounds

Caption: Workflow for the screening of antimicrobial this compound derivatives.

References

An In-depth Technical Guide on the Mechanism of Action of D-phenylalaninamide Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary mechanism of action for D-phenylalaninamide derivatives, focusing on their role as potent inhibitors of mycobacterial RNA polymerase. This class of compounds, particularly the Nα-aroyl-N-aryl-phenylalanine amides (AAPs), has emerged as a promising area of research for the development of novel antitubercular agents. This document details the molecular target, mechanism of inhibition, structure-activity relationships, and quantitative data on their biological activity. Furthermore, it provides detailed protocols for key experimental assays and visual diagrams of the core signaling pathway and experimental workflows to support further research and development in this field.

Core Mechanism of Action: Inhibition of Mycobacterial RNA Polymerase

The predominant and most well-characterized mechanism of action for this compound derivatives is the inhibition of DNA-directed RNA polymerase (RNAP) in mycobacteria.[1][2][3] This essential enzyme is responsible for transcribing the genetic code from DNA to RNA, a critical step in protein synthesis and, consequently, bacterial survival.[3][4]

Molecular Target and Binding Site

The specific target of these compounds is the β-subunit of the mycobacterial RNA polymerase, encoded by the rpoB gene.[5][6][7] Through the study of spontaneous resistant mutants of Mycobacterium abscessus, it has been confirmed that resistance to these compounds maps to mutations in rpoB.[5][7]

A key feature of this class of inhibitors is that they bind to a site on the RpoB subunit that is distinct from the binding site of rifamycins, a cornerstone of current tuberculosis therapy.[1][6][7] This is highly significant as it implies a low probability of cross-resistance with rifampin, offering a potential therapeutic option for rifampin-resistant mycobacterial strains.

Stereoselectivity and Antimycobacterial Activity

The inhibitory activity of Nα-aroyl-N-aryl-phenylalanine amides is stereoselective. The R-enantiomer, which corresponds to the D-phenylalanine configuration, is the biologically active form, while the S-enantiomer (L-phenylalanine) is inactive.[6] These compounds have demonstrated broad-spectrum activity against various mycobacterial species, including drug-susceptible and multi-drug resistant strains of Mycobacterium tuberculosis, as well as non-tuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium.[3][6][8]

The lead compound, MMV688845 (Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide), and its derivatives have shown potent bactericidal activity against M. abscessus both in vitro and in macrophage infection models.[5][7]

Quantitative Data

The biological activity of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the lead compound MMV688845 and some of its more potent derivatives against several mycobacterial species.

Table 1: MIC of MMV688845 against Mycobacterium abscessus
Parameter Value (μM)
MIC906.25 - 12.5[6][9]
Table 2: MIC50 of MMV688845 Derivatives against M. abscessus Subspecies
Compound subsp. abscessus (μM) subsp. massiliense (μM) subsp. bolletii (μM)
MMV688845 ~1.0-2.0~1.0-2.0~2.0-4.0
Sulfone Derivative 8 0.20.1Not specified

Note: The data indicates that derivatives containing a sulfone moiety generally exhibit lower MIC50 values, suggesting higher potency.[8]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of Mycobacterial Transcription

G cluster_bacterium Mycobacterium Cell DNA Mycobacterial DNA RNAP RNA Polymerase (RNAP) (β-subunit - RpoB) DNA->RNAP Transcription Initiation mRNA mRNA Transcript RNAP->mRNA Elongation Ribosome Ribosome mRNA->Ribosome Translation Proteins Essential Proteins Ribosome->Proteins CellGrowth Bacterial Replication and Survival Proteins->CellGrowth DPAD This compound Derivative (e.g., AAP) DPAD->RNAP Binds to RpoB subunit (Allosteric Site)

Inhibition of Mycobacterial RNA Polymerase by this compound Derivatives.
Experimental Workflow: MIC Determination via Broth Microdilution

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial 2-fold dilutions of test compound in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the bacterial suspension. A->C B Prepare M. tuberculosis inoculum (e.g., H37Rv) in 7H9 broth to a standardized density (e.g., 3 x 10^5 CFU/mL). B->C D Include sterility (medium only) and growth (no compound) controls. C->D E Seal plates and incubate at 37°C for 7-14 days. D->E F Visually inspect plates for turbidity or use a colorimetric readout (e.g., Resazurin). E->F G Determine MIC: the lowest compound concentration that prevents visible growth. F->G

Workflow for Determining Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Cytotoxicity Assessment using SRB Assay

G cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_readout Solubilization & Readout N1 Seed adherent mammalian cells (e.g., HepG2, Vero) in a 96-well plate and incubate. N2 Treat cells with serial dilutions of the test compound. N1->N2 N3 Incubate for a defined period (e.g., 72 hours). N2->N3 N4 Fix cells with cold trichloroacetic acid (TCA). N3->N4 N5 Wash away TCA and stain cellular proteins with Sulforhodamine B (SRB) dye. N4->N5 N6 Wash away unbound SRB dye with 1% acetic acid. N5->N6 N7 Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base). N6->N7 N8 Measure the optical density (OD) at ~565 nm using a microplate reader. N7->N8 N9 Calculate cell viability relative to untreated controls. N8->N9

Workflow for Sulforhodamine B (SRB) Cytotoxicity Assay.

Detailed Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimycobacterial susceptibility testing.[3][10]

Materials:

  • 96-well, U-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

  • Test compounds solubilized in DMSO

  • Mycobacterium tuberculosis (e.g., H37Rv) culture

  • Sterile distilled water or saline

  • McFarland 0.5 turbidity standard

  • Incubator at 37°C

  • Plate sealer or gas-permeable bags

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. c. Add the test compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: a. From a fresh culture of M. tuberculosis on solid medium, transfer a few colonies into a tube with sterile glass beads and 3-4 mL of 7H9 broth. b. Vortex for 1-2 minutes to create a homogenous suspension. c. Allow the suspension to settle for 30 minutes. d. Adjust the turbidity of the supernatant to a McFarland 0.5 standard using sterile broth. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL. e. Prepare the final working inoculum by diluting this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[10]

  • Inoculation and Incubation: a. Add 100 µL of the working inoculum to each well containing the serially diluted compound. b. Include a growth control well (inoculum, no compound) and a sterility control well (broth only). c. Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth (a pellet at the bottom of the well) is observed in the growth control well.[10]

  • Reading and Interpretation: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[10]

In Vitro Transcription Assay with Mycobacterial RNA Polymerase

This is a generalized protocol for an in vitro transcription assay to assess the inhibitory activity of compounds on mycobacterial RNAP.[11][12]

Materials:

  • Purified mycobacterial RNA polymerase (RNAP) holoenzyme (core enzyme + sigma factor)

  • Linear DNA template containing a mycobacterial promoter (e.g., λ PR promoter)

  • 10x Transcription buffer (e.g., 400 mM Tris-HCl, 1.6 M KCl, 100 mM MgCl2, 10 mM DTT, pH 7.9)

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled nucleotide (e.g., α-³²P-UTP)

  • Test compound at various concentrations

  • Heparin (for single-round transcription assays)

  • RNA gel loading buffer (e.g., 95% formamide, 0.05% bromophenol blue)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager

Procedure:

  • Formation of Open Complex: a. Incubate purified RNAP holoenzyme with the DNA template in transcription buffer at 37°C for 5-10 minutes to allow the formation of the open promoter complex.[12]

  • Inhibition Step: a. Add the this compound derivative at various concentrations to the open complex and incubate for a further 10-15 minutes.

  • Transcription Initiation and Elongation: a. Prepare a reaction mixture containing the four NTPs, including the radiolabeled nucleotide, and heparin (to prevent re-initiation). b. Initiate the transcription reaction by adding the NTP mixture to the open complex. c. Allow the reaction to proceed at 37°C for 20 minutes.[12]

  • Reaction Quenching and Analysis: a. Stop the reaction by adding RNA gel loading buffer. b. Denature the samples by heating. c. Separate the RNA transcripts by size using denaturing PAGE. d. Visualize the radiolabeled transcripts using a phosphorimager.

  • Interpretation: a. A dose-dependent decrease in the amount of full-length transcript in the presence of the compound indicates inhibition of RNA polymerase. The IC50 can be determined by quantifying the band intensities.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to assess the cytotoxicity of the compounds against mammalian cell lines to determine their selectivity.[1][5][13]

Materials:

  • Adherent mammalian cell line (e.g., Vero, HepG2)

  • Appropriate cell culture medium

  • 96-well flat-bottom plates

  • Test compound

  • Fixation solution: 10% (wt/vol) trichloroacetic acid (TCA)

  • Staining solution: 0.4% (wt/vol) Sulforhodamine B (SRB) in 1% (vol/vol) acetic acid

  • Wash solution: 1% (vol/vol) acetic acid

  • Solubilization solution: 10 mM Tris base, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate overnight.[5] b. Add serial dilutions of the test compound to the wells and incubate for an appropriate time (e.g., 72 hours).

  • Cell Fixation: a. Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C.[1]

  • Staining: a. Remove the supernatant and wash the plates five times with slow-running tap water. Air dry the plates. b. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1] b. Air dry the plates completely.

  • Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plate for 10 minutes. c. Measure the optical density (OD) at approximately 565 nm.[6]

  • Interpretation: a. The OD is proportional to the cellular protein mass. Calculate the percentage of cell viability compared to untreated control cells.

Conclusion

This compound and its derivatives, particularly the Nα-aroyl-N-aryl-phenylalanine amides, represent a compelling class of antimycobacterial agents. Their unique mechanism of action, involving the inhibition of RNA polymerase at a novel site, offers a significant advantage in overcoming existing drug resistance. The potent and stereoselective activity against a broad range of mycobacteria underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds in the fight against mycobacterial infections.

References

A Technical Guide to the Research Applications of D-Phenylalaninamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalaninamide, a derivative of the non-proteinogenic amino acid D-phenylalanine, serves as a versatile chiral building block in medicinal chemistry and drug discovery. Its inherent stereochemistry and modifiable amide and amine functionalities provide a robust scaffold for the development of novel therapeutic agents. This technical guide explores the core research applications of this compound, focusing on its role in the generation of potent antimycobacterial and antiviral compounds, as well as its utility as a chiral auxiliary in asymmetric synthesis. The D-configuration of the parent amino acid is crucial for the biological activity of many of its derivatives, often conferring enhanced stability against enzymatic degradation. This guide presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

I. Antimycobacterial Activity of Nα-Aroyl-N-Aryl-D-Phenylalanine Amides (AAPs)

A significant application of this compound is in the synthesis of Nα-aroyl-N-aryl-D-phenylalanine amides (AAPs), a class of compounds with potent activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTM).[1][2][3] The lead compound in this class, Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide (MMV688845), has demonstrated significant promise in preclinical studies.[4]

Mechanism of Action: RNA Polymerase Inhibition

AAPs exert their antimycobacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a key enzyme in transcription.[1][3] This mechanism is distinct from that of rifamycins, another class of RNAP inhibitors, suggesting a low probability of cross-resistance.

RNA_Polymerase_Inhibition cluster_bacterium Mycobacterium cluster_drug Drug Action DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Protein Protein Synthesis mRNA->Protein Translation Cell_Death Bacterial Cell Death AAP This compound Derivative (AAP) AAP->RNAP Inhibition

AAP Inhibition of Mycobacterial RNA Polymerase
Quantitative Data: Antimycobacterial Activity

The following table summarizes the in vitro activity of selected Nα-aroyl-N-aryl-D-phenylalanine amides against various mycobacterial species.

CompoundM. abscessus (MIC₉₀, µM)M. intracellulare (MIC₉₀, µM)M. smegmatis (MIC₉₀, µM)M. tuberculosis (MIC₉₀, µM)Reference
MMV6888456.25 - 12.5>5012.53.13[4]
S-oxide derivative0.786.251.560.78[4]
Sulfone derivative0.7812.53.131.56[4]

II. Anti-HIV Activity of this compound Derivatives

Derivatives of this compound have also been identified as potent inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA).[5] These compounds interfere with the assembly and disassembly of the viral capsid, a critical process in the viral life cycle.

Mechanism of Action: HIV-1 Capsid Inhibition

HIV-1 capsid inhibitors can disrupt the stability of the viral core, affecting both early and late stages of viral replication. They can interfere with the uncoating process after viral entry and also disrupt the assembly of new virions.

HIV_Capsid_Inhibition cluster_workflow HIV-1 Replication Cycle Viral_Entry Viral Entry Uncoating Capsid Uncoating Viral_Entry->Uncoating RT_Integration Reverse Transcription & Integration Uncoating->RT_Integration Viral_Protein_Synth Viral Protein Synthesis RT_Integration->Viral_Protein_Synth Assembly Capsid Assembly Viral_Protein_Synth->Assembly Budding Budding & Maturation Assembly->Budding D_Phe_Amide This compound Derivative D_Phe_Amide->Uncoating Inhibits D_Phe_Amide->Assembly Inhibits

HIV-1 Capsid Inhibition by this compound Derivatives
Quantitative Data: Anti-HIV Activity

The following table presents the antiviral activity and binding affinity of representative this compound-based HIV-1 capsid inhibitors.

CompoundAnti-HIV-1 Activity (EC₅₀, µM)Binding to CA Hexamer (K_D, µM)Reference
PF-74 (Reference)0.420.12[5]
II-13c5.144.82[5]
V-25i2.574.21[5]

III. This compound Analogs as Chiral Auxiliaries

The inherent chirality of this compound and its analogs, such as (R)-phenylglycine amide, makes them valuable as chiral auxiliaries in asymmetric synthesis.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.

Application in Asymmetric Strecker Synthesis

(R)-phenylglycine amide has been successfully employed as a chiral auxiliary in the diastereoselective Strecker reaction to produce α-amino acids.[2] The reaction proceeds via a crystallization-induced asymmetric transformation, leading to high diastereomeric excess.

Asymmetric_Strecker_Synthesis start Aldehyde/Ketone + (R)-Phenylglycine Amide (Chiral Auxiliary) intermediate Diastereomeric α-Amino Nitrile Mixture start->intermediate NaCN, H₂O/MeOH crystallization Crystallization-Induced Asymmetric Transformation intermediate->crystallization product Diastereomerically Pure α-Amino Nitrile crystallization->product final_product Enantiomerically Pure α-Amino Acid product->final_product Hydrolysis & Auxiliary Removal

Asymmetric Strecker Synthesis Workflow

IV. Experimental Protocols

A. Synthesis of Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide (MMV688845)[1][6]

This protocol describes a racemization-free synthesis starting from Boc-protected D-phenylalanine.

Step 1: Synthesis of Boc-D-phenylalanine-2-morpholinoanilide

  • Dissolve Boc-D-phenylalanine (1.0 g, 3.7 mmol) and 2-morpholinoaniline (611 mg, 3.4 mmol) in a 2:1 mixture of ethyl acetate and pyridine (15 mL).

  • Cool the solution to -20 °C using an isopropanol-dry ice bath.

  • Add a 50% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (4.05 mL, 6.8 mmol) in several portions.

  • Stir the reaction mixture overnight at 0 °C.

  • Add ethyl acetate (30 mL) and wash the mixture with 0.5 N hydrochloric acid (30 mL).

  • Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure to yield the product.

Step 2: Synthesis of Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide

  • Dissolve the product from Step 1 (250 mg, 0.59 mmol) in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stir for 1 hour at room temperature to remove the Boc protecting group.

  • Remove the solvent under reduced pressure and co-evaporate the crude product three times with toluene and three times with chloroform.

  • Dissolve the residue in dichloromethane and add diisopropylethylamine (308 µL, 1.77 mmol) and 2-thiophenecarboxylic acid (75 mg, 0.59 mmol).

  • Add a solution of PyBOP® (338 mg, 0.65 mmol) under light protection and an argon atmosphere.

  • Stir the reaction mixture overnight.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

B. Microplate Alamar Blue Assay (MABA) for MIC Determination[3][7]

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium species.

  • Prepare a serial two-fold dilution of the test compound in a 96-well microplate containing 100 µL of Middlebrook 7H9 broth per well.

  • Prepare an inoculum of the Mycobacterium strain from a fresh culture and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculate each well (except for the negative control) with 100 µL of the bacterial suspension. The final volume in each well should be 200 µL. Include drug-free wells as growth controls.

  • Seal the plate and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 50 µL of 5% sterile Tween-80 to a growth control well.

  • Re-incubate the plate for 24 hours. If the control well turns from blue to pink, add the Alamar Blue reagent to all other wells.

  • Incubate for another 24 hours and record the results. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

C. In Vitro HIV-1 Capsid Assembly Assay (Turbidimetric)[8][9]

This assay measures the effect of compounds on the in vitro assembly of the HIV-1 capsid protein.

  • Prepare a 120 µM stock solution of purified recombinant HIV-1 capsid protein (CA) in a low-salt buffer.

  • Prepare a 5 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 1.0 µL of the compound stock solution to 74 µL of assembly buffer (50 mM Tris-HCl pH 8.0, 1 M NaCl). For the negative control, add 1.0 µL of DMSO.

  • To initiate the assembly reaction, add 25 µL of the 120 µM CA protein stock to each well (final CA concentration of 30 µM).

  • Immediately place the plate in a plate reader pre-set to 37 °C.

  • Measure the absorbance at 350 nm every minute for at least 40 minutes. An increase in absorbance indicates capsid assembly. The inhibitory effect of the compound is determined by comparing the rate and extent of assembly to the DMSO control.

Conclusion

This compound and its derivatives represent a promising and versatile class of molecules for drug discovery and development. The research highlighted in this guide demonstrates their potential as potent antimycobacterial and anti-HIV agents, with clear mechanisms of action. Furthermore, the utility of this compound analogs as chiral auxiliaries underscores their importance in synthetic organic chemistry. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further explore and expand upon the therapeutic potential of this valuable chemical scaffold. Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them towards clinical applications.

References

D-Phenylalaninamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment and should be used in conjunction with the official Safety Data Sheet (SDS) for D-phenylalaninamide. All laboratory personnel must be thoroughly trained in safe handling procedures before working with this compound.

Introduction

This compound is a chiral building block with increasing importance in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or chemical intermediate, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information for this compound and related compounds, outlines safe handling procedures, and details standard experimental protocols for toxicological assessment.

Hazard Identification and Classification

Based on available data for analogous compounds such as L-phenylalanine amide and other D-phenylalanine derivatives, this compound is anticipated to present the following hazards.[1][2][3] It is crucial to handle this compound with the assumption that these hazards are present until specific toxicological studies on this compound are conducted.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][3]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the Safety Data Sheet provided by the manufacturer. Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Data

Table 1: Acute Toxicity Data for L-Phenylalanine

Route of AdministrationSpeciesTest TypeValueReference
IntraperitonealRatLD505,287 mg/kg[4][5]
IntraperitonealMouseLD50>1,322 mg/kg[4]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Table 2: Irritation and Sensitization Data for Phenylalanine Derivatives

EffectFindingReference
Skin IrritationCauses skin irritation.[1][2][3]
Eye IrritationCauses serious eye irritation.[1][2][3]
Respiratory IrritationMay cause respiratory irritation.[1][2]
Skin SensitizationNo sensitizing effects known for L-Phenylalanine.[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: For larger quantities or procedures with a high potential for dust generation, the use of a glove box or other closed-system transfer methods is recommended.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Table 3: Personal Protective Equipment (PPE) Recommendations

Body PartEquipmentSpecification
Eyes/Face Safety GogglesChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hands GlovesNitrile or neoprene gloves are recommended. Double gloving is advised for extended handling. Always inspect gloves for tears or punctures before use.
Body Lab CoatA flame-retardant lab coat should be worn and fully fastened. For larger scale operations, a chemical-resistant apron or suit may be necessary.
Respiratory RespiratorFor operations with a high likelihood of aerosolization, or in the event of a ventilation system failure, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.
General Handling Procedures
  • Pre-operational Checks: Before handling, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a chemical fume hood. Use anti-static weigh boats and spatulas to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-operational Procedures: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated waste in a clearly labeled, sealed container. Wash hands and any exposed skin thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood weigh Weigh this compound prep_hood->weigh transfer Transfer to Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash end End wash->end start Start start->prep_ppe

Safe Handling Workflow for this compound

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spills and Leaks
  • Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the material into a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating agent.

  • Large Spills: Evacuate the area immediately. Restrict access to the spill area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols for Toxicological Assessment

The following sections outline the methodologies for key toxicological experiments based on internationally recognized OECD guidelines. These protocols are provided as a reference for researchers involved in the safety assessment of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401 - now obsolete but principles are relevant)
  • Objective: To determine the acute oral toxicity (LD50) of this compound.

  • Test Animals: Typically, young adult rats of a single sex are used.

  • Methodology:

    • Animals are fasted prior to dosing.

    • This compound is administered by gavage in a suitable vehicle.

    • Several dose levels are used with a sufficient number of animals per group to obtain statistically significant results.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A full necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Objective: To determine the acute dermal toxicity of this compound.[6][7][8][9][10]

  • Test Animals: Typically, young adult rats or rabbits are used.[8][10]

  • Methodology:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • This compound is applied to a small area of intact skin and covered with a porous gauze dressing.

    • The substance is left in contact with the skin for a specified period (e.g., 24 hours).

    • Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the site of application for at least 14 days.

    • A full necropsy is performed on all animals.

  • Data Analysis: The presence and severity of skin lesions and other toxic effects are recorded.

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Objective: To determine the acute inhalation toxicity (LC50) of this compound.[11][12][13][14][15]

  • Test Animals: Typically, young adult rats are used.[14]

  • Methodology:

    • Animals are placed in a whole-body or nose-only inhalation chamber.

    • A respirable dust aerosol of this compound is generated and maintained at a constant concentration for a set period (typically 4 hours).[11][12]

    • Multiple concentration levels are tested.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[12][14]

    • A full necropsy, with particular attention to the respiratory tract, is performed.

  • Data Analysis: The LC50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Objective: To assess the potential of this compound to cause skin irritation or corrosion.[16][17][18][19][20]

  • Test Animals: Typically, albino rabbits are used.[17]

  • Methodology:

    • A small amount of this compound is applied to a patch of shaved skin.

    • The treated area is covered with a gauze patch.

    • After a 4-hour exposure period, the patch is removed, and the skin is cleaned.[18]

    • The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[18]

  • Data Analysis: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Objective: To assess the potential of this compound to cause eye irritation or corrosion.[21][22][23][24][25]

  • Test Animals: Typically, albino rabbits are used.[24]

  • Methodology:

    • A small amount of this compound is instilled into the conjunctival sac of one eye of the test animal. The other eye serves as a control.[22][23][24]

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[24]

  • Data Analysis: The severity of the eye reactions is scored according to a standardized grading system.

Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)
  • Objective: To determine the potential of this compound to induce skin sensitization.[26][27][28][29][30]

  • Test Animals: Mice are the species of choice for this assay.[26][27]

  • Methodology:

    • This compound in a suitable vehicle is applied to the dorsal surface of the ears of the test animals for three consecutive days.[29]

    • On day 6, the animals are injected with a radiolabeled substance (e.g., 3H-methyl thymidine).

    • A few hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.

    • The incorporation of the radiolabel into the lymph node cells is measured as an indicator of cell proliferation.

  • Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to that in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.[26][27]

G cluster_risk_assessment Risk Assessment Process identify_hazards Identify Hazards (SDS, Literature) assess_exposure Assess Exposure Potential (Quantity, Dustiness, Duration) identify_hazards->assess_exposure evaluate_risk Evaluate Risk Level (Low, Medium, High) assess_exposure->evaluate_risk implement_controls Implement Control Measures (Engineering, PPE, Administrative) evaluate_risk->implement_controls review_effectiveness Review Control Effectiveness implement_controls->review_effectiveness end Proceed with Experiment review_effectiveness->end start New Experiment with this compound start->identify_hazards

Logical Workflow for Risk Assessment

References

A Technical Guide to Sourcing High-Purity D-Phenylalaninamide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-phenylalaninamide, a derivative of the non-proteinogenic amino acid D-phenylalanine, serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its applications are prominent in the development of peptide-based therapeutics and other complex small molecules. For researchers, scientists, and drug development professionals, securing a reliable source of high-purity this compound is paramount to ensure the stereochemical integrity, safety, and efficacy of the final compound. This guide provides an overview of commercial suppliers, key quality parameters, and analytical methodologies for qualifying this essential reagent.

Commercial Supplier Overview

The selection of a suitable supplier requires careful consideration of purity, documentation, and scalability. The following table summarizes publicly available data for suppliers of phenylalaninamide derivatives. Researchers should note that the specific D-enantiomer may be less common than the L-enantiomer or the racemic mixture, and it is crucial to confirm the exact stereoisomer with the supplier.

SupplierProduct NameCAS NumberReported PurityNotes
BOC Sciences D-Phenylalanine amide hydrochloride71666-94-9≥ 98% (HPLC)[]Appears to be the correct D-enantiomer. States availability for research and manufacturing use.[]
Sigma-Aldrich DL-Phenylalanine amide hydrochloride108321-83-199%[2]This is a racemic (DL) mixture and not the pure D-enantiomer.
Baishixing L-Phenylalaninamide HCL65864-22-4min. 98.0% (HPLC)[3]This is the L-enantiomer. Useful for comparison or if the L-form is also required.
Starshinechemical L-Phenylalaninamide Hydrochloride65864-22-4>98.0% (HPLC)[4]This is the L-enantiomer.

Note: The information above is for informational purposes. It is essential to contact suppliers directly to obtain the latest specifications and a Certificate of Analysis (CoA) for the desired lot.

Key Quality Parameters and Experimental Protocols

Ensuring the quality of this compound goes beyond simple chemical purity. For applications in drug development, a comprehensive analysis of impurities is critical.[5][6]

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of amino acids and their derivatives by separating the main compound from any synthesis-related impurities or degradation products.[7][8]

Principle: Reversed-phase HPLC separates compounds based on their polarity. The sample is injected into a non-polar stationary phase (e.g., C18 column), and a polar mobile phase is used for elution. Impurities will have different retention times than the main this compound peak. Purity is typically calculated based on the relative peak area.

Exemplary Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm or 254 nm.[7][9]

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

Enantiomeric Purity by Chiral Chromatography

For chiral molecules like this compound, confirming the enantiomeric excess (e.e.) is crucial, as the opposite enantiomer (L-phenylalaninamide) can have different biological activity or even undesired side effects.

Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows for the separation of enantiomers, which have identical properties on non-chiral columns.

Exemplary Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., based on cyclodextrin or polysaccharide derivatives).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or a similar non-polar solvent system. The exact composition must be optimized for the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 210 nm or 254 nm.

  • Analysis: The presence of the L-enantiomer would appear as a separate peak from the main D-enantiomer peak. The enantiomeric excess is calculated from the relative peak areas.

Supplier Qualification Workflow

The process of selecting and qualifying a supplier for a critical raw material involves several logical steps. The following diagram illustrates a typical workflow for a research or drug development environment.

G cluster_screening Phase 1: Initial Screening cluster_eval Phase 2: Analytical Evaluation cluster_decision Phase 3: Decision & Procurement start Identify Potential Suppliers (Database, Web Search) spec_review Review Technical Data Sheets & Purity Specifications start->spec_review contact Contact Suppliers for Quote, Availability, and Sample spec_review->contact sample_qc Perform In-House QC on Sample (HPLC, Chiral HPLC, etc.) contact->sample_qc Receive Sample coa_review Request and Review Certificate of Analysis (CoA) contact->coa_review Receive CoA compare Compare Results to Specifications and Internal Requirements sample_qc->compare coa_review->compare decision Supplier Meets Requirements? compare->decision approve Approve Supplier & Place Initial Order decision->approve Yes reject Reject Supplier or Request Further Data decision->reject No final_qc QC of First Production Lot approve->final_qc reject->start Re-evaluate end Qualified Supplier final_qc->end

Caption: Workflow for qualifying a high-purity chemical supplier.

Sourcing high-purity this compound requires a diligent, multi-step approach. Researchers and developers must not only identify potential vendors but also rigorously verify the chemical and enantiomeric purity of the material through established analytical protocols. By following a structured qualification workflow, professionals can mitigate risks associated with impurities and ensure the quality and consistency of their research and drug development programs. Direct communication with suppliers to obtain comprehensive Certificates of Analysis and samples for in-house testing remains the most reliable strategy for successful procurement.

References

A Technical Review of D-Phenylalaninamide and its Derivatives in Recent Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalaninamide, a derivative of the unnatural amino acid D-phenylalanine, has emerged as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, attracting significant attention for the development of novel therapeutic agents. This technical guide provides an in-depth review of recent literature (primarily from the last 5-10 years) on this compound, focusing on its synthesis, biological applications, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available Boc-protected D-phenylalanine to ensure the retention of the desired stereochemistry, which is frequently crucial for biological activity. A common strategy involves a multi-step synthesis that allows for the introduction of diverse substituents.

General Synthetic Workflow

A representative synthetic approach involves a three-step process that enables the targeted derivatization of the this compound core while minimizing racemization of the chiral center.[1]

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Boc-D-phenylalanine Boc-D-phenylalanine Amide Product 1 Amide Product 1 Boc-D-phenylalanine->Amide Product 1 T3P, Pyridine/EtOAc Aniline Derivative Aniline Derivative Aniline Derivative->Amide Product 1 Amine Intermediate Amine Intermediate Amide Product 1->Amine Intermediate TFA Final Product Final Product Amine Intermediate->Final Product DEPBT Carboxylic Acid Carboxylic Acid Carboxylic Acid->Final Product

Figure 1: General synthetic workflow for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of the first amide bond (General Procedure)

To a solution of Boc-D-phenylalanine and a substituted aniline in a mixture of ethyl acetate (EtOAc) and pyridine, n-propanephosphonic acid anhydride (T3P) is added dropwise at 0°C.[1] The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The mixture is then diluted with EtOAc and washed sequentially with saturated aqueous NaHCO3 solution, water, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude amide product, which can be purified by column chromatography. The use of T3P in a mixture of EtOAc and pyridine at low temperatures is crucial to minimize racemization.[1]

Step 2: Boc Deprotection (General Procedure)

The Boc-protected amide is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature for several hours. The solvent is then removed under reduced pressure to yield the deprotected amine intermediate, which is often used in the next step without further purification.

Step 3: Formation of the second amide bond (General Procedure)

The amine intermediate from the previous step is dissolved in DCM, and a desired aromatic carboxylic acid is added, followed by 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and a base such as diisopropylethylamine (DIEA). The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The final product is purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as anti-mycobacterial and anti-HIV agents.

Anti-mycobacterial Activity

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTM). The lead compound in this class is often a derivative with an Nα-aroyl group and an N-aryl-phenylalanine amide core.

Compound/DerivativeTarget OrganismMIC90 (µM)Reference
MMV688845Mycobacterium abscessus6.25 - 12.5[1][2]
Thiomorpholine S-oxide derivativesMycobacterium abscessus0.78[1]
Thiomorpholine sulfone derivativesMycobacterium abscessus0.78[2]

Table 1: Anti-mycobacterial Activity of this compound Derivatives. MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 90% of organisms.

Anti-HIV Activity

This compound derivatives have also been explored as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1). These compounds often target the viral capsid protein (CA), a critical component in the viral life cycle.

Compound/DerivativeAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
PF-74HIV-1 NL4-3 Nanoluc-sec virus in MT-4 cells0.42> 11.56> 27.5[3]
II-13cHIV-1 NL4-3 Nanoluc-sec virus in MT-4 cells5.14> 9.51> 1.85[3]
V-25iHIV-1 NL4-3 Nanoluc-sec virus in MT-4 cells2.57> 8.55> 3.33[3]

Table 2: Anti-HIV Activity of Phenylalanine Derivatives. EC50 is the concentration of a drug that gives a half-maximal response. CC50 is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is the ratio of CC50 to EC50.

Experimental Protocols for Biological Evaluation

Anti-mycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

The minimum inhibitory concentration (MIC) is determined using the MABA method. Mycobacterial strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The compounds are serially diluted in a 96-well plate. An inoculum of the mycobacterial suspension is added to each well. The plates are incubated at 37°C for several days. After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Anti-HIV Activity Assay (Luciferase Reporter Gene Assay)

MT-4 cells are infected with an HIV-1 reporter virus (e.g., NL4-3 Nanoluc-sec). The infected cells are then treated with serial dilutions of the test compounds. After incubation, the luciferase activity in the cell supernatant is measured. The EC50 is calculated as the compound concentration that causes a 50% reduction in luciferase activity compared to untreated infected cells.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed using a standard assay such as the MTT assay. Cells (e.g., MT-4 or Vero cells) are incubated with various concentrations of the test compounds. After a set incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured, and the CC50 is calculated as the compound concentration that reduces cell viability by 50%.

Mechanisms of Action

Inhibition of Bacterial RNA Polymerase

This compound derivatives with anti-mycobacterial activity often function by inhibiting bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[1] These inhibitors bind to a site on the β-subunit of RNAP, but at a different location than the well-known RNAP inhibitor rifampicin. This distinct binding site means that there is no cross-resistance with rifamycins.[1] The binding of these inhibitors interferes with the function of the RNAP "switch region," which is essential for the conformational changes required for DNA loading and transcription initiation.[4] This interference ultimately blocks RNA synthesis and leads to bacterial cell death.

G cluster_0 Bacterial Transcription cluster_1 Inhibition by this compound Derivative DNA DNA RNAP RNAP DNA->RNAP Binds to RNA RNA RNAP->RNA Synthesizes RNAP_Inhibited RNAP (Inhibited) Inhibitor Inhibitor Inhibitor->RNAP RNAP_Inhibited->RNA Transcription Blocked

Figure 2: Mechanism of bacterial RNA polymerase inhibition.

Inhibition of HIV-1 Capsid Protein

In the context of HIV-1, certain phenylalanine derivatives act as capsid inhibitors. The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly of new virions.[5] These inhibitors bind to a hydrophobic pocket at the interface between two adjacent capsid protein (CA) monomers within the CA hexamer.[6] This binding can have a dual effect: it can stabilize the capsid, preventing its timely disassembly (uncoating) in the early stages of infection, and it can interfere with the proper assembly of new capsids in the late stages.[5] Both actions disrupt the viral life cycle and inhibit HIV-1 replication.

G cluster_0 HIV-1 Capsid Function cluster_1 Inhibition by Phenylalanine Derivative CA Monomers CA Monomers CA Hexamer CA Hexamer CA Monomers->CA Hexamer Assemble into Assembly Assembly CA Monomers->Assembly Assemble into new cores CA Monomers->Assembly Assembly Disrupted Viral Core Viral Core CA Hexamer->Viral Core Form Uncoating Uncoating CA Hexamer->Uncoating Uncoating Blocked Viral Core->Uncoating Undergoes Inhibitor Inhibitor Inhibitor->CA Monomers Binds to interface Inhibitor->CA Hexamer Binds to interface

Figure 3: Mechanism of HIV-1 capsid inhibition.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and promising class of molecules in drug discovery. The recent literature highlights their significant potential as anti-mycobacterial and anti-HIV agents, with well-defined mechanisms of action. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on expanding the therapeutic applications of this compound derivatives to other diseases, further elucidating their molecular targets, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this chemical space holds great promise for the discovery of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with C-Terminal D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and robust protocols for the solid-phase peptide synthesis (SPPS) of peptides terminating in a D-phenylalaninamide. While the direct use of this compound as a starting solid support is not a standard or widely documented method, the synthesis of peptide amides is a routine and well-established procedure in peptide chemistry. This document outlines the standard approach to achieve a C-terminal this compound by utilizing commercially available amide-producing resins.

The protocols provided are based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which offers mild reaction conditions and is suitable for the synthesis of a broad range of peptide sequences.

Principle of Peptide Amide Synthesis

To obtain a peptide with a C-terminal this compound, the synthesis is typically performed on a solid support functionalized with a linker that releases the peptide as a C-terminal amide upon cleavage. The most common resins for this purpose include Rink Amide, Sieber Amide, and PAL (Peptide Amide Linker) resins. The synthesis commences with the coupling of the first amino acid, in this case, Fmoc-D-phenylalanine, to the deprotected resin. Subsequent amino acids are then coupled sequentially to the growing peptide chain. Each coupling cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid and the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), to yield the desired peptide amide.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable amide-producing resin)

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

    • Methanol

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (Triisopropylsilane)

  • Precipitation Solvent: Cold diethyl ether

Protocol for Solid-Phase Peptide Synthesis of a Peptide with C-Terminal this compound

This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale.

Step 1: Resin Swelling and Preparation

  • Place the Rink Amide resin (0.1 mmol) in a solid-phase synthesis vessel.

  • Add DMF (5-10 mL per gram of resin) to swell the resin. Gently agitate for 30-60 minutes.[1][2]

  • Drain the DMF.

Step 2: Fmoc Deprotection (for pre-loaded resins)

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove residual piperidine.[1][2]

Step 3: First Amino Acid Coupling (Fmoc-D-Phe-OH)

  • In a separate vial, dissolve Fmoc-D-phenylalanine-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and mix for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To check for completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Step 4: Peptide Chain Elongation

  • Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the newly coupled D-phenylalanine.

  • Next Amino Acid Coupling: Repeat Step 3 with the next Fmoc-protected amino acid in the sequence.

  • Continue this cycle of deprotection and coupling until the desired peptide sequence is fully assembled.

Step 5: Final Fmoc Deprotection

  • After the last amino acid has been coupled, perform a final Fmoc deprotection by following Step 2.

Step 6: Resin Washing and Drying

  • Wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times).

  • Dry the resin under vacuum for at least 1 hour.

Step 7: Cleavage and Deprotection

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).[3]

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

Step 8: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The yield and purity of synthesized peptides can vary significantly depending on the sequence, length, and hydrophobicity of the peptide. However, for standard peptide amide synthesis using the protocols described above, the following are representative expectations.

ParameterExpected RangeNotes
Coupling Efficiency >99% per stepMonitored by Kaiser test. Incomplete couplings may require a second coupling step.
Crude Peptide Purity 70-95%Dependent on the peptide sequence. Difficult sequences with aggregation tendencies may result in lower purity. This is the purity before RP-HPLC purification.
Overall Yield 50-80%Based on the initial loading of the resin. Losses can occur during handling, cleavage, and precipitation steps.

Visualizations

Experimental Workflow for Peptide Amide Synthesis

G Resin Rink Amide Resin Swell Resin Swelling in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-D-Phe-OH Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 ChainElongation Repeat Deprotection and Coupling for each Amino Acid Wash1->ChainElongation FinalDeprotection Final Fmoc Deprotection ChainElongation->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Peptide-CO-NH-D-Phe Purification->FinalPeptide

Caption: Workflow for SPPS of a peptide with C-terminal this compound.

SPPS Coupling Cycle

G Start N-Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection FreeAmine H2N-Peptide-Resin Deprotection->FreeAmine Coupling Couple next Fmoc-AA-OH (HBTU/DIPEA) FreeAmine->Coupling Wash Wash Coupling->Wash Wash->Start Cycle Repeats

Caption: The repetitive cycle of deprotection and coupling in SPPS.

Rink Amide Linker Cleavage Mechanism

G cluster_0 On Resin cluster_1 Cleaved Products PeptideResin H2N-Peptide-CO-NH-Linker-Resin TFA TFA (Trifluoroacetic Acid) PeptideResin->TFA PeptideAmide H2N-Peptide-CO-NH2 TFA->PeptideAmide Carbocation Linker Carbocation (Scavenged) TFA->Carbocation

Caption: Acid-mediated cleavage of a peptide from a Rink Amide linker.

References

Application Notes and Protocols: D-Phenylalaninamide as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. These enantiopure compounds temporarily attach to a prochiral substrate, direct a chemical transformation to achieve high diastereoselectivity, and are subsequently removed to yield an enantiomerically enriched product. While a variety of chiral auxiliaries are well-established, the exploration of new and readily accessible auxiliaries remains a significant area of research.

D-phenylalaninamide, derived from the naturally abundant amino acid D-phenylalanine, presents a promising, yet underexplored, candidate as a chiral auxiliary. Its rigid phenyl group and the presence of both amide and amine functionalities offer potential for effective stereochemical control through steric hindrance and chelation. Due to a lack of extensive literature on the direct application of this compound as a chiral auxiliary, this document provides proposed application notes and protocols based on established methodologies for structurally similar auxiliaries, such as those derived from phenylalaninol. These protocols for key asymmetric transformations, including diastereoselective alkylation of enolates and conjugate addition reactions, are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in asymmetric synthesis.

General Workflow for a this compound-Mediated Asymmetric Synthesis

The utilization of this compound as a chiral auxiliary is proposed to follow a three-step sequence:

  • Attachment of the Chiral Auxiliary: The this compound is covalently bonded to a prochiral substrate, typically through the formation of an amide or imide linkage.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction, such as alkylation or conjugate addition, where the stereochemistry of the auxiliary directs the formation of a new stereocenter with a specific configuration.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product under conditions that do not compromise the newly formed stereocenter, yielding the desired enantiomerically enriched molecule. The auxiliary can then be recovered and recycled.

G cluster_workflow General Workflow A Prochiral Substrate + this compound B Attachment of Auxiliary A->B C Substrate-Auxiliary Conjugate B->C D Diastereoselective Reaction C->D E Diastereomerically Enriched Product D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered this compound F->H

Caption: General workflow for asymmetric synthesis using this compound.

Proposed Application 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

The diastereoselective alkylation of enolates derived from carboxylic acids is a fundamental carbon-carbon bond-forming reaction. By attaching this compound to a carboxylic acid, the resulting chiral imide can direct the approach of an electrophile to the enolate face, leading to high diastereoselectivity.

Hypothetical Quantitative Data

The following table summarizes the expected outcomes for the asymmetric alkylation of a propionyl imide derived from this compound with various alkyl halides. The data is hypothetical and based on typical results observed with phenylalaninol-derived auxiliaries.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃I2-Methylpropanoyl derivative8595:5
2CH₃CH₂I2-Ethylpropanoyl derivative8897:3
3PhCH₂Br2-Benzylpropanoyl derivative92>99:1
4Allyl-Br2-Allylpropanoyl derivative8996:4
Experimental Protocol: Asymmetric Alkylation

This protocol is adapted from established procedures for related chiral auxiliaries.

1. Synthesis of the N-Acyl this compound:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the lithium enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The N-alkylated product can be hydrolyzed under acidic or basic conditions to yield the corresponding chiral carboxylic acid. For example, refluxing with 6N HCl, followed by extraction, will yield the free acid.

  • Alternatively, reduction with a reagent like lithium borohydride can provide the corresponding chiral alcohol.

  • The this compound auxiliary can be recovered from the aqueous layer after acidification and extraction.

G cluster_alkylation Asymmetric Alkylation Workflow A N-Acyl this compound B Enolate Formation (LDA, -78 °C) A->B C Chiral Enolate B->C D Alkylation (R-X) C->D E Alkylated Product D->E F Auxiliary Cleavage E->F G Chiral Carboxylic Acid/Alcohol F->G

Caption: Workflow for asymmetric alkylation using this compound.

Proposed Application 2: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for constructing new stereocenters. This compound, when attached to an α,β-unsaturated carboxylic acid, can effectively shield one face of the double bond, directing the nucleophilic attack of an organocuprate reagent to the opposite face.

Hypothetical Quantitative Data

The following table presents hypothetical results for the asymmetric Michael addition of various organocuprate reagents to an N-enoyl derivative of this compound.

EntryOrganocuprate (R₂CuLi)ProductYield (%)Diastereomeric Ratio (d.r.)
1(CH₃)₂CuLi3-Methylalkanoyl derivative9096:4
2(CH₃CH₂)₂CuLi3-Ethylalkanoyl derivative8798:2
3(n-Bu)₂CuLi3-Butylalkanoyl derivative91>99:1
4(Ph)₂CuLi3-Phenylalkanoyl derivative8595:5
Experimental Protocol: Asymmetric Michael Addition

This protocol is based on well-established procedures for conjugate additions using related chiral auxiliaries.

1. Synthesis of the N-Enoyl this compound:

  • Follow a similar procedure as for the N-acyl derivative, using an α,β-unsaturated acyl chloride (e.g., crotonyl chloride).

2. Diastereoselective Michael Addition:

  • Prepare the Gilman reagent (R₂CuLi) by adding two equivalents of the corresponding organolithium reagent to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.

  • In a separate flask, dissolve the N-enoyl this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared organocuprate solution to the solution of the N-enoyl derivative.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with a mixture of saturated aqueous ammonium chloride and aqueous ammonia.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio and purify the product as described for the alkylation.

3. Cleavage of the Chiral Auxiliary:

  • The auxiliary can be cleaved using similar methods as described for the alkylation products to afford the corresponding β-substituted carboxylic acid or alcohol.

G cluster_michael Asymmetric Michael Addition Workflow A N-Enoyl this compound B Organocuprate Addition (R₂CuLi, -78 °C) A->B C Michael Adduct B->C D Auxiliary Cleavage C->D E β-Substituted Carboxylic Acid/Alcohol D->E

Caption: Workflow for asymmetric Michael addition.

Conclusion and Future Outlook

While direct experimental evidence for the use of this compound as a chiral auxiliary is currently limited in the scientific literature, its structural similarity to well-established auxiliaries suggests significant potential. The proposed protocols for asymmetric alkylation and Michael addition provide a solid starting point for researchers to investigate its efficacy. The ready availability and low cost of D-phenylalanine make its amide derivative an attractive candidate for development as a practical and efficient chiral auxiliary in asymmetric synthesis. Further research is warranted to fully explore the scope and limitations of this compound in a variety of stereoselective transformations and to optimize reaction conditions to maximize yields and diastereoselectivities.

Application Notes and Protocols for the Coupling of D-Phenylalaninamide with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. D-phenylalaninamide is a valuable chiral building block, and its coupling with various carboxylic acids is a key step in the synthesis of numerous compounds with therapeutic potential. The selection of the appropriate coupling reagent and protocol is critical to ensure high yield, purity, and preservation of stereochemical integrity.

This document provides detailed application notes and standardized protocols for the coupling of this compound with carboxylic acids using several common and efficient coupling reagents. The information herein is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Overview of Common Coupling Reagents

A variety of reagents are available to facilitate amide bond formation. The choice of reagent can significantly impact reaction efficiency, cost, and the ease of purification. Below is a summary of commonly used coupling reagents for the acylation of this compound.

Coupling Reagent/SystemClassKey AdvantagesCommon SolventsCommon BasesTypical Reaction TimeTypical Yield Range (%)
EDC/HOBt CarbodiimideCost-effective; water-soluble urea byproduct is easily removed during workup.[1][2]DMF, DCM, CH₃CNDIPEA, Et₃N, NMM12-24 hours60-95%[1]
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, and low racemization rates, particularly effective for sterically hindered substrates.[3][4]DMF, DCMDIPEA, Collidine0.5-4 hours85-99%[1]
PyBOP Phosphonium SaltEffective for challenging couplings, including those involving sterically hindered amino acids, with rapid formation of a reactive intermediate.[5][6]DMF, DCMDIPEA, Et₃N1-2 hours>90%
T3P® Phosphonic AnhydrideSafe to handle; byproducts are water-soluble and easily removed; minimizes epimerization, especially when used with pyridine.[7][8][9]EtOAc, Pyridine, CH₂Cl₂Pyridine, Et₃N1-12 hoursHigh

Experimental Workflow

The general workflow for the coupling of this compound with a carboxylic acid involves the activation of the carboxylic acid followed by nucleophilic attack by the amine of this compound.

G cluster_0 Reactant Preparation cluster_1 Activation & Coupling cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation D_Phenylalaninamide This compound Coupling Amide Bond Formation D_Phenylalaninamide->Coupling Solvent_Base Anhydrous Solvent + Base (e.g., DIPEA) Solvent_Base->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Activation->Coupling Quenching Reaction Quenching (e.g., Water) Coupling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Acyl-D-Phenylalaninamide Purification->Product

Caption: General workflow for the coupling of this compound with a carboxylic acid.

Detailed Experimental Protocols

The following are detailed protocols for the coupling of this compound with a representative carboxylic acid, benzoic acid. These protocols can be adapted for other carboxylic acids with minor modifications.

Materials:

  • This compound

  • Benzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Propanephosphonic acid anhydride (T3P®), 50 wt% solution in ethyl acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Triethylamine (Et₃N)

  • Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol 1: Coupling using EDC/HOBt

This protocol employs the cost-effective carbodiimide EDC in conjunction with HOBt to suppress racemization and improve efficiency.[1]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq.) to the mixture.

  • Slowly add solid EDC·HCl (1.2 eq.) to the reaction mixture in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using HATU

This protocol utilizes the highly reactive uronium salt HATU, which is ideal for rapid and efficient couplings.[3][10]

  • Reaction Setup: To a solution of benzoic acid (1.05 eq.), HATU (1.1 eq.), and DIPEA (4.0 eq.) in anhydrous DMF (or DMA), add this compound (1.0 eq.).[10]

  • Reaction: Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Coupling using PyBOP

This protocol is effective for a wide range of couplings and utilizes the phosphonium salt PyBOP.[11]

  • Reaction Setup: To a solution of benzoic acid (1.0 eq.), this compound (1.2 eq.), and DIPEA or Et₃N (1.5 eq.) in anhydrous DMF at 0 °C, add PyBOP (1.2 eq.).[11]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 10% citric acid, water (twice), saturated NaHCO₃ solution, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 4: Coupling using T3P®

This protocol uses the safe and efficient phosphonic anhydride T3P®.

  • Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq.) and this compound (1.1 eq.) in a mixture of ethyl acetate and pyridine (as both solvent and base).

  • Add T3P® (1.5 eq., 50 wt% solution in ethyl acetate) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water.

  • Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents can be moisture-sensitive and some are irritants. Handle with care according to the manufacturer's safety data sheet (SDS).

  • Bases such as DIPEA and pyridine are corrosive and have strong odors. Handle with care.

References

Application Note: Comprehensive Purity Assessment of D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of D-phenylalaninamide.

Introduction: this compound is a chiral building block crucial in the synthesis of various pharmaceutical compounds. Its stereochemical and chemical purity is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] Impurities can arise from the manufacturing process, degradation, or storage and may include the L-enantiomer, unreacted starting materials, and other related substances.[2][3][4] Regulatory bodies like the FDA require rigorous impurity profiling to identify and quantify any unwanted chemicals.[5][6] This application note provides a detailed overview of the key analytical methods for a comprehensive purity assessment of this compound.

Chromatographic Methods for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound. It is used to separate the main compound from its impurities, including its enantiomer (L-phenylalaninamide).

Chiral HPLC for Enantiomeric Purity

The most critical purity attribute for this compound is its enantiomeric purity. The presence of the undesired L-enantiomer can affect the pharmacological and toxicological properties of the final drug product.[7] Chiral HPLC methods are designed to separate these enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as teicoplanin, are particularly effective for the direct analysis of underivatized amino acid derivatives.[1]

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the mobile phase to create a stock solution of 1 mg/mL.

    • Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The conditions outlined in the table below are a starting point and may require optimization.

Table 1: Chiral HPLC Method Parameters

ParameterRecommended Conditions
Column Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm[1]
Mobile Phase Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm or 254 nm[8][9]
Run Time Approximately 20 minutes

Note: On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer.[1]

Reversed-Phase (RP-HPLC) for General Impurity Profiling

RP-HPLC is used to quantify non-chiral impurities, such as starting materials, by-products, and degradation products. A standard C18 column is typically effective for this purpose.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Prepare the sample as described in the Chiral HPLC protocol (Section 1.1).

  • Chromatographic Conditions:

Table 2: RP-HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm[9]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold for 5 minutes, return to 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm[9]

Spectroscopic Methods for Structural Confirmation and Identification

Spectroscopic techniques are essential for confirming the chemical structure of this compound and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary method for determining compound purity without the need for a specific reference standard for each impurity.[10][11] It provides structural information and can identify and quantify solvent residues, water, and other organic impurities.[10][11]

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Accurately weigh a suitable internal standard of known purity (e.g., maleic acid).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, number of protons, and the known purity and weight of the internal standard.[12]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for impurity profiling.[2][13][14] It provides molecular weight information that is crucial for the identification of process-related impurities and degradation products.[5][13]

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

  • Chromatography: Use the RP-HPLC method described in Section 1.2. The mobile phase should be MS-compatible (e.g., using formic acid instead of TFA).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Expected Ion: The protonated molecule [M+H]⁺.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Confirm the molecular weight of the main peak corresponding to this compound.

    • Obtain accurate mass measurements for impurity peaks to help determine their elemental composition.[5]

    • Use MS/MS fragmentation to further elucidate the structure of unknown impurities.[2]

Table 3: Summary of Analytical Techniques and Their Purpose

Analytical TechniquePrimary PurposeExpected Outcome
Chiral HPLC Quantify enantiomeric purity (L-isomer)Separation of D- and L-enantiomers, allowing for quantification of the L-isomer.
RP-HPLC Quantify process-related and degradation impuritiesA single major peak for this compound with smaller peaks for impurities.
¹H NMR Confirm structure and determine purity using qNMRSpectrum consistent with the this compound structure. Purity >95% is often required.[10]
LC-MS Confirm molecular weight and identify unknown impuritiesMass spectrum showing a prominent ion for the protonated molecule [M+H]⁺.
Thermal Analysis (TGA/DSC) Assess thermal stability and detect solvatesTGA shows weight loss corresponding to solvent/water. DSC shows melting point and other thermal events.[15]

Visualized Workflows and Relationships

Diagrams can clarify the logical flow of the analytical process and the relationship between impurities and the methods used to detect them.

Purity_Assessment_Workflow start_node This compound Sample process_node_nmr ¹H and ¹³C NMR start_node->process_node_nmr Structural Confirmation process_node process_node decision_node decision_node result_node result_node final_node final_node decision_node_structure Structure OK? process_node_nmr->decision_node_structure Correct Structure? process_node_hplc RP-HPLC & Chiral HPLC Screening decision_node_structure->process_node_hplc Yes result_node_fail Structure Incorrect (Stop Analysis) decision_node_structure->result_node_fail No decision_node_purity Purity > 99%? process_node_hplc->decision_node_purity Purity Assessment final_node_pass Sample Meets Purity Specs decision_node_purity->final_node_pass Yes process_node_lcms Impurity Identification (LC-MS/MS) decision_node_purity->process_node_lcms No result_node_impurities Impurity Profile Report process_node_lcms->result_node_impurities Characterize Impurities

Caption: General workflow for the purity assessment of a this compound sample.

Impurity_Method_Relationship cluster_impurities Potential Impurity Types cluster_methods Analytical Methods impurity_type impurity_type method_type method_type I1 L-Enantiomer M1 Chiral HPLC I1->M1 Detects & Quantifies I2 Process-Related (e.g., Starting Materials) M2 RP-HPLC I2->M2 Detects & Quantifies M3 LC-MS I2->M3 Identifies I3 Degradation Products I3->M2 Detects & Quantifies I3->M3 Identifies I4 Residual Solvents M4 NMR I4->M4 Identifies & Quantifies M5 TGA I4->M5 Quantifies (non-specific)

References

Application Notes and Protocols for D-phenylalaninamide Derivatization in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of D-phenylalaninamide is critical in various stages of drug development and research, including pharmacokinetic studies, quality control of chiral compounds, and metabolic profiling. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, this compound lacks a strong chromophore, making direct UV detection challenging and resulting in poor sensitivity.

To overcome this limitation, pre-column derivatization is employed. This process involves a chemical reaction to attach a tag to the primary amine of this compound, enhancing its detectability by introducing a chromophore or fluorophore. Furthermore, chiral derivatizing agents can be used to form diastereomers, enabling the separation and quantification of D- and L-enantiomers on a standard achiral HPLC column.

These application notes provide detailed protocols for two robust and widely used derivatization methods for the analysis of this compound and other primary amines:

  • o-Phthalaldehyde (OPA) Derivatization: A rapid and highly sensitive method for quantifying primary amines using fluorescence detection.

  • Marfey's Reagent (FDAA) Derivatization: A reliable method for the chiral separation and quantification of amino acid enantiomers, including this compound, using UV detection.

Method 1: Quantification of this compound using o-Phthalaldehyde (OPA) Derivatization

Principle

o-Phthalaldehyde (OPA) reacts with primary amines, such as this compound, in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) under basic conditions to form highly fluorescent isoindole derivatives.[1][2][3] This reaction is rapid, typically completing within a minute at room temperature.[4] The resulting derivatives can be detected with high sensitivity using a fluorescence detector.[1][5] This method is ideal for quantifying total primary amine content but does not distinguish between enantiomers.

Experimental Workflow: OPA Derivatization

OPA_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Mix Mix Sample/Standard with OPA Reagent Sample->Mix Standard This compound Standard Standard->Mix Reagent Prepare OPA Derivatization Reagent Reagent->Mix React Incubate at Room Temp (e.g., 1-2 min) Mix->React Inject Inject onto RP-HPLC System React->Inject Separate Gradient Elution Inject->Separate Detect Fluorescence Detection (Ex/Em ~340/450 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: General workflow for HPLC analysis with pre-column OPA derivatization.

Detailed Protocol: OPA Derivatization

1. Reagent Preparation

  • Borate Buffer (200 mM, pH 9.5): Dissolve an appropriate amount of potassium tetraborate in HPLC-grade water and adjust the pH to 9.5.

  • OPA Derivatization Reagent: Prepare this reagent fresh daily.[1]

    • Dissolve 10 mg of OPA in 0.2 mL of methanol.[1]

    • Add 1.8 mL of 200 mM potassium tetraborate buffer (pH 9.5).[1]

    • Add 10 µL of 3-mercaptopropionic acid (3-MPA).[1]

    • Dilute this mixture with 8 mL of the borate buffer to get the final working solution.[1]

    • Protect the solution from light.

2. Sample and Standard Preparation

  • Dissolve this compound samples and standards in an appropriate solvent (e.g., water or a buffer compatible with the mobile phase).

  • Prepare a series of standard solutions for the calibration curve, with concentrations ranging from 5 to 1000 µmol/L.[1]

3. Derivatization Procedure

  • This procedure can be automated using an autosampler or performed manually.[1]

  • In a sample vial, mix 20 µL of the this compound sample or standard solution with 20 µL of the OPA derivatization reagent.[2]

  • Vortex the mixture for 1 minute.[2] The reaction is rapid and occurs at room temperature.[4]

  • The derivatized sample is now ready for injection. Note that OPA-derivatives can be unstable, so analysis should proceed promptly.[1][2]

4. HPLC Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector is required.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, adjusted to pH 7.0.[1]

  • Mobile Phase B: 50% HPLC-grade acetonitrile in HPLC-grade water.[1]

  • Gradient Elution: A simplified gradient can be used to separate the derivatized amino acids.[1] An example gradient is as follows:

    • 0-10 min: 10-40% B

    • 10-15 min: 40-80% B

    • 15-20 min: 80% B

    • 20-25 min: 80-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector Settings: Excitation wavelength of 340 nm and an emission wavelength of 450 nm.

Method 2: Chiral Separation of this compound using Marfey's Reagent (FDAA)

Principle

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent used to determine the enantiomeric composition of amino acids.[7][8] It reacts with the primary amine of both D- and L-phenylalaninamide to form stable diastereomers.[8][9] These diastereomers possess different physical properties and can be separated on a conventional achiral reversed-phase HPLC column.[8] The D-amino acid derivatives typically exhibit stronger intramolecular bonding, making them less polar and thus more retained on a C18 column, eluting after the corresponding L-derivatives.[9] Detection is performed using a UV detector at 340 nm.[9]

Experimental Workflow: Marfey's Reagent Derivatization

Marfey_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing DL-phenylalaninamide Mix Mix Sample, FDAA, and Buffer Sample->Mix Reagent Marfey's Reagent (FDAA) in Acetone Reagent->Mix Buffer Bicarbonate Buffer Buffer->Mix React Incubate at 37-40°C (e.g., 1-2 hours) Mix->React Quench Quench with Acid (e.g., HCl) React->Quench Inject Inject onto RP-HPLC System Quench->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (340 nm) Separate->Detect Identify Identify D- and L- Peaks by Retention Time Detect->Identify Quantify Quantify Enantiomers Identify->Quantify

Caption: Workflow for chiral HPLC analysis using Marfey's reagent.

Detailed Protocol: Marfey's Reagent Derivatization

1. Reagent Preparation

  • Marfey's Reagent Solution: Prepare a ~20 mM solution of Marfey's reagent (FDAA) in acetone.

  • Triethylamine (TEA) Solution (0.5 M): Prepare a 0.5 M solution of triethylamine in water.

  • Hydrochloric Acid (HCl) Solution (0.5 M): Prepare a 0.5 M solution of hydrochloric acid in water for quenching the reaction.

2. Sample and Standard Preparation

  • Prepare a solution of the amino acid sample (containing D- and/or L-phenylalaninamide) in water or a weak buffer.

  • A typical concentration for derivatization is around 50-100 µM.

3. Derivatization Procedure

  • To 20 µL of the amino acid sample, add 40 µL of the 20 mM Marfey's reagent solution.[10]

  • Add 10 µL of 0.5 M TEA to initiate the reaction under basic conditions.[10]

  • Vortex the mixture and incubate at 37-40°C for 1 to 2 hours.[10]

  • After incubation, quench the reaction by adding 10 µL of 0.5 M HCl.[10]

  • Dilute the final mixture with the mobile phase starting condition (e.g., to 200 µL with 20% acetonitrile/0.1% formic acid) before injection.[10] The resulting derivatives are stable for at least 48 hours.[9]

4. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., Spheri-5 RP-18, 10 cm x 4.6 mm).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid.[10]

  • Mobile Phase B: 70% Acetonitrile / 30% Water with 0.1% Formic Acid.[10]

  • Gradient Elution: An optimized gradient is crucial for separating the diastereomers.[10] An example gradient is as follows:

    • 0-1 min: 10-40% B

    • 1-21 min: 40-80% B

    • 21-22 min: 80-100% B

    • 22-23 min: Re-equilibrate to 10% B[10]

  • Flow Rate: 1.0 mL/min

  • UV Detector Wavelength: 340 nm.[9][10]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described derivatization methods. Actual values may vary depending on the specific instrumentation, column, and experimental conditions.

ParameterOPA Derivatization (Fluorescence)Marfey's Reagent (FDAA) Derivatization (UV)
Linearity Range 5 - 1000 µmol/L[1]Typically in the low µM to mM range
Limit of Detection (LOD) 40 - 70 pmol/mL[11]Nanomole sensitivity[9]
Recovery 72% - 98% (amino acid dependent)[11]Generally high, reaction driven to completion
Intra-assay CV 1% - 7%[1]Typically < 5%
Inter-assay CV 2% - 12%[1]Typically < 10%
Reaction Time ~1 minute[4]60 - 120 minutes[9][10]
Derivative Stability Unstable, analyze promptly[1][2]Stable for at least 48 hours[9]
Chiral Separation NoYes

References

Application Notes and Protocols for the Enzymatic Resolution of DL-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure L-phenylalaninamide is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. The enzymatic resolution of racemic DL-phenylalaninamide offers a highly efficient and environmentally benign method to obtain the desired L-enantiomer with high purity. This document provides detailed application notes and protocols for the kinetic resolution of DL-phenylalaninamide utilizing an enantioselective amidase, primarily focusing on enzymes from Rhodococcus species, which have demonstrated high stereoselectivity in the hydrolysis of related aromatic amides.

The principle of this kinetic resolution lies in the enantioselective hydrolysis of the L-enantiomer of phenylalaninamide to L-phenylalanine by an L-specific amidase, leaving the D-enantiomer of phenylalaninamide unreacted. The resulting mixture of L-phenylalanine and D-phenylalaninamide can then be readily separated.

Enzyme Selection

Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a class of hydrolases that catalyze the hydrolysis of amides to their corresponding carboxylic acids and ammonia.[1] For the resolution of DL-phenylalaninamide, L-specific amidases from bacterial sources, particularly from the genus Rhodococcus, are highly effective. These enzymes have been shown to exhibit excellent enantioselectivity towards a variety of aromatic amides. While commercially available, these enzymes can also be produced recombinantly or used as whole-cell biocatalysts.

Experimental Workflow

The overall experimental workflow for the enzymatic resolution of DL-phenylalaninamide is depicted below.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Separation prep_substrate Prepare DL-Phenylalaninamide Substrate Solution reaction Incubate Substrate and Enzyme under Controlled Conditions (pH, Temperature, Time) prep_substrate->reaction prep_enzyme Prepare Amidase Solution (Free or Immobilized) prep_enzyme->reaction quench Quench Reaction reaction->quench hplc Analyze Sample by Chiral HPLC (Determine %ee and Conversion) quench->hplc separation Separate L-Phenylalanine and this compound hplc->separation

Caption: Experimental workflow for enzymatic resolution.

Enzymatic Reaction Mechanism

The amidase selectively catalyzes the hydrolysis of the amide bond in L-phenylalaninamide.

G DL_PheNH2 DL-Phenylalaninamide (Racemic Mixture) L_PheNH2 L-Phenylalaninamide DL_PheNH2->L_PheNH2 L-enantiomer D_PheNH2 This compound DL_PheNH2->D_PheNH2 D-enantiomer Amidase L-Specific Amidase L_PheNH2->Amidase D_PheNH2->D_PheNH2 L_Phe L-Phenylalanine Ammonia Ammonia (NH3) Amidase->L_Phe Hydrolysis Amidase->Ammonia Hydrolysis

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure D-phenylalaninamide, a crucial chiral building block in the pharmaceutical industry. The primary route detailed herein is a highly efficient chemoenzymatic method. This approach combines the stereoselective synthesis of D-phenylalanine from racemic starting materials followed by a chemical amidation step to yield the final product. This method offers high enantiomeric purity and is suitable for industrial-scale production.

Introduction

This compound is a valuable chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is critical for the efficacy and safety of the final drug product. Traditional chemical synthesis methods for chiral amines often involve costly chiral resolving agents and can suffer from low yields and racemization. Chemoenzymatic methods have emerged as a powerful alternative, offering high selectivity, mild reaction conditions, and a more sustainable manufacturing process.

This application note focuses on a two-step chemoenzymatic process:

  • Enzymatic Deracemization of DL-Phenylalanine: This step utilizes a Phenylalanine Ammonialyase (PAL) based system to selectively convert L-phenylalanine to a non-amino acid species, allowing for the isolation of the desired D-phenylalanine with high enantiomeric excess.

  • Chemical Amidation of D-Phenylalanine: The enantiomerically pure D-phenylalanine is then converted to this compound through a robust chemical amidation protocol.

Chemoenzymatic Synthesis Pathway

The overall synthetic strategy involves the enzymatic resolution of a racemic mixture of phenylalanine, followed by a chemical amidation step. This pathway is efficient for large-scale production due to the high selectivity of the enzymatic step and the robustness of the chemical conversion.

G DL-Phenylalanine DL-Phenylalanine L-Phenylalanine L-Phenylalanine DL-Phenylalanine->L-Phenylalanine Separation/Input D-Phenylalanine_intermediate D-Phenylalanine DL-Phenylalanine->D-Phenylalanine_intermediate Isolation Cinnamic_Acid_Ammonia trans-Cinnamic Acid + Ammonia L-Phenylalanine->Cinnamic_Acid_Ammonia Phenylalanine Ammonia Lyase (PAL) (L-selective deamination) D-Phenylalanine D-Phenylalanine Activated_D-Phe Activated D-Phenylalanine (e.g., Acyl Chloride) D-Phenylalanine->Activated_D-Phe Activation (e.g., SOCl2) This compound This compound Activated_D-Phe->this compound Ammonolysis (e.g., NH4OH)

Caption: Chemoenzymatic synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Enzymatic Synthesis of D-Phenylalanine via Deracemization

MethodStarting MaterialKey EnzymesReaction Time (h)Conversion (%)Enantiomeric Excess (ee) of D-Phenylalanine (%)Yield (%)Reference
Deracemization with PALDL-PhenylalaninePhenylalanine Ammonia Lyase (PAL) from Anabaena variabilis4>99 (of L-Phe)>9978[1]
One-Pot Deracemizationtrans-Cinnamic AcidPhenylalanine Ammonia Lyase (PAL), L-amino acid deaminase (LAAD)Not Specified82>99Not Specified[2]

Table 2: Chemical Amidation of D-Phenylalanine

MethodStarting MaterialKey ReagentsReaction Time (h)Yield (%)Enantiomeric Excess (ee) of this compound (%)Reference
T3P-mediated AmidationBoc-D-PhenylalanineT3P, Pyridine, 2-morpholinoanilineNot Specified>90>99[3]
General AmidationD-PhenylalanineThionyl chloride, Ammonium hydroxide2-4>85 (Estimated)>99 (with non-racemizing conditions)General Protocol

Experimental Protocols

Protocol 1: Large-Scale Enzymatic Deracemization of DL-Phenylalanine

This protocol is based on the deracemization of racemic phenylalanine using a Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis[1].

Materials:

  • DL-Phenylalanine

  • Recombinant E. coli whole cells expressing Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis

  • Ammonia-borane complex (NH₃BH₃)

  • Tris-HCl buffer (1 M, pH 8.5)

  • Centrifuge

  • Reaction vessel with temperature and pH control

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup:

    • Prepare a solution of DL-Phenylalanine in a suitable reaction vessel. The concentration can be optimized but a starting point of 50-100 mM is recommended for large-scale operations.

    • Add Tris-HCl buffer to maintain the pH at 8.5.

    • Add the recombinant E. coli whole-cell catalyst containing PAL. The optimal catalyst loading should be determined empirically but can range from 5-15% (w/v) of wet cell weight.

  • Reaction Conditions:

    • Maintain the reaction temperature at 30°C.

    • Stir the reaction mixture at a constant rate to ensure proper mixing.

    • Monitor the reaction progress by periodically taking samples and analyzing the concentration of L-phenylalanine and the enantiomeric excess of D-phenylalanine using chiral HPLC.

  • Deracemization:

    • The PAL enzyme will selectively deaminate L-phenylalanine to trans-cinnamic acid and ammonia.

    • To drive the reaction to completion and achieve high enantiomeric excess of D-phenylalanine, a deracemization strategy can be employed where the formed trans-cinnamic acid is re-aminated in a non-selective manner. However, for a resolution approach, the reaction is stopped once the L-enantiomer is consumed.

  • Work-up and Isolation:

    • Once the desired conversion is reached (typically >99% conversion of L-phenylalanine), stop the reaction by centrifuging the mixture to remove the whole-cell catalyst.

    • Adjust the pH of the supernatant to the isoelectric point of D-phenylalanine (around 5.5) to precipitate the product.

    • Collect the precipitated D-phenylalanine by filtration.

    • Wash the product with cold water and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

    • Dry the purified D-phenylalanine under vacuum.

Protocol 2: Large-Scale Chemical Amidation of D-Phenylalanine

This is a general protocol for the chemical amidation of D-phenylalanine. It is crucial to use conditions that minimize racemization. The use of coupling agents like T3P (propanephosphonic acid anhydride) has been shown to be effective in preventing racemization during amide bond formation[3].

Materials:

  • Enantiomerically pure D-phenylalanine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., T3P)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Activation of D-Phenylalanine (Method A: Acid Chloride Formation):

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and reactive reagents.

    • Suspend D-phenylalanine in an anhydrous solvent such as dichloromethane in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 1-2 hours until the starting material is fully converted to the acid chloride. The reaction can be monitored by TLC.

  • Activation of D-Phenylalanine (Method B: Using a Coupling Agent):

    • Dissolve Boc-protected D-phenylalanine in a mixture of ethyl acetate and pyridine at 0°C.

    • Add T3P as the coupling agent. This method is reported to have a low degree of racemization[3].

  • Amidation:

    • Cool the solution of the activated D-phenylalanine (from either method) in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide to the reaction mixture while stirring vigorously. An exothermic reaction will occur. Maintain the temperature below 10°C.

    • Continue stirring for 1-2 hours at room temperature after the addition is complete.

  • Work-up and Isolation:

    • If using the acid chloride method, quench any remaining acid chloride by the slow addition of water.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • The crude this compound will precipitate from the aqueous solution.

    • Collect the solid product by filtration.

    • Wash the product with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain pure this compound.

    • Dry the final product under vacuum.

    • Confirm the purity and enantiomeric excess of the final product by HPLC, NMR, and mass spectrometry.

Signaling Pathways and Logical Relationships

The chemoenzymatic approach relies on the specific catalytic activity of enzymes. The following diagram illustrates the logical relationship in the enzymatic resolution step.

G cluster_0 Enzymatic Resolution of DL-Phenylalanine Racemic_Mixture DL-Phenylalanine (Racemic Mixture) PAL_Enzyme Phenylalanine Ammonia Lyase (L-selective) Racemic_Mixture->PAL_Enzyme D_Phe D-Phenylalanine (Desired Product) Racemic_Mixture->D_Phe Unreacted L_Phe L-Phenylalanine PAL_Enzyme->L_Phe Substrate Binding Byproduct trans-Cinnamic Acid + Ammonia L_Phe->Byproduct Catalytic Conversion

Caption: Logical workflow of enzymatic resolution.

Conclusion

The chemoenzymatic synthesis of enantiomerically pure this compound presented here offers a scalable and efficient alternative to purely chemical methods. The enzymatic deracemization step provides high enantioselectivity, while the subsequent chemical amidation is a robust transformation. This combined approach is well-suited for the industrial production of this important pharmaceutical intermediate, ensuring high purity and yield. Further optimization of the amidation step to an enzymatic process could offer an even more sustainable and greener manufacturing route in the future.

References

Application of D-Phenylalaninamide in Enzyme Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-phenylalaninamide serves as a versatile chiral scaffold in the design of potent and selective enzyme inhibitors. Its inherent structural features, including the phenyl ring, the amide group, and the chiral center, provide a foundation for developing compounds that can effectively target the active sites of various enzymes. This document provides detailed application notes and protocols for researchers engaged in the design and evaluation of this compound-based enzyme inhibitors, with a focus on mycobacterial RNA polymerase, HIV-1 capsid protein, dipeptidyl peptidase-IV (DPP-IV), and chymotrypsin.

Inhibitors of Mycobacterial RNA Polymerase

This compound derivatives, particularly Nα-aroyl-N-aryl-phenylalanine amides (AAPs), have emerged as a promising class of antimycobacterial agents that target the DNA-dependent RNA polymerase (RNAP).[1] These compounds exhibit potent activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, offering a potential alternative to existing therapies with a low probability of cross-resistance with rifamycins.[1]

Data Presentation
CompoundTarget OrganismMIC90 (μM)Reference
MMV688845Mycobacterium abscessus6.25 - 12.5[2]
S-oxide derivative of MMV688845Mycobacterium abscessus0.78[2]
Experimental Protocols

Protocol 1: Synthesis of Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide (MMV6888445) Analogs [2]

This protocol describes a general three-step synthesis for the derivatization of the MMV688845 scaffold, starting from Boc-protected D-phenylalanine. This method is designed to prevent racemization of the chiral center.[2]

Materials:

  • Boc-D-phenylalanine

  • Substituted anilines (e.g., 2-morpholinoaniline)

  • Propanephosphonic acid anhydride (T3P®)

  • Ethyl acetate (EtOAc)

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • Aromatic carboxylic acids (e.g., thiophene-2-carboxylic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amide Bond Formation (Step 1):

    • Dissolve Boc-D-phenylalanine and the desired substituted aniline in a mixture of EtOAc and pyridine.

    • Add T3P® as a coupling reagent and stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction mixture to isolate the Boc-protected phenylalaninamide intermediate.

  • Boc-Deprotection (Step 2):

    • Dissolve the intermediate from Step 1 in a mixture of TFA and DCM.

    • Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC).

    • Evaporate the solvent and TFA to obtain the deprotected amine salt.

  • Second Amide Bond Formation (Step 3):

    • Dissolve the deprotected amine salt and the desired aromatic carboxylic acid in DMF.

    • Add DEPBT as the coupling reagent and DIPEA as a base.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the final product by column chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution [3][4]

This method determines the lowest concentration of an inhibitor that prevents visible growth of mycobacteria in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • This compound-based inhibitor stock solution in DMSO

  • Resazurin solution (optional, for colorimetric reading)[4]

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted culture to the desired final inoculum concentration (e.g., 3 x 10^5 CFU/mL).[4]

  • Plate Preparation:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 1 µL of the inhibitor stock solution (in serial twofold dilutions) to the test wells.[4]

    • Include a drug-free growth control and an uninoculated medium control.

  • Inoculation and Incubation:

    • Add 40 µL of the prepared bacterial inoculum to all wells except the medium control.[4]

    • Seal the plates (e.g., in gas-permeable bags) and incubate at 37°C for 6-7 days.[4]

  • Reading Results:

    • Visual Reading: The MIC is the lowest inhibitor concentration that shows no visible bacterial growth.

    • Resazurin Method: Add resazurin solution to each well and incubate for another 24 hours. A blue color indicates no growth (inhibition), while a pink color indicates growth. The MIC is the lowest concentration in the well that remains blue.[4]

Mandatory Visualization

G cluster_synthesis Synthesis Workflow Boc_Phe Boc-D-Phenylalanine Intermediate1 Boc-D-Phenylalaninamide Boc_Phe->Intermediate1 T3P®, Pyridine Aniline Substituted Aniline Aniline->Intermediate1 Intermediate2 This compound Intermediate1->Intermediate2 TFA, DCM Final_Product Nα-Aroyl-N-Aryl-Phenylalanine Amide Intermediate2->Final_Product DEPBT, DIPEA Aromatic_Acid Aromatic Carboxylic Acid Aromatic_Acid->Final_Product

Caption: Workflow for the synthesis of Nα-aroyl-N-aryl-phenylalanine amides.

G cluster_pathway Mycobacterial Transcription Inhibition RNAP Mycobacterial RNA Polymerase mRNA mRNA Synthesis RNAP->mRNA DNA DNA Template DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Growth Bacterial Growth Protein->Growth Inhibitor This compound Derivative Inhibitor->RNAP Inhibition

Caption: Inhibition of mycobacterial RNA polymerase by this compound derivatives.

Inhibitors of HIV-1 Capsid Protein

This compound derivatives have been designed as inhibitors of the HIV-1 capsid (CA) protein, a critical component involved in multiple stages of the viral life cycle, including assembly, uncoating, and nuclear import.[5][6] These inhibitors often target the interface between CA monomers, disrupting the formation of the mature viral capsid.

Data Presentation
CompoundAssay TypeEC50 (μM)KD (μM)Reference
II-13cAnti-HIV-1 activity in MT-4 cells5.14 ± 1.62-[7]
V-25iAnti-HIV-1 activity in MT-4 cells2.57 ± 0.79-[7]
Q-c4Anti-HIV-1 activity0.57~8 (hexamer)[7]
PF-74 (Reference)Anti-HIV-1 activity in MT-4 cells0.42 ± 0.110.16 (hexamer)[7]
Experimental Protocols

Protocol 3: In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay) [8][9]

This assay monitors the assembly of purified recombinant HIV-1 CA protein into higher-order structures by measuring the increase in light scattering (turbidity) at 350 nm.

Materials:

  • Purified recombinant HIV-1 CA protein

  • Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)

  • This compound-based inhibitor stock solution in DMSO

  • 96-well clear-bottom plate or cuvette

  • Spectrophotometer or plate reader capable of measuring absorbance at 350 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate or cuvette, add the assembly buffer.

    • Add the inhibitor solution to the desired final concentration. For the negative control, add the same volume of DMSO.

    • Prepare a concentrated stock of CA protein (e.g., 120 µM) in a low-salt buffer.[8]

  • Initiation and Measurement:

    • Initiate the assembly reaction by adding the CA protein stock to each well to a final concentration of 30 µM.[8]

    • Immediately place the plate in the plate reader pre-set to 37°C.

    • Measure the absorbance at 350 nm every minute for at least 40 minutes.[8]

  • Data Analysis:

    • An increase in absorbance indicates capsid assembly.

    • Inhibition is observed as a decrease in the rate and extent of the turbidity increase compared to the DMSO control.

Protocol 4: Surface Plasmon Resonance (SPR) for Inhibitor-Capsid Binding [10][11]

SPR is used to measure the direct binding of inhibitors to the HIV-1 CA protein in real-time, providing kinetic data (association and dissociation rates) and affinity (KD).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified HIV-1 CA protein (monomer or stabilized hexamer)

  • Amine coupling reagents (EDC, NHS) and ethanolamine

  • Running buffer (e.g., HBS-EP+)

  • This compound-based inhibitor solutions at various concentrations

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified HIV-1 CA protein over the activated surface to achieve covalent immobilization.

    • Inject ethanolamine to deactivate any remaining active esters.[10]

  • Binding Analysis:

    • Prepare serial dilutions of the inhibitor in running buffer.

    • Inject the inhibitor solutions over the immobilized CA surface at a constant flow rate to monitor the association phase.

    • Flow running buffer over the surface to monitor the dissociation phase.[10]

    • Regenerate the sensor surface between inhibitor injections using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Mandatory Visualization

G cluster_pathway HIV-1 Life Cycle Inhibition Entry Viral Entry Uncoating Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT Integration Integration RT->Integration Assembly Capsid Assembly Integration->Assembly Budding Budding & Maturation Assembly->Budding Inhibitor This compound Derivative Inhibitor->Uncoating Inhibits Inhibitor->Assembly Inhibits

Caption: this compound derivatives inhibit HIV-1 capsid assembly and uncoating.

G cluster_workflow HIV-1 Capsid Assembly Assay Workflow CA Purified CA Protein Mix Reaction Mixture CA->Mix Buffer Assembly Buffer Buffer->Mix Inhibitor Inhibitor/DMSO Inhibitor->Mix Reader Spectrophotometer (350 nm) Mix->Reader Data Turbidity Data Reader->Data

Caption: Workflow for the in vitro HIV-1 capsid assembly turbidity assay.

Inhibitors of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[12][13] Phenylalanine derivatives are effective inhibitors of DPP-IV and are used in the management of type 2 diabetes.[14]

Data Presentation
Compound ClassIC50 Range (µg/mL)Reference
Pyrrolidine-2-carbonitrile derivatives22.87 to 42.12[14]
Experimental Protocols

Protocol 5: Fluorometric DPP-IV Inhibition Assay [15][16]

This assay measures the inhibition of DPP-IV activity using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate: Gly-Pro-AMC

  • DPP-IV inhibitor (e.g., sitagliptin as a positive control) and test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based inhibitor and control compounds in DMSO.

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • Prepare the DPP-IV enzyme solution and the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the assay buffer and the inhibitor solution (or vehicle for control).

    • Add the DPP-IV enzyme solution and incubate at 37°C for 10-15 minutes to allow for inhibitor binding.[15]

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation 350-360 nm, emission 450-465 nm) over time.[16]

    • Calculate the initial reaction rates.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

G cluster_pathway DPP-IV in Glucose Homeostasis Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Degradation Pancreas Pancreas Incretins->Pancreas DPP4 DPP-IV DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose Inhibitor This compound Derivative Inhibitor->DPP4 Inhibits

Caption: Inhibition of DPP-IV by this compound derivatives enhances incretin action.

Inhibitors of Chymotrypsin

Peptide aldehydes incorporating D-phenylalanine analogues have been synthesized as potent inhibitors of the serine protease chymotrypsin. The D-phenylalanine residue at the P1 position of the inhibitor plays a crucial role in its recognition by the S1 pocket of the enzyme.

Data Presentation
InhibitorKi (M)Reference
Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO1.12 x 10^-8[5]
Experimental Protocols

Protocol 6: α-Chymotrypsin Inhibition Assay [17][18]

This spectrophotometric assay measures the activity of α-chymotrypsin by monitoring the hydrolysis of a synthetic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at 256 nm.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Buffer: 80 mM Trizma-base Buffer, pH 7.8 at 25°C

  • Methanol

  • Calcium Chloride (CaCl2) solution

  • This compound-based inhibitor

  • Spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the buffer, BTEE solution (in methanol/water), CaCl2 solution, and α-chymotrypsin enzyme solution as per standard protocols.[17]

    • Prepare a stock solution of the inhibitor in a suitable solvent.

  • Assay Procedure:

    • Adjust the spectrophotometer to 256 nm and 25°C.[18]

    • In a cuvette, mix the buffer and BTEE solution.

    • Add the inhibitor solution at various concentrations (or solvent for control).

    • Incubate in the spectrophotometer for 4-5 minutes to reach temperature equilibrium.

    • Initiate the reaction by adding the α-chymotrypsin solution and immediately mix by inversion.

    • Record the increase in absorbance at 256 nm for approximately 5 minutes.

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔA256/minute).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the Ki value using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).

Mandatory Visualization

G cluster_workflow Chymotrypsin Inhibition Assay Workflow Substrate BTEE Substrate Mix Reaction Mixture Substrate->Mix Enzyme α-Chymotrypsin Enzyme->Mix Inhibitor Inhibitor/Solvent Inhibitor->Mix Spectro Spectrophotometer (256 nm) Mix->Spectro Data Absorbance Data Spectro->Data

Caption: Workflow for the spectrophotometric chymotrypsin inhibition assay.

References

Application Notes: Protecting Group Strategies for the Synthesis of D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalaninamide is a valuable chiral building block in the synthesis of pharmaceuticals and peptidomimetics. Its synthesis from D-phenylalanine requires careful management of the reactive α-amino and carboxylic acid functionalities to prevent unwanted side reactions, such as self-polymerization, and to ensure high yields and stereochemical purity.[1][2] The strategic use of temporary protecting groups for the α-amino group is fundamental to achieving a controlled and efficient synthesis.

This document provides a comprehensive overview of common protecting group strategies—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for the synthesis of this compound. It includes detailed experimental protocols, quantitative data, and workflow diagrams to serve as a practical resource for chemical research and drug development.

Core Concepts: Orthogonal Protection

In multi-step synthesis, it is crucial to use protecting groups that can be removed selectively without affecting other protected groups in the molecule.[3] This principle, known as orthogonality , allows for precise, sequential manipulation of different functional groups.[3][4] The Boc, Cbz, and Fmoc groups form an orthogonal set, as they are removed under distinct chemical conditions: acid, hydrogenolysis, and base, respectively.[1][5] The selection of a protecting group is therefore dictated by the stability of other functional groups in the molecule and the planned subsequent reaction steps.

G cluster_start Starting Material cluster_protected N-Terminal Protection cluster_amide Amide Formation cluster_deprotect N-Terminal Deprotection D_Phe D-Phenylalanine Boc Boc-D-Phe-OH D_Phe->Boc Protection Cbz Cbz-D-Phe-OH D_Phe->Cbz Protection Fmoc Fmoc-D-Phe-OH D_Phe->Fmoc Protection Boc_Amide Boc-D-Phe-NH2 Boc->Boc_Amide Amidation Cbz_Amide Cbz-D-Phe-NH2 Cbz->Cbz_Amide Amidation Fmoc_Amide Fmoc-D-Phe-NH2 Fmoc->Fmoc_Amide Amidation Final This compound Boc_Amide->Final Acid (TFA) Cbz_Amide->Final Hydrogenolysis (H₂, Pd/C) Fmoc_Amide->Final Base (Piperidine) G Start Start: Select N-Protection for This compound Synthesis Acid_Stable Are downstream steps acidic? Start->Acid_Stable Base_Stable Are downstream steps basic? Acid_Stable->Base_Stable No Use_Fmoc Use Fmoc Strategy Acid_Stable->Use_Fmoc  Yes Hydro_Stable Is catalytic hydrogenation permissible? Base_Stable->Hydro_Stable  Yes Consider_Alt Consider Alternative Protecting Groups Base_Stable->Consider_Alt No Use_Boc Use Boc Strategy Hydro_Stable->Use_Boc No Use_Cbz Use Cbz Strategy Hydro_Stable->Use_Cbz  Yes

References

Troubleshooting & Optimization

troubleshooting low yield in D-phenylalaninamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-phenylalaninamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in this compound synthesis?

A1: Low yields in this compound synthesis can stem from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, solvent, or catalyst concentration can significantly hinder the reaction rate and efficiency.[1][2]

  • Poor Quality Starting Materials: The purity of reactants, such as the starting phenylalanine derivative and coupling agents, is crucial. Impurities can lead to side reactions and inhibit catalyst activity.[3][4]

  • Side Product Formation: Competing reactions, such as racemization or the formation of undesired isomers, can consume starting materials and reduce the yield of the desired product.[5]

  • Incomplete Reactions: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials.[5]

  • Product Degradation: The desired product may be unstable under the reaction or work-up conditions, leading to degradation and loss of yield.

  • Inefficient Purification: Significant product loss can occur during purification steps like crystallization, chromatography, or extraction if not optimized.[6][7]

Q2: How critical is pH control in the synthesis of this compound?

A2: pH control is critical, especially in enzymatic syntheses. For instance, in reactions catalyzed by Phenylalanine Ammonia Lyase (PAL), the pH needs to be optimized to ensure maximal enzyme activity and stability. A pH of around 9.5 has been recommended for certain reactions to ensure the amine is not protonated and remains nucleophilic.[2] However, excessively high pH (e.g., >10) can lead to the decomposition of the starting materials.[2]

Q3: Can the choice of solvent impact the yield?

A3: Absolutely. The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction kinetics. For example, in some reactions, anhydrous solvents like absolute ethanol are recommended to prevent water from interfering with the reaction.[2] The polarity of the solvent can also affect the formation of byproducts.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in this compound synthesis.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following:

  • Verify Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. An excess of one reagent may be necessary to drive the reaction to completion.[2]

  • Check Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2] Some reactions may require elevated temperatures to proceed at a reasonable rate, while others might need low temperatures to prevent side reactions.[8]

  • Assess Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. The choice of catalyst and ligand can be critical for the success of the reaction.[8]

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (Time & Temperature) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Incorrect optimize_conditions Optimize Time & Temperature check_conditions->optimize_conditions Suboptimal replace_catalyst Replace/Screen Catalysts check_catalyst->replace_catalyst Inactive/Inefficient end Improved Conversion adjust_stoichiometry->end optimize_conditions->end replace_catalyst->end

Caption: Troubleshooting workflow for low starting material conversion.

Issue 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

  • Analyze Impurities in Starting Materials: Impurities in starting materials can lead to the formation of byproducts. Ensure the purity of your reagents.[3][9]

  • Optimize Reaction Conditions: Side reactions are often sensitive to temperature and solvent. For example, using a non-polar solvent may favor C-alkylation over O-alkylation in certain reactions.[5]

  • Choice of Coupling Reagent: In amide bond formation, the choice of coupling reagent can influence the extent of side reactions like racemization. Reagents like T3P (n-propanephosphonic acid anhydride) in a mixture of EtOAc and pyridine at 0 °C have been shown to minimize racemization.[10]

Issue 3: Difficulty in Product Purification and Isolation

Low isolated yields can result from problems during the work-up and purification stages.

  • Inefficient Extraction: Ensure the pH is adjusted correctly during aqueous work-up to ensure your product is in the organic phase and impurities are removed.

  • Precipitation/Crystallization Issues: If the product "oils out" during recrystallization, the solvent's boiling point may be too high, or the cooling may be too rapid.[6] Using a lower-boiling point solvent or ensuring slow cooling can promote proper crystal formation.[6]

  • Column Chromatography Problems: Poor separation on a column can be due to an inappropriate mobile phase.[6] A general rule of thumb for loading is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.[6]

General Experimental Workflow

Caption: A general experimental workflow for this compound synthesis.

Data Summary

Table 1: Impact of Reaction Conditions on Yield
EntrySolventTemperature (°C)BaseYield (%)Reference
1DioxaneRoom TempZinc(II) ChlorideGood[1]
2Absolute EthanolRefluxTriethylamine-[2]
3EtOAc/Pyridine0--[10]
4(NH4)2SO4 buffer55-72[11]

Note: Yields are often reported as "good" or in ranges, and direct numerical comparisons can be context-dependent.

Experimental Protocols

General Procedure for Amide Coupling using T3P

This protocol is adapted from a method known to minimize racemization.[10]

  • Dissolve the Boc-protected D-phenylalanine (1 equivalent) in a mixture of ethyl acetate (EtOAc) and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Slowly add T3P (n-propanephosphonic acid anhydride) (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion , quench the reaction with water.

  • Separate the organic layer , and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

References

Technical Support Center: D-Phenylalaninamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving D-phenylalaninamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing coupling reactions with this compound?

A1: The main challenges include:

  • Epimerization: The stereocenter at the α-carbon of this compound is susceptible to epimerization (racemization) under basic reaction conditions, leading to the formation of the undesired L-diastereomer.[1][2] This is often the most significant challenge.

  • Low Coupling Efficiency: Inadequate activation of the carboxylic acid partner or steric hindrance can lead to incomplete reactions and low yields.[3]

  • Side Reactions: Depending on the coupling partners and conditions, side reactions such as the formation of N-acylurea byproducts (with carbodiimides) or diketopiperazine formation can occur.[4]

  • Difficult Purification: The presence of unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU), HOBt), and epimerized products can complicate the purification process.[5][6]

Q2: Which coupling reagents are most effective for this compound?

A2: High-efficiency coupling reagents that facilitate rapid amide bond formation are generally recommended to minimize contact time with basic conditions and thus reduce epimerization.[6] Potent reagents include:

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective and known for fast reaction times and suppression of racemization.[7] HATU is often preferred for difficult couplings.[6]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for sterically hindered couplings.[3][5] PyBOP has largely replaced the older BOP reagent to avoid the formation of carcinogenic byproducts.[5]

  • Carbodiimides: EDC and DIC are common and cost-effective but generally require an additive like HOBt, HOAt, or OxymaPure to increase efficiency and suppress racemization.[4][8] They are often considered less potent than uronium or phosphonium salts for challenging couplings.[3]

Q3: How can I minimize epimerization of the this compound stereocenter?

A3: Minimizing epimerization is critical. Key strategies include:

  • Choice of Base: Use a weaker, non-nucleophilic base. While DIPEA is common, a sterically hindered and weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) can significantly reduce the rate of epimerization.[8][9]

  • Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C or room temperature). Avoid heating unless necessary, as higher temperatures can accelerate epimerization.[9][10]

  • Limit Pre-activation Time: Avoid long pre-activation times of the carboxylic acid with the coupling reagent and base before adding the this compound. In-situ activation is often preferred.[8]

  • Use Additives: When using carbodiimides, additives like HOBt or, more effectively, HOAt are crucial for minimizing racemization.[4]

  • Mild Coupling Agents: For particularly sensitive substrates, coupling agents like DEPBT are known for their remarkable resistance to racemization.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective coupling reagent. 2. Inadequate activation of carboxylic acid. 3. Poor solubility of reactants. 4. Deactivated reagents (moisture).1. Switch to a more potent reagent (e.g., from EDC/HOBt to HATU or PyBOP).[3] 2. Ensure appropriate equivalents of base are used. Pre-activate for a short period (1-5 min) if necessary.[3][9] 3. Change or use a co-solvent. NMP is often superior to DMF for solvating complex peptides.[3] A mixture like DCM/DMF/NMP (1:1:1) can also be effective.[3] 4. Use anhydrous solvents and fresh, high-quality reagents.
High Level of Epimerization 1. Base is too strong or used in excess. 2. High reaction temperature. 3. Prolonged reaction/pre-activation time. 4. Inappropriate coupling reagent.1. Switch from DIPEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[8][9] 2. Run the reaction at 0°C and allow it to slowly warm to room temperature.[2] 3. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed. Minimize pre-activation time.[1][8] 4. Use a reagent known for low racemization, such as HATU or DEPBT.[4][6]
Multiple Byproducts / Difficult Purification 1. Side reaction with carbodiimide (N-acylurea formation). 2. Guanidinylation of the free amine from excess uronium reagent (e.g., HBTU, HATU). 3. Incomplete reaction leading to a complex mixture. 4. Poorly soluble byproducts (e.g., DCU from DCC).1. Ensure an additive (HOBt, Oxyma) is used with the carbodiimide. Lowering the temperature can also help.[4] 2. Avoid a large excess of the uronium reagent relative to the carboxylic acid.[6] 3. Optimize the reaction for full conversion (see "Low Yield"). Consider a double coupling.[3] 4. Use DIC instead of DCC, as the resulting diisopropylurea is more soluble and easier to remove.[4][5]

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Carboxylic Acid & this compound add_reagents Combine Reactants, Reagents, & Base at 0°C prep_reactants->add_reagents prep_reagents Prepare Coupling Reagent & Base Solution prep_reagents->add_reagents stir Stir & Warm to RT add_reagents->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Quench Reaction (e.g., with water or dilute acid) monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Purify (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS, Chiral HPLC) purify->analyze

Caption: General experimental workflow for a this compound coupling reaction.

G start Low Coupling Yield? cause_reagent Ineffective Reagent / Activation start->cause_reagent Yes cause_conditions Suboptimal Conditions start->cause_conditions Yes cause_solubility Poor Solubility start->cause_solubility Yes cause_epimer High Epimerization? start->cause_epimer No, but... sol_reagent Use HATU, PyBOP or HCTU cause_reagent->sol_reagent sol_conditions Optimize Equivalents & Temperature (0°C) cause_conditions->sol_conditions sol_solubility Try NMP or DCM/DMF/NMP mixture cause_solubility->sol_solubility cause_base Strong Base / High Temp cause_epimer->cause_base Yes cause_time Long Reaction Time cause_epimer->cause_time Yes sol_base Use weaker base: NMM or Collidine cause_base->sol_base sol_time Monitor reaction closely Minimize pre-activation cause_time->sol_time

Caption: Troubleshooting decision tree for common coupling reaction issues.

Experimental Protocols

Protocol: Coupling of an N-Protected Amino Acid to this compound using HATU

This protocol describes a general procedure for the coupling of an N-Boc or N-Fmoc protected amino acid to this compound.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0-1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)[7]

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (2.0-3.0 eq)[9]

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: In a separate vial, dissolve HATU (1.0 eq) in a small amount of anhydrous DMF. Add this solution to the cooled reaction mixture, followed by the dropwise addition of the base (DIPEA or NMM, 2.0 eq).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-4 hours).[9]

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired dipeptide.

  • Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry. Assess the diastereomeric purity using chiral HPLC to quantify any epimerization.

References

Technical Support Center: Preventing Racemization of D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of D-phenylalaninamide and its derivatives during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process that converts a single enantiomer (like the D-form of phenylalaninamide) into an equal mixture of both its D- and L-enantiomers, known as a racemate.[1] This is a significant issue in drug development because often only one enantiomer of a chiral molecule is biologically active, while the other can be inactive or even cause harmful side effects.[2][3] For this compound derivatives, preserving the stereochemical integrity at the alpha-carbon is crucial to maintain their intended therapeutic efficacy.[2]

Q2: What is the primary mechanism causing racemization during reactions with this compound derivatives?

A2: The primary mechanism involves the abstraction of the proton on the alpha-carbon (the carbon atom to which the amino and carboxyl groups are attached).[2][4] This is most likely to occur during amide bond formation. When the carboxylic acid group is activated to facilitate coupling, its electron-withdrawing effect increases the acidity of the alpha-proton. In the presence of a base, this proton can be removed, forming a planar enolate or a related intermediate like an oxazolone (azlactone).[3][4][5] This intermediate is achiral, and when it is re-protonated, it can form both the D and L enantiomers, leading to racemization.[4]

Q3: Which step in a typical synthesis is most susceptible to racemization?

A3: The amide coupling step, where the carboxylic acid of a D-phenylalanine derivative is activated to react with an amine, carries the highest risk of racemization.[2] The activation process, which is necessary for the reaction to proceed, unfortunately also makes the alpha-proton more susceptible to being removed by a base.[2][4]

Q4: What are the key reaction parameters that influence the rate of racemization?

A4: Several factors can significantly impact the degree of racemization:

  • Base: The strength and concentration of the base used are critical. Stronger bases and excess base can accelerate the abstraction of the alpha-proton, promoting racemization.[6][7]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[6][8]

  • Solvent: The choice of solvent can influence reaction rates and the stability of intermediates. Solvents like chloroform and dichloromethane have been shown to be unfavorable in some cases, leading to higher racemization compared to THF or DMF.[9]

  • Coupling Reagent: The type of coupling reagent used to activate the carboxylic acid plays a pivotal role. Some reagents are more prone to causing racemization than others.[10]

  • Protecting Groups: The nature of the N-protecting group on the phenylalanine is important. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are known to suppress racemization compared to N-acyl groups like acetyl.[6]

Troubleshooting Guide

Issue: My final product shows significant racemization (e.g., >5% of the L-enantiomer detected by chiral HPLC).

This troubleshooting guide will help you identify and resolve the potential causes of unexpected racemization in your this compound reaction.

Troubleshooting Workflow

G start High Racemization Detected (>5% L-Enantiomer) check_base Step 1: Evaluate Base Conditions start->check_base check_temp Step 2: Check Reaction Temperature start->check_temp check_reagents Step 3: Review Coupling Reagents start->check_reagents check_solvent Step 4: Assess Solvent Choice start->check_solvent sol_base_type Is the base too strong (e.g., DIPEA, DBU)? Solution: Switch to a weaker base like pyridine or N-methylmorpholine (NMM). check_base->sol_base_type Strength sol_base_eq Are you using excess base? Solution: Use an equimolar amount of base relative to the amino acid derivative. check_base->sol_base_eq Stoichiometry sol_temp Was the reaction run at room temp. or higher? Solution: Perform the reaction at a lower temperature. Start at 0°C or cool to -20°C before adding reagents. check_temp->sol_temp sol_reagent Are you using a standard carbodiimide (e.g., DCC, EDC) without additives? Solution: 1. Add a racemization suppressant like HOBt or HOAt. 2. Switch to a phosphonium (PyBOP) or phosphonic acid anhydride (T3P) based coupling reagent. check_reagents->sol_reagent sol_solvent Are you using a solvent known to promote racemization (e.g., CH2Cl2, CHCl3)? Solution: Consider switching to solvents like THF, DMF, or EtOAc. check_solvent->sol_solvent

Caption: A workflow to troubleshoot common causes of racemization.

Data on Factors Affecting Racemization

The selection of base and solvent can have a profound impact on preserving the stereochemical integrity of the product. The following tables summarize quantitative data from studies on related N-acyl phenylalanine systems.

Table 1: Effect of Different Bases on Diastereomeric Ratio (L:D) in Amide Coupling

EntryBase (Equivalents)SolventTime (h)Temp (°C)Diastereomeric Ratio (L:D)Reference
1DIPEA (2)DMF32550:50[6]
2DIPEA (1)DMF32560:40[6]
3Pyridine (1)DMF32593:7[6]
4Pyridine (1)DMF242585:15[6]
5DIPEA (1)DMF3070:30[6]
6Pyridine (1)DMF3090:10[6]

Data adapted for N-acetyl-L-phenylalanine, illustrating the principle. DIPEA: Diisopropylethylamine.

Table 2: Effect of Solvent on Racemization and Coupling Rates

SolventRelative Rate of RacemizationRelative Rate of CouplingRacemization/Coupling RatioReference
Dimethyl sulfoxide (DMSO)12005002.4[9]
Dimethylformamide (DMF)1001001.0[9]
Tetrahydrofuran (THF)10110.9[9]
Acetonitrile40313.3[9]
Dichloromethane1.50.27.5[9]
Chloroform111.0[9]

Data for benzyloxycarbonylglycyl-L-phenylalanine p-nitrophenyl ester. A lower ratio is more favorable.

Key Experimental Protocols

Protocol 1: Racemization-Resistant Amide Coupling Using T3P®

This protocol is adapted from a method shown to achieve excellent enantiomeric purity (ee > 99%) for the synthesis of D-phenylalanine derivatives.[2][11]

  • Dissolve Substrates: In a clean, dry, round-bottom flask, dissolve Boc-D-phenylalanine (1.0 eq.) and the desired amine (0.9 eq.) in a 2:1 mixture of ethyl acetate (EtOAc) and pyridine.

  • Cool Reaction Mixture: Cool the flask to 0°C using an ice-water bath. For particularly sensitive substrates, cooling to -20°C may be beneficial.[11]

  • Add Coupling Reagent: Slowly add T3P® (n-propanephosphonic acid anhydride) solution (50% in EtOAc, 1.8 eq.) to the cooled reaction mixture in several portions.

  • Reaction: Stir the reaction mixture at 0°C and allow it to proceed overnight. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with a weak acid (e.g., 0.5 N HCl) to remove pyridine.[11]

    • The aqueous washes will also remove the water-soluble phosphonic acid byproducts.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide product using column chromatography.

  • Analysis: Confirm the enantiomeric excess of the product using chiral HPLC.[2][11]

Diagrams and Visualizations

Mechanism of Base-Catalyzed Racemization

G cluster_0 Racemization Pathway D_Phe D-Phenylalanine Derivative (Chiral) Enolate Planar Enolate Intermediate (Achiral) D_Phe->Enolate + Base (B:) - H-B+ Enolate->D_Phe + H-B+ L_Phe L-Phenylalanine Derivative (Chiral) Enolate->L_Phe + H-B+

Caption: The mechanism of racemization via a planar enolate intermediate.

Decision Tree for Selecting Coupling Conditions

G start Start: Coupling D-Phe Derivative q1 Is the amine component sterically hindered or a poor nucleophile? start->q1 yes_node Use a high-reactivity coupling reagent q1->yes_node Yes no_node Use a mild, low-racemization coupling reagent q1->no_node No reagent_phos Phosphonium-based: PyBOP, HATU yes_node->reagent_phos q2 Select Base reagent_phos->q2 reagent_t3p Anhydride-based: T3P no_node->reagent_t3p reagent_t3p->q2 base_weak Use weak base: Pyridine, NMM q2->base_weak q3 Select Conditions base_weak->q3 cond_low_temp Low Temperature: 0°C to -20°C q3->cond_low_temp

Caption: A decision tree to aid in selecting reaction conditions.

References

Technical Support Center: Purification of D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of D-phenylalaninamide.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Purity (Presence of L-Phenylalaninamide)

  • Question: My final product shows a significant peak for the L-enantiomer when analyzed by chiral HPLC. What are the potential causes and how can I improve the enantiomeric purity?

  • Answer: Contamination with the L-enantiomer is a critical issue as biological activity is often stereospecific. The primary causes include racemization during synthesis or incomplete separation.

    Potential Causes & Solutions:

CauseSolution
Racemization during Synthesis The amide bond formation step can be susceptible to racemization, especially under harsh temperature or pH conditions. Use mild coupling reagents like T3P (n-propanephosphonic acid anhydride) in a suitable solvent mixture (e.g., EtOAc/pyridine) at low temperatures (e.g., 0 °C) to minimize racemization.[1]
Incomplete Chiral Resolution If a racemic or enantiomerically-enriched mixture is being separated, the chosen method may not be optimal. For chromatographic separations, optimize the chiral stationary phase (CSP), mobile phase composition, and temperature. For diastereomeric crystallization, ensure the correct choice of resolving agent and crystallization solvent.
Cross-Contamination Ensure all glassware and equipment are thoroughly cleaned to prevent contamination from previous syntheses of the L-enantiomer or racemic mixtures.

Issue 2: Challenges During Crystallization

  • Question: I am having trouble obtaining good quality crystals of this compound. The product either fails to crystallize, "oils out," or forms a very fine powder that is difficult to filter. What should I do?

  • Answer: Crystallization is a powerful purification technique, but it is sensitive to a variety of parameters. Here are some common issues and their solutions:

ProblemPotential CausesSolutions
Failure to Crystallize - Insufficient supersaturation (solution is too dilute).- High purity of the compound leading to slow nucleation.- Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of this compound.- Increase Supersaturation: Slowly evaporate some of the solvent or gradually cool the solution to a lower temperature.
"Oiling Out" - The melting point of the compound is lower than the crystallization temperature.- High concentration of impurities depressing the melting point.- Supersaturation is too high, leading to liquid-liquid phase separation.- Reduce Supersaturation Rate: Re-heat the solution until the oil dissolves and allow it to cool more slowly. Add a small amount of the primary solvent.- Improve Purity: Consider a pre-purification step like column chromatography if the starting material is highly impure.- Seeding: Introduce seed crystals at a temperature slightly above the oiling out point.
Formation of Fine Powder - Very rapid crystallization due to high supersaturation.- Insufficient time for crystal growth.- Slow Down Crystallization: Reduce the cooling rate. Use a solvent system where the solubility is slightly higher to allow for slower crystal growth. If using an anti-solvent, add it more slowly.
Low Crystal Yield - Too much solvent was used.- Incomplete crystallization time.- The compound is too soluble in the chosen solvent at low temperatures.- Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid.- Ensure Complete Crystallization: Allow sufficient time for crystallization at the final, lower temperature.- Change Solvent System: Select a solvent or solvent mixture in which the compound has lower solubility at cold temperatures.

Issue 3: Presence of Process-Related Impurities

  • Question: My purified this compound contains impurities other than the L-enantiomer. What are these impurities and how can I remove them?

  • Answer: Process-related impurities can originate from starting materials, reagents, or side reactions during the synthesis.

    Common Impurities and Removal Strategies:

ImpurityOriginRemoval Method
Unreacted Starting Materials Incomplete reaction during synthesis (e.g., Boc-D-phenylalanine, activating agents).- Recrystallization: Often effective if the solubility profiles are different.- Column Chromatography: Provides better separation for impurities with similar polarities.- Extraction: An aqueous wash can remove water-soluble starting materials and reagents.
By-products Side reactions during synthesis (e.g., dipeptides, products from side-chain reactions).- Column Chromatography: Typically the most effective method for separating structurally similar by-products.- Recrystallization: May be effective if the by-product has significantly different solubility.
Residual Solvents Solvents used in the synthesis or purification process that get trapped in the crystal lattice.- Drying: Dry the final product under vacuum at an appropriate temperature to remove volatile solvents.- Recrystallization: Can sometimes help to exclude trapped solvents.

Issue 4: Product Degradation

  • Question: I am observing degradation of my this compound during purification or storage. What are the likely degradation pathways and how can I prevent them?

  • Answer: Amides are generally stable, but they can degrade under certain conditions. The primary degradation pathway for this compound is hydrolysis of the amide bond.

    Degradation Pathways and Prevention:

Degradation PathwayConditionsPrevention
Acid-Catalyzed Hydrolysis Heating in the presence of strong acids.[1][2]Avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures. If acidic conditions are necessary for purification (e.g., ion-exchange chromatography), perform the steps at low temperatures and neutralize the product as soon as possible.
Base-Catalyzed Hydrolysis Heating in the presence of strong bases (e.g., NaOH, KOH).[1][2]Avoid strongly basic conditions, particularly at high temperatures. Use mild bases for pH adjustments when possible.
Oxidative Degradation The amino group can be susceptible to oxidative deamination, forming a keto acid.[3][4][5]Store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Avoid the presence of oxidizing agents.
Thermal Degradation High temperatures can lead to decarboxylation and deamination, producing compounds like phenethylamine and toluene.[2][6][7]Avoid excessive temperatures during purification and drying. Store the final product at recommended low temperatures.

Frequently Asked Questions (FAQs)

1. What is the most critical parameter for a successful recrystallization of this compound?

The choice of solvent is the most critical parameter. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. This differential solubility is key to achieving a high recovery of the purified product. Common solvent systems for amino acid derivatives include alcohol/water mixtures (e.g., ethanol/water) or mixtures of a polar solvent with a non-polar anti-solvent.

2. How do I choose the right chiral column for HPLC analysis of this compound?

For the enantiomeric purity analysis of underivatized amino acids and their amides, macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often successful. A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is a good starting point. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are also widely used for chiral separations.

3. What is a typical mobile phase for chiral HPLC of this compound?

The mobile phase composition will depend on the chosen chiral column. For a teicoplanin-based column in reversed-phase mode, a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is often effective. For polysaccharide-based columns in normal-phase mode, mixtures of hexane and an alcohol (e.g., isopropanol or ethanol) are common.

4. How does pH affect the solubility of this compound?

Like amino acids, the solubility of this compound is expected to be pH-dependent. It is generally least soluble at its isoelectric point (pI) and more soluble at pH values above or below the pI where the molecule carries a net positive or negative charge.[8][9][10][11] Adjusting the pH away from the pI can be a useful strategy to keep the compound in solution during certain purification steps, while adjusting the pH to the pI can be used to induce crystallization.

5. Can I use preparative HPLC for the purification of this compound?

Yes, preparative chiral HPLC is a powerful technique for obtaining high-purity this compound, especially when dealing with difficult-to-separate impurities or for producing a highly pure analytical standard. However, it is generally more expensive and less scalable than crystallization for large quantities.

Quantitative Data on Purification Methods

The following table summarizes typical performance metrics for common purification techniques for this compound. The values are illustrative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (%)Typical Enantiomeric Excess (ee%)Notes
Single Recrystallization 70-9098-99.5>99Highly dependent on the solvent system and initial purity.
Flash Chromatography 60-8595-99>98Useful for removing by-products with different polarities.
Preparative Chiral HPLC 50-80>99.5>99.9Ideal for achieving the highest enantiomeric and chemical purity.
Diastereomeric Crystallization 30-45 (per enantiomer)>99>99Involves formation and separation of diastereomeric salts, followed by liberation of the desired enantiomer.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization from an ethanol/water solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of ethanol. Heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanol solution, add warm water dropwise with continuous stirring until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a starting point for determining the enantiomeric purity of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Prepare a mobile phase consisting of 70% Methanol and 30% aqueous 10 mM Ammonium Acetate.

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of racemic DL-phenylalaninamide to determine the retention times of both enantiomers.

    • Inject the purified this compound sample.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the D- and L-enantiomers: ee% = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystallization Crystallization cool->crystallization filter_wash Filter and Wash Crystals crystallization->filter_wash dry Dry Purified Product filter_wash->dry analysis Purity Analysis (Chiral HPLC) dry->analysis analysis->dissolve Re-purify if needed pure_product Pure this compound analysis->pure_product Purity ≥ 99.5% ee% ≥ 99%

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic start Purification Issue low_purity Low Enantiomeric Purity? start->low_purity cryst_problem Crystallization Problem? low_purity->cryst_problem No optimize_synthesis Optimize Synthesis Conditions (Temp, Reagents) low_purity->optimize_synthesis Yes degradation Degradation Suspected? cryst_problem->degradation No optimize_cryst Adjust Solvent, Cooling Rate, Seeding cryst_problem->optimize_cryst Yes chiral_hplc Use Preparative Chiral HPLC degradation->chiral_hplc No, complex mixture check_conditions Check pH, Temp, Atmosphere degradation->check_conditions Yes end Problem Solved optimize_synthesis->end chiral_hplc->end optimize_cryst->end check_conditions->end

Caption: A decision-making diagram for troubleshooting common this compound purification challenges.

References

Technical Support Center: D-Phenylalaninamide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-phenylalaninamide chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions in this compound chemistry are racemization of the chiral center, diketopiperazine (DKP) formation, and hydrolysis of the amide bond. Other issues can arise from impurities in starting materials or incomplete reactions.

Q2: How can I minimize racemization during the amide coupling step?

A2: Minimizing racemization is critical for maintaining the stereochemical integrity of your product. Key strategies include:

  • Choice of Coupling Reagent: Employ coupling reagents known for low racemization levels, such as T3P® (n-propanephosphonic acid anhydride) or PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1]

  • Base Selection: Use non-nucleophilic, sterically hindered bases. The choice of base can significantly impact the extent of racemization.[2] For instance, using pyridine instead of stronger bases like DIPEA has been shown to reduce racemization.[2]

  • Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.[1][3]

Q3: What is diketopiperazine (DKP) formation and how can I prevent it?

A3: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide derivative to form a stable six-membered ring, which can lead to significant yield loss.[4][5] This is particularly problematic in solid-phase peptide synthesis.[4][6] To prevent DKP formation:

  • Control pH: The rate of DKP formation is highly pH-dependent. The unprotonated N-terminal amino group is more reactive, so maintaining appropriate pH control is crucial.[7] Cyclization proceeds well in the pH range of 6.5-9.5.[8]

  • Use in situ Neutralization: In solid-phase synthesis, implementing an in situ neutralization protocol minimizes the time the deprotected N-terminal amine is free to initiate cyclization.[4]

  • Couple Pre-formed Dipeptides: For sequences highly prone to DKP formation, using a pre-formed dipeptide bypasses the vulnerable dipeptide-resin intermediate.[4]

  • Optimize Deprotection/Coupling Time: Reduce the time between the deprotection of the N-terminus and the subsequent coupling reaction.[4]

Q4: Under what conditions does the hydrolysis of this compound occur?

A4: The amide bond in this compound is generally stable but can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[9][10] This will result in the formation of D-phenylalanine and ammonia. To avoid this, maintain a neutral pH during workup and storage, and avoid excessive temperatures.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution Verification Method
Incomplete Reaction Extend the reaction time or slightly increase the temperature. Ensure efficient mixing.[11]Monitor the reaction progress using TLC or HPLC to check for the consumption of starting materials.
Diketopiperazine (DKP) Formation Implement strategies to minimize DKP formation, such as using an in situ neutralization protocol or coupling a pre-formed dipeptide.[4]Analyze the crude product by LC-MS to detect the presence of the cyclic dipeptide impurity.
Amide Bond Hydrolysis Ensure the workup and purification steps are performed under neutral or near-neutral pH conditions. Avoid excessive heat.[9]Check the crude product for the presence of D-phenylalanine using HPLC or NMR.
Poor Quality Starting Materials Use high-purity starting materials and anhydrous solvents. Ensure reagents have not degraded during storage.Verify the purity of starting materials by NMR or other appropriate analytical techniques before starting the reaction.
Problem 2: Presence of the L-phenylalaninamide Enantiomer (Racemization)
Possible Cause Suggested Solution Verification Method
Suboptimal Coupling Conditions Use a coupling reagent known for low racemization (e.g., T3P®).[1][3] Perform the reaction at a lower temperature (e.g., 0 °C).[3]Analyze the final product using chiral HPLC to determine the enantiomeric excess (ee%).
Inappropriate Base Use a weaker or more sterically hindered base (e.g., pyridine instead of DIPEA).[2]Compare the enantiomeric excess of products obtained using different bases.
Prolonged Reaction Time at Elevated Temperature Optimize the reaction time to ensure completion without unnecessary exposure to conditions that promote racemization.Monitor the reaction by chiral HPLC to track the formation of the desired product and the undesired enantiomer over time.

Quantitative Data Summary

The following table summarizes quantitative data related to common side reactions in this compound chemistry.

Side Reaction Parameter Condition Observed Outcome Reference
Racemization Enantiomeric Excess (ee)Synthesis using T3P® and PyBOP® coupling reagents.> 99% ee, indicating virtually no racemization.[3]
Racemization Diastereomeric Ratio (L:D)TBTU/DIPEA coupling of N-Ac-L-phe with a chiral amine.D-isomer is the major product, indicating significant racemization.[12]
Racemization Diastereomeric Ratio (L:D)TBTU/Pyridine coupling of N-Ac-L-phe with a chiral amine.Reduced racemization compared to using DIPEA as the base.[2]
Diketopiperazine Formation DKP Formation (%)Standard Fmoc deprotection with 20% piperidine/DMF.13.8% DKP formation.[13]
Diketopiperazine Formation DKP Formation (%)Fmoc deprotection with 5% piperazine in DMF or NMP.< 4% DKP formation.[13]
Diketopiperazine Stability StabilitypH range of 3 to 8.Phe-Pro-DKP was stable.[7]
Diketopiperazine Hydrolysis HydrolysispH < 3 or > 8.DKP undergoes hydrolysis to the dipeptide.[7]

Experimental Protocols

Protocol 1: Racemization-Free Amide Coupling using T3P®

This protocol is adapted from a method shown to yield high enantiomeric purity.[1][3]

Materials:

  • Boc-D-phenylalanine

  • Amine

  • T3P® (n-propanephosphonic acid anhydride), 50% solution in EtOAc

  • Ethyl acetate (EtOAc), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve Boc-D-phenylalanine (1 equivalent) and the amine (1.1 equivalents) in a mixture of anhydrous EtOAc and anhydrous pyridine (2:1 v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add T3P® (1.5 equivalents) to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general guideline for determining the enantiomeric excess of this compound. The specific column and mobile phase may require optimization.

Materials:

  • This compound sample

  • L-phenylalaninamide standard (for peak identification)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

  • Prepare a mobile phase of hexane and IPA. A typical starting ratio is 90:10 (v/v).

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution and record the chromatogram.

  • If necessary, inject a sample of the L-enantiomer to identify the retention times of both enantiomers.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the D- and L-enantiomers: ee% = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100

Visualizations

Racemization_Pathway D_Phe Boc-D-Phenylalanine Activated Activated Intermediate (e.g., O-acylisourea) D_Phe->Activated Coupling Agent Enolate Enolate Intermediate Activated->Enolate Base (α-proton abstraction) D_Amide This compound Activated->D_Amide + Amine L_Phe Boc-L-Phenylalanine Enolate->L_Phe Reprotonation L_Amide L-Phenylalaninamide L_Phe->L_Amide + Amine + Coupling Agent Amine Amine (R-NH2)

Caption: Racemization pathway during amide coupling of D-phenylalanine.

DKP_Formation Dipeptide Dipeptide Amide (Free N-terminus) Cyclization Intramolecular Nucleophilic Attack Dipeptide->Cyclization Base Catalyzed Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral DKP Diketopiperazine (DKP) Tetrahedral->DKP Loss of Leaving Group

Caption: General pathway for Diketopiperazine (DKP) formation.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurity) Analyze Analyze Crude Product (HPLC, LC-MS, NMR) Start->Analyze Identify Identify Side Product(s) Analyze->Identify Racemization Racemization Detected Identify->Racemization L-enantiomer DKP DKP Detected Identify->DKP Cyclic dipeptide Hydrolysis Hydrolysis Detected Identify->Hydrolysis D-Phenylalanine Other Other Impurity Identify->Other Unknown Optimize_Rac Optimize Coupling: - Change Reagent/Base - Lower Temperature Racemization->Optimize_Rac Optimize_DKP Optimize Deprotection/Coupling: - in situ Neutralization - Shorter Time DKP->Optimize_DKP Optimize_Hyd Optimize Workup: - Neutral pH - Lower Temperature Hydrolysis->Optimize_Hyd Optimize_Other Check Starting Materials & Reaction Conditions Other->Optimize_Other End Problem Resolved Optimize_Rac->End Optimize_DKP->End Optimize_Hyd->End Optimize_Other->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing D-Phenylalaninamide Solubility for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-phenylalaninamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, as a free base, possesses a primary amine and an amide functional group, along with a hydrophobic phenyl group. Its solubility is moderate in water and varies in organic solvents. The presence of the amine group allows for salt formation, which can significantly enhance aqueous solubility.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

Initial difficulties in dissolving this compound can often be overcome by considering the following:

  • Solvent Choice: The choice of solvent is critical. For aqueous reactions, pH adjustment or the use of co-solvents may be necessary. For non-aqueous reactions, polar aprotic solvents are often a good starting point.

  • Temperature: Gently warming the solvent can increase the rate of dissolution and the solubility limit. However, be cautious of potential degradation at elevated temperatures.

  • Agitation: Ensure vigorous stirring or sonication to aid the dissolution process.

Q3: Can I use the hydrochloride salt of this compound to improve its water solubility?

Yes, converting this compound to its hydrochloride (HCl) salt is a common and effective strategy to significantly increase its solubility in water and other polar protic solvents. The salt form readily dissociates in aqueous media, leading to higher concentrations. This compound hydrochloride is generally soluble in water.[1][2]

Q4: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound in water is pH-dependent. As a basic compound (due to the primary amine), its solubility increases in acidic conditions.[3] By lowering the pH, the amine group is protonated, forming a more soluble salt in situ.

Troubleshooting Guide

Issue 1: this compound is poorly soluble in water for my aqueous reaction.
  • Solution 1: pH Adjustment. Acidify the aqueous medium to a pH below the pKa of the primary amine (approximately 7-8). This will protonate the amine, forming a more soluble salt. See the experimental protocol below for a detailed procedure.

  • Solution 2: Use of Co-solvents. Add a water-miscible organic solvent such as ethanol, methanol, or isopropanol to the water.[3][4] This can increase the solubility of the hydrophobic phenyl group. Start with a small percentage of the co-solvent and gradually increase it until the desired solubility is achieved.

  • Solution 3: Salt Formation. Use the pre-formed this compound hydrochloride salt, which has significantly higher aqueous solubility.

Issue 2: this compound is not dissolving in my organic solvent for a non-aqueous reaction.
  • Solution 1: Solvent Selection. this compound is expected to have better solubility in polar aprotic solvents. Try solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). For less polar solvents, a mixture with a more polar co-solvent might be effective.

  • Solution 2: Temperature. Gently heat the mixture to increase solubility. A temperature range of 40-60°C can be a good starting point, but monitor for any signs of degradation.

  • Solution 3: Sonication. Use an ultrasonic bath to provide energy for dissolution, which can be particularly helpful for stubborn suspensions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in the literature, the solubility of its enantiomer, L-phenylalanine, can be used as a close approximation in achiral solvents.

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures [5]

Temperature (°C)Solubility ( g/100g H₂O)
02.02
102.39
202.82
303.32
403.92
504.64
605.49
706.51

Table 2: Qualitative Solubility of Phenylalanine Derivatives in Common Solvents

SolventQualitative Solubility of Phenylalanine/Derivatives
WaterSparingly Soluble (increases with pH adjustment)[3][6]
MethanolSlightly Soluble[6]
EthanolSlightly Soluble[5][6]
IsopropanolSlightly Soluble
n-PropanolSlightly Soluble[6]
DMSOSoluble
DMFSoluble

Experimental Protocols

Protocol 1: Improving Aqueous Solubility via pH Adjustment

Objective: To dissolve this compound in an aqueous buffer for a reaction.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Suspend the desired amount of this compound in the aqueous solvent.

  • While stirring, slowly add 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding HCl until the this compound is fully dissolved. The target pH will typically be in the acidic range (e.g., pH 4-6).

  • Once dissolved, the solution is ready for use in the reaction.

Protocol 2: Using a Co-solvent System

Objective: To dissolve this compound using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Deionized water

  • Water-miscible organic solvent (e.g., ethanol, methanol, DMSO)

  • Stir plate and stir bar

Procedure:

  • To the solid this compound, add the organic co-solvent first in a small volume.

  • Stir until the solid is wetted and a slurry is formed, or until it dissolves in the pure organic solvent.

  • Slowly add water dropwise while stirring vigorously.

  • Continue adding water to reach the desired final concentration and co-solvent ratio. If the solution becomes cloudy, you may have exceeded the solubility limit.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Dissolve This compound solvent_type Aqueous or Organic Solvent? start->solvent_type aqueous Aqueous solvent_type->aqueous Aqueous organic Organic solvent_type->organic Organic ph_adjust Try pH Adjustment (Add Acid) aqueous->ph_adjust co_solvent_aq Try Co-solvent (e.g., Ethanol) ph_adjust->co_solvent_aq If still insoluble hcl_salt Use HCl Salt co_solvent_aq->hcl_salt If still insoluble end Dissolved hcl_salt->end polar_aprotic Try Polar Aprotic Solvent (DMSO, DMF) organic->polar_aprotic heating Gently Heat (40-60°C) polar_aprotic->heating If still insoluble sonication Sonication heating->sonication If still insoluble sonication->end

Caption: Troubleshooting workflow for dissolving this compound.

Salt_Formation_Logic start This compound (Free Base) solubility_issue Poor Aqueous Solubility start->solubility_issue add_hcl Add HCl solubility_issue->add_hcl result This compound HCl (Salt) add_hcl->result improved_solubility Improved Aqueous Solubility result->improved_solubility

Caption: Logic of improving solubility via salt formation.

References

Technical Support Center: Scaling Up D-Phenylalaninamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of D-phenylalaninamide from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to anticipate and address challenges during the scale-up process.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.

Issue 1: Lower than expected enzyme activity or stability at pilot scale.

  • Question: Our enzyme, which was highly effective in the lab, shows significantly reduced activity and stability in the pilot plant reactor. What could be the cause?

  • Answer: This is a common challenge when moving from small, controlled lab environments to larger-scale operations.[1] Several factors could be at play:

    • Shear Stress: The higher agitation rates and different impeller designs in pilot-scale reactors can exert greater shear forces on the enzyme, potentially leading to denaturation and loss of activity.[2]

    • Temperature and pH Gradients: In larger vessels, maintaining uniform temperature and pH can be difficult, leading to localized "hot spots" or pH deviations that can negatively impact enzyme stability and activity.[1]

    • Material of Construction: The materials of the pilot plant equipment may differ from the glassware used in the lab. Trace metals or other leachables from stainless steel reactors or gaskets could inhibit the enzyme.

    • Dissolved Oxygen Levels: If the enzymatic reaction is sensitive to oxygen, the gas transfer dynamics in a larger reactor will be different and may need to be re-optimized.

Issue 2: Incomplete substrate conversion or reaction stalling.

  • Question: The enzymatic reaction does not go to completion in the pilot plant, stalling at a lower conversion rate than observed in the lab. Why is this happening?

  • Answer: Incomplete conversion is often linked to mass transfer limitations or changes in reaction equilibrium at a larger scale.[3]

    • Poor Mixing: Inadequate mixing can lead to concentration gradients of substrates, products, or cofactors, effectively starving the enzyme in certain parts of the reactor.[3]

    • Product Inhibition: Higher product concentrations achieved in a larger batch can lead to product inhibition of the enzyme, slowing down or stopping the reaction.

    • Substrate Solubility: The solubility of D-phenylalanine or the activating agent for amidation might be a limiting factor at higher concentrations in the pilot-scale reactor.

    • Equilibrium Shift: Changes in water activity or the removal of byproducts might be less efficient at a larger scale, affecting the reaction equilibrium.[3]

Issue 3: Difficulties in downstream processing and product isolation.

  • Question: We are facing challenges with product purification at the pilot scale, such as emulsions during extraction and difficulty in crystallization. What can we do?

  • Answer: Downstream processing is highly scale-dependent.[4]

    • Emulsion Formation: The increased energy input from larger-scale mixing equipment during extraction can lead to the formation of stable emulsions, making phase separation difficult.

    • Altered Crystallization Behavior: The cooling rates and mixing dynamics in a larger crystallizer are different, which can affect crystal size, shape, and purity.

    • Filtration Issues: Changes in crystal morphology can lead to slower filtration rates and higher product losses.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to monitor during a pilot-plant run for this compound synthesis?

A1: Critical process parameters to monitor include:

  • Reaction Temperature: Continuously monitor and control the temperature throughout the reactor.

  • pH: Use online pH probes to monitor and maintain the optimal pH for the enzyme.

  • Agitation Rate: The mixing speed should be carefully controlled to ensure homogeneity without excessive shear stress on the enzyme.

  • Substrate and Product Concentration: Regularly sample the reaction mixture and analyze for substrate consumption and product formation using methods like HPLC.

  • Dissolved Oxygen (if applicable): For oxygen-sensitive reactions, monitor and control the dissolved oxygen level.

Q2: How can we ensure consistent raw material quality when scaling up?

A2: Raw material variability can have a significant impact on the process.[4] It is crucial to:

  • Establish clear specifications for all raw materials, including D-phenylalanine, the amine source, and any enzymes or reagents.

  • Qualify and audit your suppliers.

  • Test incoming raw materials to ensure they meet the required specifications before use in the pilot plant.

Q3: What are the primary safety considerations when moving from lab to pilot scale?

A3: Safety is paramount during scale-up.[5] Key considerations include:

  • Handling of Larger Quantities: Procedures for safely handling larger volumes of flammable solvents, corrosive reagents, and powdered enzymes are necessary.

  • Exothermic Reactions: The heat generated by an exothermic reaction is more difficult to dissipate in a larger reactor, increasing the risk of a runaway reaction. A thorough thermal hazard assessment is essential.[3]

  • Pressure Build-up: The potential for gas evolution and pressure build-up in a closed reactor must be evaluated.

  • Containment: Ensure appropriate containment measures are in place for any hazardous materials.

Data Presentation

The following tables provide an illustrative comparison of typical parameters and results when scaling up an enzymatic amidation process from lab to pilot scale.

Table 1: Comparison of Reaction Parameters

ParameterLab Scale (1 L)Pilot Scale (100 L)
Reactor Volume 1 L Glass Reactor100 L Stainless Steel Reactor
Substrate Conc. 100 g/L100 g/L
Enzyme Loading 10 g/L12 g/L (may need to be adjusted)
Temperature 30°C30°C ± 1°C
pH 8.08.0 ± 0.1
Agitation 200 rpm (Magnetic Stirrer)100 rpm (Impeller)
Reaction Time 12 hours14-16 hours

Table 2: Comparison of Performance and Yield

OutcomeLab ScalePilot Scale
Conversion >99%95-98%
Isolated Yield 90%85-88%
Product Purity >99.5%>99.0%
Space-Time Yield 7.5 g/L/h5.4 - 6.1 g/L/h

Experimental Protocols

Lab-Scale Protocol for Enzymatic Synthesis of this compound (Illustrative)
  • Preparation: In a 1 L jacketed glass reactor equipped with a magnetic stirrer, pH probe, and temperature probe, dissolve 100 g of D-phenylalanine in 800 mL of 50 mM phosphate buffer (pH 8.0).

  • Enzyme Addition: Once the substrate is fully dissolved, add 10 g of a suitable immobilized amidase enzyme.

  • Reaction: Maintain the reaction temperature at 30°C and the pH at 8.0 (by automated addition of 1M NaOH) with constant stirring at 200 rpm.

  • Monitoring: Take samples periodically to monitor the reaction progress by HPLC.

  • Work-up: After 12 hours (or upon reaction completion), filter to remove the immobilized enzyme.

  • Purification: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Concentrate the organic phase and crystallize the this compound. Dry the product under vacuum.

Pilot-Scale Protocol for Enzymatic Synthesis of this compound (Illustrative)
  • Reactor Preparation: Charge a 100 L stainless steel reactor with 80 L of 50 mM phosphate buffer (pH 8.0).

  • Substrate Addition: Add 10 kg of D-phenylalanine to the reactor with agitation (100 rpm) until fully dissolved.

  • Enzyme Charging: Add 1.2 kg of the immobilized amidase enzyme to the reactor.

  • Reaction Control: Maintain the batch temperature at 30°C using the reactor jacket and control the pH at 8.0 via the automated addition of 5M NaOH.

  • Process Monitoring: Collect samples from a designated sample port every hour to monitor conversion by HPLC.

  • Enzyme Recovery: Upon completion (typically 14-16 hours), filter the reaction mixture through a filter press to recover the immobilized enzyme for potential reuse.

  • Downstream Processing: Transfer the filtrate to an extraction vessel for solvent extraction. Perform crystallization in a dedicated crystallizer with controlled cooling. Isolate the product by centrifugation and dry in a vacuum dryer.

Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_prep 1. Preparation (1L Glass Reactor) lab_enzyme 2. Enzyme Addition lab_prep->lab_enzyme lab_reaction 3. Reaction (12 hrs) lab_enzyme->lab_reaction lab_workup 4. Work-up (Filtration) lab_reaction->lab_workup lab_purify 5. Purification (Extraction & Crystallization) lab_workup->lab_purify pilot_prep 1. Reactor Preparation (100L Stainless Steel) pilot_substrate 2. Substrate Addition pilot_prep->pilot_substrate pilot_enzyme 3. Enzyme Charging pilot_substrate->pilot_enzyme pilot_reaction 4. Reaction Control (14-16 hrs) pilot_enzyme->pilot_reaction pilot_recovery 5. Enzyme Recovery (Filter Press) pilot_reaction->pilot_recovery pilot_dsp 6. Downstream Processing (Extraction, Crystallization, Drying) pilot_recovery->pilot_dsp

Caption: Experimental workflow from lab to pilot scale.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Enzyme Inactivation cluster_solutions2 Solutions for Mass Transfer cluster_solutions3 Solutions for Downstream Losses issue Issue: Low Yield at Pilot Scale cause1 Enzyme Inactivation issue->cause1 cause2 Mass Transfer Limitation issue->cause2 cause3 Downstream Losses issue->cause3 sol1a Optimize Agitation cause1->sol1a sol1b Improve Temp/pH Control cause1->sol1b sol1c Check Material Compatibility cause1->sol1c sol2a Modify Impeller Design cause2->sol2a sol2b Increase Mixing Speed (carefully) cause2->sol2b sol2c Evaluate Substrate Feed Strategy cause2->sol2c sol3a Optimize Extraction Conditions cause3->sol3a sol3b Controlled Crystallization cause3->sol3b sol3c Improve Filtration/Drying cause3->sol3c

Caption: Troubleshooting logic for low pilot-scale yield.

References

Technical Support Center: D-Phenylalaninamide Product Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical challenges encountered during the characterization of D-phenylalaninamide and its related products.

I. HPLC Analysis: Purity and Impurity Profiling

This section focuses on common issues related to the assessment of this compound purity and the identification of related substances by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions & Troubleshooting

Q1: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the primary amine group and acidic silanol groups on the surface of silica-based HPLC columns.[1][2] This interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH to at least 2-3 units below the pKa of the analyte's primary amine group (pKa is approximately 9.2). Operating at a pH of 2.5-3.0 ensures the amine is fully protonated and minimizes interaction with silanol groups.[2]

  • Use of "End-Capped" Columns: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for peak tailing.[3][4][5]

  • Mobile Phase Additives: If pH adjustment is not sufficient, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a concentration of 10-25 mM. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.[3][6]

HPLC_Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed for this compound check_ph Check Mobile Phase pH Is pH < 3.0? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->adjust_ph No re_evaluate Re-evaluate Peak Shape check_ph->re_evaluate Yes adjust_ph->re_evaluate check_column Check Column Type Is it a modern, end-capped 'Type B' silica column? re_evaluate->check_column Tailing Persists end End: Symmetrical Peak re_evaluate->end Problem Solved use_endcapped Action: Switch to an end-capped C18 or a phenyl-hexyl column check_column->use_endcapped No check_overload Check for Overload Does a 10x dilution improve peak shape? check_column->check_overload Yes use_endcapped->re_evaluate reduce_load Action: Reduce injection volume or sample concentration check_overload->reduce_load Yes add_modifier Consider Mobile Phase Modifier (e.g., Triethylamine) check_overload->add_modifier No reduce_load->end add_modifier->end

Troubleshooting workflow for HPLC peak tailing.

Q2: I am seeing extraneous peaks in my chromatogram. What are the potential sources of these impurities?

A2: Impurities in this compound products can originate from several sources:

  • Synthesis-Related Impurities: These can include starting materials, reagents, intermediates, and byproducts from the synthetic route. For example, if synthesized from D-phenylalanine, unreacted starting material may be present.

  • Enantiomeric Impurity: The presence of the L-phenylalaninamide enantiomer is a critical impurity to monitor.

  • Degradation Products: this compound can degrade under certain conditions (e.g., hydrolysis, oxidation). Forced degradation studies are often performed to identify potential degradants.[2][3] Common degradation pathways include hydrolysis of the amide to form D-phenylalanine.

  • Reagent-Related Impurities: Impurities can also arise from reagents used in the synthesis, such as byproducts from coupling agents.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any degradation products, impurities, or excipients.[7] To develop such a method, you must perform forced degradation studies.[2][3] This involves subjecting the this compound sample to harsh conditions to intentionally induce degradation.

Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat at 70-80 °C

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm)

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The resulting chromatograms should demonstrate baseline resolution between the main this compound peak and all degradation product peaks.

Experimental Protocol: General Purity by Reversed-Phase HPLC

This protocol provides a starting point for assessing the purity of this compound.

ParameterRecommended Condition
Column C18, end-capped (e.g., Agilent ZORBAX StableBond, Waters Symmetry), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A or a mixture of Water/Acetonitrile to a concentration of approximately 0.5 mg/mL.

II. Chiral HPLC Analysis: Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical. This section addresses the separation of D- and L-phenylalaninamide.

Frequently Asked Questions & Troubleshooting

Q1: What type of column is best for separating D- and L-phenylalaninamide?

A1: The direct separation of underivatized amino acid amides is best achieved using a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin, are particularly effective for this type of separation.[5][8] These columns operate in reversed-phase or polar organic modes and offer excellent enantioselectivity for polar and ionic compounds.

Q2: My resolution between the D- and L-enantiomers is poor. How can I improve it?

A2: Improving chiral resolution often involves fine-tuning the mobile phase composition and temperature.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can significantly impact selectivity. For teicoplanin-based columns, enantioselectivity often increases with a higher concentration of the organic modifier.[5]

  • Mobile Phase Additives: Small amounts of acids (e.g., formic acid, acetic acid) and bases (e.g., triethylamine) can alter the ionization state of the analyte and the stationary phase, thereby influencing chiral recognition.

  • Temperature: Lowering the column temperature generally increases resolution, as the enthalpic differences in the interactions between the enantiomers and the CSP become more significant. Try reducing the temperature in 5 °C increments.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

This protocol is a starting point for determining the enantiomeric excess of this compound.

ParameterRecommended Condition
Chiral Column Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 4.6 x 250 mm, 5 µm
Mobile Phase Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be lowered to 15-20 °C to improve resolution)
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Elution Order On teicoplanin-based CSPs, the D-enantiomer is typically retained longer than the L-enantiomer.[5]

III. Mass Spectrometry (MS) Analysis

MS is a powerful tool for confirming the molecular weight and elucidating the structure of this compound and its impurities.

Frequently Asked Questions & Troubleshooting

Q1: What are the expected major fragments for this compound in positive ion ESI-MS/MS?

A1: The fragmentation of this compound will be similar to that of other primary amides and amines. Key fragmentation pathways include:

  • Loss of Ammonia (NH₃): A neutral loss of 17 Da from the protonated molecular ion [M+H]⁺ is a common fragmentation for primary amides.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is characteristic of amines.[7] This would result in a fragment corresponding to the benzyl group (m/z 91).

  • Loss of the Amide Group: Cleavage can result in the loss of the entire CONH₂ group.

MS_Fragmentation parent [M+H]⁺ This compound m/z = 165.10 loss_nh3 Loss of NH₃ (-17 Da) parent->loss_nh3 alpha_cleavage Alpha-Cleavage parent->alpha_cleavage loss_amide Loss of CONH₂ parent->loss_amide fragment_nh3 [M+H-NH₃]⁺ m/z = 148.07 loss_nh3->fragment_nh3 fragment_benzyl Benzyl Cation [C₇H₇]⁺ m/z = 91.05 alpha_cleavage->fragment_benzyl fragment_amide_loss [M+H - CONH₂]⁺ m/z = 121.07 loss_amide->fragment_amide_loss

Predicted MS/MS fragmentation pathways.

Q2: How can I use MS to identify an unknown impurity?

A2: High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, which allows for the determination of its elemental composition. By comparing this to potential synthesis byproducts or degradation products, you can propose a structure. Tandem MS (MS/MS) can then be used to fragment the impurity, and the resulting fragmentation pattern can be compared to that of known standards or predicted fragmentation pathways to confirm the structure.

IV. NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) is essential for the definitive structural elucidation of this compound and its related products.

Frequently Asked Questions & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The NMR spectra of D- and L-phenylalaninamide are identical in a non-chiral solvent. The expected chemical shifts are summarized below. Note that exact shifts can vary depending on the solvent and concentration.

¹H NMR Data (in CDCl₃)
Chemical Shift (δ) ppm Assignment
~ 7.20 - 7.40 (m, 5H)Aromatic protons (C₆H₅)
~ 5.50 - 7.00 (br s, 2H)Amide protons (-CONH₂)
~ 3.80 (dd, 1H)α-H (methine proton)
~ 2.80 - 3.20 (m, 2H)β-H (methylene protons)
~ 1.50 (br s, 2H)Amine protons (-NH₂)
¹³C NMR Data (in CDCl₃)
Chemical Shift (δ) ppm Assignment
~ 175 - 178Carbonyl carbon (-CONH₂)
~ 138 - 140Quaternary aromatic carbon (C1')
~ 129 - 130Aromatic CH (C2', C6')
~ 128 - 129Aromatic CH (C3', C5')
~ 126 - 127Aromatic CH (C4')
~ 55 - 57α-C (methine carbon)
~ 40 - 42β-C (methylene carbon)

Q2: How can NMR be used to determine enantiomeric purity?

A2: While standard NMR cannot distinguish between enantiomers, using a chiral derivatizing agent or a chiral solvating agent can induce diastereomeric environments that result in separate signals for the D- and L-enantiomers in the NMR spectrum. The relative integration of these distinct peaks can then be used to calculate the enantiomeric excess.

References

stability of D-phenylalaninamide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of D-phenylalaninamide under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and drug formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Loss of Potency or Inconsistent Assay Results

  • Question: My recent experiments using a stored batch of this compound show lower than expected activity or inconsistent results. What could be the cause?

  • Answer: A loss of potency or variability in assay results can stem from the degradation of this compound. The primary degradation pathway is likely the hydrolysis of the amide bond, forming D-phenylalanine and ammonia. This can be accelerated by improper storage conditions.

    Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the material has been stored at the recommended temperature, typically 2-8°C, and protected from moisture.

    • pH of Solutions: If working with solutions, be aware that hydrolysis can be catalyzed by both acidic and basic conditions. Ensure the pH of your formulation is optimized for stability.

    • Analytical Characterization: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound and detect the presence of potential degradants like D-phenylalanine.

    • Forced Degradation Study: To understand the degradation profile of your specific formulation, consider performing a forced degradation study.[1][2][3] This involves exposing the sample to stress conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to identify potential degradation products and pathways.

Issue 2: Appearance of Unknown Peaks in Chromatograms

  • Question: I am observing new, unidentified peaks in the HPLC analysis of my this compound sample. What are these, and how can I identify them?

  • Answer: The appearance of new peaks suggests the formation of degradation products. Besides D-phenylalanine from hydrolysis, other degradants can form under specific stress conditions.

    Potential Degradation Products and Their Causes:

    • D-Phenylalanine: Resulting from hydrolysis of the amide bond.

    • Products of Oxidative Degradation: The aromatic ring of phenylalanine is susceptible to oxidation, which can lead to hydroxylated derivatives.

    • Photodegradation Products: Exposure to UV light can induce degradation of the phenylalanine chromophore.[4]

    • Thermal Degradants: High temperatures can lead to decarboxylation or deamination, resulting in products like phenethylamine.[5][6]

    Troubleshooting and Identification Workflow:

    G Troubleshooting Workflow for Unknown Peaks start Unknown Peak Observed in HPLC check_blank Analyze Blank (Solvent) and Placebo start->check_blank is_impurity Is the peak present in blank/placebo? check_blank->is_impurity impurity Peak is a solvent/excipient impurity. Investigate source. is_impurity->impurity Yes degradant Peak is likely a degradant. is_impurity->degradant No forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) degradant->forced_degradation compare_profiles Compare peak retention time with forced degradation samples forced_degradation->compare_profiles identify_pathway Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) compare_profiles->identify_pathway ms_analysis Use LC-MS to determine the mass of the unknown peak identify_pathway->ms_analysis structure_elucidation Elucidate Structure of Degradant ms_analysis->structure_elucidation end Implement preventative measures: - Optimize storage conditions - Adjust formulation pH - Use light-protective packaging structure_elucidation->end

    Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Issue 3: Physical Changes in the Solid Material

  • Question: The this compound powder has changed in color (e.g., yellowing) and/or texture. Is it still usable?

  • Answer: Physical changes such as discoloration or clumping can be indicators of chemical degradation or moisture uptake. It is recommended to re-test the material for purity and potency before use.

    Possible Causes:

    • Oxidation: Exposure to air and/or light can cause oxidative degradation, which may lead to colored byproducts.

    • Moisture Absorption: this compound may be hygroscopic. Absorbed moisture can accelerate hydrolysis.

    • Maillard-type Reactions: In the presence of reducing sugars, amino groups can undergo reactions leading to browning.[7]

    Recommendations:

    • Always store this compound in a well-sealed container in a desiccated environment.

    • If discoloration is observed, use a validated analytical method to assess purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound? A1: For long-term storage, it is recommended to store solid this compound at 2-8°C in a tightly sealed container, protected from light and moisture.

Q2: How stable is this compound in aqueous solutions? A2: The stability of this compound in solution is highly dependent on the pH and temperature. The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[8] For optimal stability, it is advisable to prepare solutions fresh and store them at low temperatures for short periods. A stability study of your specific formulation is recommended to determine its shelf-life.

Q3: Is this compound sensitive to light? A3: The phenylalanine moiety contains a chromophore that can absorb UV light, making the molecule potentially photosensitive.[4] It is good practice to protect this compound, both in solid form and in solution, from prolonged exposure to light.[9][10] Amber vials or opaque containers are recommended.

Q4: What are the primary degradation pathways for this compound? A4: The most probable degradation pathways include:

  • Hydrolysis: Cleavage of the amide bond to yield D-phenylalanine and ammonia.

  • Oxidation: Modification of the phenyl ring.

  • Photodegradation: Light-induced degradation.

  • Thermal Degradation: Decarboxylation and deamination at elevated temperatures.[5][6]

    G Potential Degradation Pathways of this compound DPA This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) DPA->hydrolysis oxidation Oxidation ([O]) DPA->oxidation photodegradation Photodegradation (hν) DPA->photodegradation thermal_degradation Thermal Degradation (Δ) DPA->thermal_degradation DP D-Phenylalanine + NH₃ hydrolysis->DP oxidized_products Oxidized Products (e.g., Hydroxylated derivatives) oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products thermal_products Thermal Degradation Products (e.g., Phenethylamine) thermal_degradation->thermal_products

    Caption: Potential degradation pathways for this compound.

Data Summary

Currently, there is limited publicly available quantitative stability data specifically for this compound. The following table provides a general guideline for expected stability based on the chemical nature of the molecule and data for related compounds. A formal stability study for your specific material and formulation is highly recommended.

Storage ConditionPotential DegradationRecommended Mitigation
Solid State
Ambient TemperatureSlow degradation possible over time.Store at 2-8°C for long-term storage.
Elevated Temperature (>40°C)Increased rate of degradation, potential for discoloration.Avoid exposure to high temperatures.
High HumidityMoisture absorption can lead to hydrolysis.Store in a desiccated environment with a tight seal.
Light ExposurePotential for photodegradation and discoloration.Store in a light-proof container.
Solution State
Acidic pH (< 4)Accelerated hydrolysis of the amide bond.Buffer solutions to a neutral pH if possible; prepare fresh.
Basic pH (> 8)Accelerated hydrolysis of the amide bond.Buffer solutions to a neutral pH if possible; prepare fresh.
Presence of OxidantsOxidation of the aromatic ring.Use high-purity solvents and degas solutions if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound and to establish a stability-indicating analytical method.[1][3]

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile-water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature for a specified time. Neutralize before analysis.

    • Oxidation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80°C) for a specified time. Also, reflux the sample solution at 60°C.

    • Photostability: Expose the solid sample and the sample solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9][10][11] Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically HPLC with UV detection. An LC-MS method is highly beneficial for identifying the mass of the degradants.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. The goal is to achieve 5-20% degradation of the active substance.[2]

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products and impurities.[12][13][14][15]

Methodology:

  • Method Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can resolve the this compound peak from peaks of potential degradants (using samples from the forced degradation study), impurities, and placebo components.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (e.g., by spiking a placebo with known amounts of this compound).

    • Precision: Assess the variability of the results at the level of repeatability (same day, same analyst, same instrument) and intermediate precision (different days, different analysts, different instruments).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance when small, deliberate changes are made to the method parameters (e.g., pH of the mobile phase, column temperature).

References

Technical Support Center: Purification of Crude D-phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude D-phenylalaninamide, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Starting Materials: Unreacted protected D-phenylalanine (e.g., Boc-D-Phe-OH) or activated esters.

  • Reagents and Byproducts: Coupling reagents (e.g., DCC, EDC, T3P) and their byproducts (e.g., DCU), as well as reagents from deprotection steps (e.g., trifluoroacetic acid).[1]

  • Enantiomeric Impurity: The L-phenylalaninamide isomer, which can arise from racemization during synthesis or from impurities in the original starting material.[2][3]

  • Deletion or Insertion Peptides: If synthesized using solid-phase peptide synthesis (SPPS), sequences with missing or extra amino acids can be present.[2][4]

  • Solvent Residues: Residual solvents from the reaction and workup steps.[5]

  • Color Impurities: Byproducts that are colored and persist in the final product.

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: Oiling out is a common issue. Here are a few strategies:

  • Trituration: Try stirring the oil with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether. This can sometimes induce crystallization or solidify the product by washing away impurities that are keeping it oily.

  • Solvent Removal: Ensure all reaction solvents (like DMF or DMSO) are completely removed, as they can prevent solidification. This can be achieved by high-vacuum drying or through repeated co-evaporation with a solvent like toluene.

  • Chromatography: If trituration fails, column chromatography is the most effective method for purifying oils.

Q3: I'm seeing a low yield after recrystallization. What can I do to improve it?

A3: Low yield is often due to the product having a higher than expected solubility in the recrystallization solvent. Consider the following:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding even a small excess can dramatically reduce the yield.

  • Optimize Solvent System: You may need a different solvent or a solvent/anti-solvent pair. For this compound, which is moderately polar, consider pairs like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[6][7]

  • Cooling Process: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and maximizes yield.[8]

  • Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the filtrate (mother liquor) from the first crystallization and cooling again.

Q4: My purified this compound still shows the L-isomer by chiral HPLC. How can I remove it?

A4: Removing the enantiomeric impurity is challenging.

  • Recrystallization: Sometimes, careful recrystallization can enrich the desired enantiomer, as racemic mixtures can have different solubilities than the pure enantiomers. This may require multiple recrystallizations, often with a loss of yield.

  • Chiral Preparative HPLC: For high-purity requirements, preparative chiral chromatography is the most effective, albeit expensive, method for separating enantiomers.

Q5: How can I remove persistent colored impurities from my product?

A5: If the color is due to minor, non-polar impurities, recrystallization should be effective. If not:

  • Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon. Stir for 5-10 minutes and then perform a hot filtration through Celite to remove the carbon and the adsorbed impurities before letting the solution cool. Be aware that carbon can also adsorb some of your product, potentially reducing the yield.

Quantitative Data on Purification Strategies

The following table provides representative data for common purification techniques applied to amino acid amides. Actual results for this compound may vary based on the specific impurities present.

Purification MethodTypical Yield (%)Expected Purity (%)Notes
Single Recrystallization70 - 85%95 - 98%Good for removing bulk and less polar impurities.
Double Recrystallization50 - 70%> 99%Higher purity is achieved at the cost of lower yield.
Flash Column Chromatography60 - 80%98 - 99.5%Effective for a wide range of impurities, including those of similar polarity to the product.[1]
Activated Carbon + Recrystallization65 - 80%97 - 99%Primarily used for removing colored impurities.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System (Ethanol-Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid while heating and stirring.

  • Addition of Anti-Solvent: While the solution is hot, add deionized water dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Normal phase silica gel (40-63 µm) is typically used.[1]

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical.[9] For this compound, a gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point.

    • Begin with a non-polar solvent system (e.g., 100% DCM or 99:1 DCM:MeOH) and gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5 or 90:10 DCM:MeOH).[10]

    • The optimal solvent system should give the product a retention factor (Rf) of ~0.3 on a TLC plate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM/MeOH). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and the resulting powder can be loaded onto the top of the column.

  • Elution: Run the column, starting with the non-polar eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude this compound analysis1 Initial Purity Analysis (TLC, HPLC) crude->analysis1 decision1 Is product an oil? analysis1->decision1 trituration Trituration (e.g., with Hexane) decision1->trituration Yes recrystallization Recrystallization decision1->recrystallization No chromatography Flash Column Chromatography trituration->chromatography decision2 Purity > 98%? chromatography->decision2 recrystallization->decision2 decision2->recrystallization No, Recrystallize Again pure_product Pure this compound decision2->pure_product Yes

Caption: General purification workflow for crude this compound.

TroubleshootingGuide Troubleshooting Common Purification Issues start Problem Encountered low_yield Low Yield After Recrystallization start->low_yield oiling_out Product Oils Out start->oiling_out colored_product Product is Colored start->colored_product chiral_impurity Enantiomeric Impurity Present start->chiral_impurity sol1 1. Use minimum hot solvent. 2. Optimize solvent system. 3. Slow cooling. low_yield->sol1 sol2 1. Triturate with non-polar solvent. 2. Ensure all reaction solvents removed. 3. Use column chromatography. oiling_out->sol2 sol3 1. Recrystallize. 2. Use activated carbon during recrystallization. colored_product->sol3 sol4 1. Multiple recrystallizations. 2. Preparative chiral HPLC. chiral_impurity->sol4

Caption: Troubleshooting guide for this compound purification.

References

Validation & Comparative

D-Phenylalaninamide vs. L-Phenylalaninamide: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and biological research, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit profound differences in their biological profiles, including efficacy, toxicity, and metabolic pathways. This guide provides a comprehensive comparison of D-phenylalaninamide and L-phenylalaninamide, two enantiomers of the amide derivative of phenylalanine, in the context of biological assays. While direct comparative data for the simple, unmodified amides are not extensively available in published literature, this guide draws upon established principles of enantioselectivity and key studies on their derivatives to illuminate their differential biological performance.

Core Principles of Enantioselectivity: L- vs. D-Amino Acid Derivatives

Living systems are inherently chiral. Proteins, the primary targets of many drugs, are constructed almost exclusively from L-amino acids.[1][2][3] This fundamental chirality dictates that the interaction of small molecules with these biological targets is often highly stereospecific. Consequently, one enantiomer may exhibit potent biological activity while the other is significantly less active or even inactive.[1]

  • L-Phenylalaninamide , being derived from the naturally occurring L-phenylalanine, is more likely to be recognized by and interact with enzymes and receptors in mammalian systems that naturally process L-amino acids. This can lead to its involvement in endogenous metabolic pathways, or potentially, off-target effects.

  • This compound , derived from the "unnatural" D-phenylalanine, is less likely to be a substrate for enzymes that process L-amino acids. This can result in greater metabolic stability. D-amino acids and their derivatives are notably found in the cell walls of bacteria, suggesting that D-enantiomers may have selective activity against microbial targets.[2]

Comparative Biological Activity: A Case Study in Antimycobacterial Assays

A clear and significant difference in the biological activity of D- and L-phenylalanine amide derivatives has been demonstrated in the field of antimycobacterial drug discovery. A notable example is the case of Nα-aroyl-N-aryl-phenylalanine amides, which have been investigated as inhibitors of bacterial RNA polymerase.

In a study focusing on derivatives of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide, it was unequivocally shown that the R-enantiomer (derived from D-phenylalanine) is responsible for the potent activity against Mycobacterium abscessus, while the S-enantiomer (derived from L-phenylalanine) is inactive.[4] This stark enantioselectivity highlights the precise steric requirements for the molecule to bind to its bacterial target.

Table 1: Enantioselectivity of Phenylalanine Amide Derivatives Against Mycobacterium abscessus
Compound ClassEnantiomerConfigurationBiological ActivityReference
Nα-aroyl-N-aryl-phenylalanine amidesD-form derivativeRActive[4]
L-form derivativeSInactive[4]

This data strongly suggests that in assays targeting bacterial enzymes, this compound and its derivatives are more likely to be the biologically active enantiomer.

Expected Performance in Other Biological Assays

Based on the principles of stereoselectivity, we can extrapolate the likely differential performance of D- and L-phenylalaninamide in other key biological assays.

Table 2: Predicted Comparative Activity in Common Biological Assays
Assay TypeExpected Primary Activity of this compoundExpected Primary Activity of L-PhenylalaninamideRationale
Mammalian Cell Cytotoxicity (e.g., MTT Assay) Lower intrinsic cytotoxicityPotentially higher cytotoxicity or metabolic effectsL-enantiomer is more likely to be transported into cells and metabolized, potentially leading to cytotoxic byproducts or nutrient imbalance.
Enzyme Inhibition (Mammalian Enzymes) Lower affinity/inhibitory activityHigher potential for interaction with enzymes that process L-amino acids or peptides.The active sites of mammalian enzymes are stereospecific for L-amino acids.
Enzyme Inhibition (Bacterial Enzymes) Higher potential for inhibitory activityLower affinity/inhibitory activityBacterial enzymes, particularly those involved in cell wall synthesis, can recognize D-amino acids.
Antimicrobial Susceptibility (e.g., MIC Assay) More likely to exhibit antimicrobial activityLess likely to exhibit antimicrobial activityD-amino acids are components of bacterial peptidoglycan, making related pathways potential targets for D-enantiomers.

Experimental Protocols

To aid researchers in the comparative evaluation of D- and L-phenylalaninamide, detailed protocols for key biological assays are provided below.

Protocol 1: Mammalian Cell Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6][7]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound and L-phenylalaninamide

  • MTT solution (5 mg/mL in PBS)[8][9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of D- and L-phenylalaninamide in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include untreated and vehicle controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][9]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • This compound and L-phenylalaninamide

  • Assay buffer

  • 96-well plate (UV-transparent if required)

  • Microplate reader

Procedure:

  • Prepare stock solutions of the enzyme, substrate, and inhibitors (D- and L-phenylalaninamide) in the appropriate assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitors.

  • Pre-incubate the enzyme with the inhibitors for a defined period to allow for binding.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time at a specific wavelength.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value for each enantiomer. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation if the inhibition mechanism and the Michaelis constant (Km) of the substrate are known.

Protocol 3: Antimicrobial Susceptibility - Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound and L-phenylalaninamide

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of D- and L-phenylalaninamide in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add the diluted bacterial suspension to each well containing the test compounds. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Pathways

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Mammalian Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of D/L-Phenylalaninamide B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I Enantiomer_Target_Interaction cluster_enantiomers Enantiomers cluster_targets Biological Targets cluster_outcomes Biological Outcomes D_PheA This compound Bacterial_Target Bacterial Target (e.g., RNA Polymerase, Cell Wall Enzymes) D_PheA->Bacterial_Target High Affinity (Stereospecific Fit) Mammalian_Target Mammalian Target (e.g., Proteases, Transporters for L-amino acids) D_PheA->Mammalian_Target Low Affinity (Steric Hindrance) L_PheA L-Phenylalaninamide L_PheA->Bacterial_Target Low Affinity (Steric Hindrance) L_PheA->Mammalian_Target High Affinity (Recognized as 'natural') High_Activity High Biological Activity (e.g., Antimicrobial Effect) Bacterial_Target->High_Activity Low_Activity Low/No Biological Activity Mammalian_Target->Low_Activity Metabolism Metabolism / Off-target effects Mammalian_Target->Metabolism

References

A Comparative Analysis of D-Phenylalaninamide and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are indispensable tools in modern organic synthesis, enabling the stereoselective construction of complex molecules that are the cornerstone of the pharmaceutical and fine chemical industries. Among the diverse array of available chiral amines, D-phenylalaninamide, a derivative of the naturally occurring amino acid D-phenylalanine, presents a compelling option as a readily available and effective organocatalyst and chiral auxiliary. This guide provides a comprehensive comparative study of this compound against other prominent chiral amines, focusing on their performance in key asymmetric transformations. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers in making informed decisions for their synthetic challenges.

Performance in Key Asymmetric Reactions

The efficacy of a chiral amine is critically dependent on the specific reaction, substrates, and conditions employed. This section provides a comparative overview of the performance of this compound and other widely used chiral amines in fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. Proline and its derivatives have been extensively studied as organocatalysts for this transformation. While direct head-to-head comparative data for this compound is limited in the literature, its structural similarity to proline suggests its potential as an effective catalyst.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline p-NitrobenzaldehydeAcetoneDMSO3046876 (R)-
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine p-NitrobenzaldehydeCyclohexanoneNMP10249599 (S)93:7 (anti:syn)
(S)-Diphenylprolinol TMS Ether BenzaldehydeCyclohexanoneToluene1299>99 (S)98:2 (anti:syn)
This compound (Hypothesized) p-NitrobenzaldehydeCyclohexanoneToluene10-2024-48Moderate to HighGood to ExcellentGood
Asymmetric Michael Addition

The asymmetric Michael addition is a versatile tool for the enantioselective formation of carbon-carbon bonds. Chiral amines, acting through enamine or iminium ion catalysis, are effective catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

CatalystMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline PropanalNitrostyreneCHCl₃20967620 (S)-
(S)-Diphenylprolinol TMS Ether PropanalNitrostyreneToluene129599 (S)93:7 (syn:anti)
(R,R)-1,2-Diaminocyclohexane Derivative Diethyl malonateChalconeToluene10729095 (R)-
This compound (Hypothesized) IsovaleraldehydeNitrostyreneCH₂Cl₂10-2024-72Moderate to HighGood to ExcellentGood

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of asymmetric reactions. Below are representative procedures for the asymmetric aldol and Michael reactions catalyzed by chiral amines. These protocols can be adapted for use with this compound.

General Experimental Protocol for Asymmetric Aldol Reaction
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar is added the chiral amine catalyst (e.g., this compound, 10-20 mol%).

  • Addition of Reagents: The aldehyde (1.0 mmol) and the ketone (5.0 mmol) are added sequentially, followed by the solvent (e.g., toluene, 2 mL).

  • Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

  • Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis.

General Experimental Protocol for Asymmetric Michael Addition
  • Catalyst Activation (if necessary): In some cases, the chiral amine catalyst may require pre-activation with an acid co-catalyst.

  • Reaction Setup: To a stirred solution of the Michael acceptor (1.0 mmol) and the chiral amine catalyst (e.g., this compound, 10-20 mol%) in a suitable solvent (e.g., CH₂Cl₂, 2 mL) at the desired temperature is added the Michael donor (1.2 mmol).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is concentrated, and the residue is directly purified by flash column chromatography on silica gel.

  • Stereochemical Analysis: The enantiomeric and diastereomeric ratios of the product are determined by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing new catalysts. Chiral primary and secondary amines typically operate through either enamine or iminium ion catalysis.

Catalytic Cycle of a Chiral Amine-Catalyzed Aldol Reaction (Enamine Catalysis)

Aldol_Cycle Ketone Ketone Aldehyde Aldehyde Catalyst Chiral Amine (this compound) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product β-Hydroxy Ketone Iminium->Product + H₂O Product->Catalyst - Catalyst

Caption: Catalytic cycle for a chiral amine-catalyzed asymmetric aldol reaction via enamine catalysis.

Experimental Workflow for Asymmetric Catalyst Screening

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Select Substrates (Aldehyde, Ketone) C Set up Parallel Reactions (Varying Catalysts, Solvents, Temperatures) A->C B Select Chiral Amines (this compound, Proline, etc.) B->C D Monitor Reaction Progress (TLC, GC) C->D E Work-up and Purify Products D->E F Determine Yield E->F G Determine Enantiomeric Excess (Chiral HPLC/GC) E->G H Analyze Results and Identify Lead Catalyst F->H G->H I Optimize Reaction Conditions for Lead Catalyst H->I

Caption: A typical experimental workflow for screening and optimizing chiral amine catalysts in asymmetric synthesis.

Role in Drug Development

Chiral amines and their derivatives are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs). D-phenylalanine and its derivatives, including this compound, are particularly valuable chiral building blocks. For instance, D-phenylalanine derivatives are key precursors in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes. The stereochemistry of the chiral amine is crucial for the biological activity of the final drug molecule. The development of efficient asymmetric syntheses using catalysts like this compound is therefore a critical area of research in pharmaceutical development.

Conclusion

This compound, as a readily accessible and structurally tunable chiral amine, holds significant promise as a catalyst and auxiliary in asymmetric synthesis. While direct comparative data is still emerging, its performance can be inferred from the extensive research on related proline-based catalysts. This guide provides a foundational framework for researchers to explore the utility of this compound in their synthetic endeavors. Further research into the direct comparison of this compound with other privileged chiral amines will undoubtedly solidify its position in the asymmetric catalysis toolbox and pave the way for its application in the efficient synthesis of valuable chiral molecules.

A Comparative Guide to the Validation of D-Phenylalaninamide's Enantiomeric Purity by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. D-phenylalaninamide, a chiral building block, requires precise and accurate analytical methods to quantify its enantiomeric composition, as the presence of the undesired L-enantiomer can have significant implications on the efficacy and safety of the final drug product. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of this compound's enantiomeric purity against alternative analytical techniques. The performance of each method is supported by representative experimental data to aid researchers in selecting the most appropriate technique for their needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantioselective analysis of chiral compounds, offering high resolution, sensitivity, and reproducibility. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acid amides like phenylalaninamide, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated excellent enantioselectivity.[1][2]

Experimental Protocol: Chiral HPLC

A representative method for the chiral separation of D- and L-phenylalaninamide is detailed below. This protocol is based on established methods for similar underivatized amino acid derivatives.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chirobiotic™ T (Teicoplanin-based) column (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of methanol and a buffer, such as 0.1% triethylammonium acetate (TEAA) in water, is commonly used. The optimal ratio is determined during method development, but a starting point could be 70:30 (v/v) Methanol:TEAA buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. A racemic mixture of D- and L-phenylalaninamide should be prepared and injected initially to determine the retention times of both enantiomers and to calculate the resolution.

Performance Data: Chiral HPLC

The following table summarizes the expected performance of the chiral HPLC method for the analysis of this compound enantiomeric purity. The data is extrapolated from studies on similar compounds using a Chirobiotic T column.

ParameterThis compoundL-phenylalaninamide
Retention Time (min) ~ 8.5~ 10.2
Resolution (Rs) > 2.0-
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2.0%< 2.0%
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 0.1 µg/mL

Note: The D-enantiomer is typically more strongly retained on macrocyclic glycopeptide CSPs.[1]

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase filter_sample Filter through 0.45 µm filter prep_sample->filter_sample inject Inject Sample onto Chirobiotic T Column filter_sample->inject separate Isocratic Elution with Methanol/TEAA Buffer inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas of D- and L-enantiomers detect->integrate calculate Calculate Enantiomeric Purity (% ee) integrate->calculate

Experimental workflow for chiral HPLC analysis.

Comparison with Alternative Methods

While chiral HPLC is a robust and widely used technique, other methods can also be employed for the determination of enantiomeric purity. The choice of method often depends on factors such as available instrumentation, sample matrix, and the specific requirements of the analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds. For non-volatile compounds like amino acid amides, derivatization is necessary to increase their volatility.

Experimental Protocol: Chiral GC-MS

A general protocol for the chiral GC-MS analysis of amino acid derivatives involves a two-step derivatization process.[3][4][5]

  • Esterification: The amino group is protected, and the amide is converted to an ester (e.g., by reaction with an acidic alcohol).

  • Acylation: The protected amino group is then acylated with a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers.

  • GC-MS Analysis: The resulting diastereomers are separated on a non-chiral capillary column (e.g., a polysiloxane-based phase) and detected by a mass spectrometer.

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis esterify Esterification of Phenylalaninamide acylate Acylation with Chiral Derivatizing Agent esterify->acylate inject Inject Diastereomers onto GC Column acylate->inject separate Temperature Programmed Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas of Diastereomers detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Workflow for Chiral GC-MS analysis of phenylalaninamide.

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for amino acids and their derivatives.[6][7]

Experimental Protocol: Chiral CE

A study on the enantioseparation of phenylalanine amide provides a relevant experimental protocol.[6]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 50 cm, effective length 42 cm).

  • Background Electrolyte (BGE): 20 mM sodium phosphate buffer at pH 2.5.

  • Chiral Selector: Sulfated β-cyclodextrin added to the BGE at a concentration of 15 mg/mL.[6]

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV absorbance at 200 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by using a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.[8][9][10][11][12]

Experimental Protocol: NMR with CSA

A general protocol for determining the enantiomeric excess of an amino acid derivative using a CSA is as follows:[9]

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add an equimolar amount of a suitable chiral solvating agent (e.g., a derivative of (R)-1,1'-bi-2-naphthol (BINOL)).

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify the signals corresponding to the diastereomeric complexes and integrate them to determine the enantiomeric ratio.

Performance Comparison of Analytical Methods

FeatureChiral HPLCChiral GC-MSCapillary Electrophoresis (CE)NMR with Chiral Solvating Agents
Principle Differential interaction with a chiral stationary phase.Separation of diastereomeric derivatives on an achiral column.Differential migration in the presence of a chiral selector in the electrolyte.Formation of diastereomeric complexes leading to distinct NMR signals.
Sample Derivatization Not usually required for amino acid amides.[1]Required to increase volatility and form diastereomers.[3][5]Not required.Not required for the analyte, but a CSA is added.
Resolution HighHighVery HighGenerally lower than chromatographic methods.
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)High (µg/mL)Lower (mg scale)
Analysis Time 10-30 minutes20-40 minutes5-20 minutes5-15 minutes per sample
Instrumentation Standard HPLC system.GC-MS system.CE system.High-field NMR spectrometer.
Advantages Robust, reproducible, widely applicable, direct analysis.[13]High sensitivity and selectivity, provides structural information.High efficiency, low sample and solvent consumption.Rapid, non-destructive, provides structural information.[8]
Disadvantages Higher solvent consumption compared to CE.Derivatization can be time-consuming and may introduce errors.Lower sample loading capacity, can be less robust than HPLC.Lower sensitivity, requires higher sample concentration, expensive instrumentation.

Conclusion

Chiral HPLC stands out as a robust, reliable, and widely accessible method for the validation of this compound's enantiomeric purity. Its ability to directly analyze the enantiomers without derivatization simplifies the workflow and reduces the potential for analytical errors. While alternative techniques such as chiral GC-MS, CE, and NMR with chiral solvating agents offer specific advantages in terms of sensitivity, speed, or low sample consumption, they also present certain limitations. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the availability of instrumentation. For routine quality control and validation in a drug development setting, the well-established and validated nature of chiral HPLC makes it the preferred method for ensuring the enantiomeric integrity of this compound.

References

A Comparative Guide to the Synthesis of D-Phenylalaninamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of D-phenylalaninamide is a critical process in the development of various pharmaceuticals. This guide provides a comparative analysis of two primary synthesis routes: a chemoenzymatic pathway and a classical chemical synthesis approach, both commencing from the readily available starting material, benzaldehyde. The comparison focuses on key performance indicators such as yield, purity, and reaction conditions, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound is often a trade-off between stereoselectivity, yield, and process complexity. The chemoenzymatic route offers high enantioselectivity early in the synthesis, while the classical chemical route relies on a later resolution step to achieve the desired stereochemistry.

Data Summary

The following table summarizes the key quantitative data for a representative chemoenzymatic and a classical chemical synthesis route for this compound, starting from benzaldehyde.

StepChemoenzymatic RouteClassical Chemical Route
Step 1: Benzaldehyde to Intermediate Perkin Reaction: Benzaldehyde to trans-Cinnamic acidYield: ~75%Purity: High after recrystallizationReaction Time: 3-8 hoursStrecker Synthesis: Benzaldehyde to DL-PhenylalanineYield: ~85%Purity: Racemic mixtureReaction Time: ~24 hours
Step 2: Intermediate to D-Phenylalanine Enzymatic Amination & Deracemization: trans-Cinnamic acid to D-PhenylalanineYield: ~80%Purity (ee): >99%Reaction Time: 24-48 hoursEnzymatic Resolution: DL-Phenylalanine to D-PhenylalanineYield: ~45% (theoretical max 50%)Purity (ee): >99%Reaction Time: ~24 hours
Step 3: D-Phenylalanine Protection Boc Protection: D-Phenylalanine to N-Boc-D-PhenylalanineYield: >95%Purity: HighReaction Time: ~12 hoursBoc Protection: D-Phenylalanine to N-Boc-D-PhenylalanineYield: >95%Purity: HighReaction Time: ~12 hours
Step 4: Amidation Amidation: N-Boc-D-Phenylalanine to N-Boc-D-PhenylalaninamideYield: ~90%Purity: HighReaction Time: 2-4 hoursAmidation: N-Boc-D-Phenylalanine to N-Boc-D-PhenylalaninamideYield: ~90%Purity: HighReaction Time: 2-4 hours
Step 5: Deprotection Deprotection: N-Boc-D-Phenylalaninamide to this compoundYield: >95%Purity: HighReaction Time: 1-2 hoursDeprotection: N-Boc-D-Phenylalaninamide to this compoundYield: >95%Purity: HighReaction Time: 1-2 hours
Overall Estimated Yield ~45-50% ~30-35%
Key Advantage High enantioselectivity achieved early, avoiding late-stage resolution.Utilizes well-established classical reactions.
Key Disadvantage Requires specialized enzymes and biocatalytic equipment.Lower overall yield due to the resolution step where the L-enantiomer is discarded.

Experimental Protocols

Chemoenzymatic Synthesis Route

Step 1: Synthesis of trans-Cinnamic Acid via Perkin Reaction [1][2]

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mole), acetic anhydride (2 moles), and anhydrous potassium acetate (0.7 moles).[2]

  • Heating: Attach an air condenser and heat the mixture in an oil bath to approximately 180°C for 3-8 hours.[2]

  • Work-up: After cooling, pour the reaction mixture into water. Add a concentrated sodium carbonate solution to neutralize the mixture and dissolve the cinnamic acid as its sodium salt.

  • Purification: Remove any unreacted benzaldehyde by steam distillation.[1] Treat the remaining aqueous solution with activated charcoal to decolorize it, and filter while hot.

  • Isolation: Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the trans-cinnamic acid. Collect the crystals by vacuum filtration and wash with cold water. Recrystallize from hot water to obtain pure trans-cinnamic acid.

Step 2: Enzymatic Amination and Deracemization to D-Phenylalanine [3]

  • Reaction Medium: Prepare a buffered solution (e.g., pH 9.6) containing trans-cinnamic acid.

  • Enzymatic Reaction: Add purified Phenylalanine Ammonia Lyase (PAL) and whole cells of E. coli expressing L-amino acid deaminase (LAAD).

  • Deracemization: Introduce a reducing agent, such as amine borane (NH₃:BH₃), to the reaction mixture. The LAAD selectively oxidizes the L-phenylalanine formed by the PAL, and the resulting intermediate is non-selectively reduced back to the racemic amino acid, leading to an accumulation of the D-enantiomer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.

  • Isolation: After the reaction, acidify the mixture to precipitate the D-phenylalanine. The product can be further purified by recrystallization.

Step 3 & 4: N-Boc Protection and Amidation of D-Phenylalanine [4]

  • N-Boc Protection: Dissolve D-phenylalanine in a suitable solvent (e.g., a mixture of 1,4-dioxane and water). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium hydroxide) and stir at room temperature overnight. Acidify the reaction mixture and extract the N-Boc-D-phenylalanine with an organic solvent.

  • Amidation: Dissolve the purified N-Boc-D-phenylalanine in an appropriate solvent (e.g., a mixture of ethyl acetate and pyridine) and cool to 0°C. Add a coupling agent, such as propanephosphonic acid anhydride (T3P), followed by a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like diisopropylethylamine).[4] Stir the reaction at 0°C and allow it to warm to room temperature.

  • Work-up: Quench the reaction with water and extract the N-Boc-D-phenylalaninamide with an organic solvent. Wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

Step 5: Deprotection to this compound

  • Acidic Cleavage: Dissolve the N-Boc-D-phenylalaninamide in a suitable solvent such as dichloromethane. Add an excess of a strong acid, typically trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting this compound salt can be purified by recrystallization or converted to the free base by treatment with a mild base.

Classical Chemical Synthesis Route

Step 1: Synthesis of DL-Phenylalanine via Strecker Synthesis

  • Imine Formation: React benzaldehyde with ammonia and a cyanide source (e.g., sodium cyanide) in a suitable solvent.

  • Nitrile Hydrolysis: The initially formed α-aminonitrile is then hydrolyzed using a strong acid (e.g., aqueous HCl) under heating to yield racemic DL-phenylalanine.

  • Isolation: Neutralize the reaction mixture to the isoelectric point of phenylalanine to precipitate the amino acid. Collect the solid by filtration.

Step 2: Enzymatic Resolution of DL-Phenylalanine

  • N-Acetylation: Protect the amino group of DL-phenylalanine by reacting it with acetic anhydride to form N-acetyl-DL-phenylalanine.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-phenylalanine in a buffered aqueous solution (pH ~7.5). Add an acylase enzyme (e.g., Acylase I from Aspergillus melleus), which selectively hydrolyzes the N-acetyl group from the L-enantiomer.

  • Separation: After incubation, the mixture will contain D-N-acetyl-phenylalanine and L-phenylalanine. The free L-phenylalanine can be separated from the acetylated D-enantiomer based on solubility differences at different pH values.

  • Hydrolysis of D-enantiomer: The isolated N-acetyl-D-phenylalanine is then hydrolyzed under acidic conditions to yield D-phenylalanine.

Steps 3-5: N-Boc Protection, Amidation, and Deprotection

The protocols for N-Boc protection of D-phenylalanine, subsequent amidation to N-Boc-D-phenylalaninamide, and the final deprotection to yield this compound are identical to the steps described in the Chemoenzymatic Synthesis Route.

Visualizing the Synthesis Pathways

To further clarify the logical flow and key transformations in each route, the following diagrams are provided.

Chemoenzymatic_Route Benzaldehyde Benzaldehyde CinnamicAcid trans-Cinnamic Acid Benzaldehyde->CinnamicAcid Perkin Reaction (Acetic Anhydride, K-Acetate) DPhe D-Phenylalanine CinnamicAcid->DPhe Enzymatic Amination & Deracemization (PAL, LAAD) BocDPhe N-Boc-D-Phenylalanine DPhe->BocDPhe Boc Protection (Boc)2O BocDPheAmide N-Boc-D-Phenylalaninamide BocDPhe->BocDPheAmide Amidation (T3P, NH4Cl) DPheAmide This compound BocDPheAmide->DPheAmide Deprotection (TFA)

Caption: Chemoenzymatic synthesis route for this compound.

Chemical_Route Benzaldehyde Benzaldehyde DLPhe DL-Phenylalanine Benzaldehyde->DLPhe Strecker Synthesis (NH3, NaCN, H3O+) DPhe D-Phenylalanine DLPhe->DPhe Enzymatic Resolution (Acylase) BocDPhe N-Boc-D-Phenylalanine DPhe->BocDPhe Boc Protection (Boc)2O BocDPheAmide N-Boc-D-Phenylalaninamide BocDPhe->BocDPheAmide Amidation (T3P, NH4Cl) DPheAmide This compound BocDPheAmide->DPheAmide Deprotection (TFA)

Caption: Classical chemical synthesis route for this compound.

Workflow_Comparison cluster_chemo Chemoenzymatic Route cluster_chemical Classical Chemical Route start_chemo Benzaldehyde step1_chemo Perkin Reaction (Cinnamic Acid) start_chemo->step1_chemo step2_chemo Enzymatic Amination (D-Phenylalanine, >99% ee) step1_chemo->step2_chemo step3_chemo Protection & Amidation step2_chemo->step3_chemo end_chemo This compound step3_chemo->end_chemo start_chem Benzaldehyde step1_chem Strecker Synthesis (DL-Phenylalanine) start_chem->step1_chem step2_chem Enzymatic Resolution (D-Phenylalanine) step1_chem->step2_chem step3_chem Protection & Amidation step2_chem->step3_chem end_chem This compound step3_chem->end_chem

Caption: Comparative workflow of the two synthesis routes.

References

A Comparative Analysis of the Biological Activities of D-Phenylalaninamide and its Ester Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the modification of lead compounds to enhance their biological activity and pharmacokinetic properties is a cornerstone of the developmental process. Among the myriad of chemical modifications, the conversion of a carboxylic acid to an amide or an ester is a common strategy. This guide provides a comparative overview of the biological activities of D-phenylalaninamide and its corresponding ester analogue, D-phenylalanine methyl ester. Due to a lack of direct head-to-head comparative studies on the parent molecules, this guide synthesizes data from various studies on their derivatives to infer potential differences in their biological profiles.

Data Summary

The available scientific literature indicates that both this compound and D-phenylalanine ester moieties are incorporated into a variety of derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties. Below is a summary of findings for derivatives of each compound class.

Compound ClassBiological ActivityExperimental ModelKey Findings
This compound Derivatives AntimycobacterialMycobacterium abscessusNα-aroyl-N-aryl-phenylalanine amides inhibit bacterial RNA polymerase. The R-enantiomer is crucial for activity.
Quorum Sensing InhibitionNot specifiedPhenylalanine derivatives with a hydroxamic acid moiety act as quorum sensing inhibitors.
D-Phenylalanine Ester Derivatives AntileukemicHuman leukemia cell lines (AML, ALL, CML-BC)Phenylalanine methyl ester (PME) demonstrated a significant reduction in leukemic cells.
AntibacterialGram-positive and Gram-negative bacteriaCationic surfactant analogues of L-Phenylalanine esters show antibacterial activity, with efficacy dependent on the alkyl chain length.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Antimycobacterial Agents

This protocol is based on the broth microdilution method and is essential for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Test compounds (this compound/ester derivatives)

  • Mycobacterium tuberculosis H37Rv (or other relevant mycobacterial strain)

  • Inoculating loops or sterile swabs

  • Spectrophotometer

  • Sterile saline or water with 0.05% Tween 80

Procedure:

  • Inoculum Preparation:

    • A suspension of the mycobacterial strain is prepared in sterile saline or water with Tween 80 to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth directly in the 96-well plates.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared mycobacterial suspension.

    • Positive (bacteria without compound) and negative (broth only) controls are included.

    • The plates are sealed and incubated at 37°C for 7 to 21 days, or until growth is visible in the positive control wells.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[1]

MTT Assay for Cytotoxicity in Leukemia Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Human leukemia cell lines (e.g., HL-60, THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (this compound/ester derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Leukemia cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and incubated overnight.[3]

  • Compound Treatment:

    • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following treatment, 10-20 µL of MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the control (untreated cells).

Quorum Sensing Inhibition Assay

This assay is used to screen for compounds that can interfere with bacterial cell-to-cell communication (quorum sensing), which often regulates virulence factor production and biofilm formation.[5][6]

Materials:

  • Reporter bacterial strain (e.g., Chromobacterium violaceum, Pseudomonas aeruginosa reporter strain)

  • Luria-Bertani (LB) agar and broth

  • Test compounds (this compound/ester derivatives)

  • Sterile petri dishes and paper discs

Procedure:

  • Inoculum Preparation:

    • The reporter strain is grown overnight in LB broth.

  • Agar Plate Assay:

    • A lawn of the reporter strain is spread onto an LB agar plate.

    • Sterile paper discs are placed on the agar surface.

    • Different concentrations of the test compounds are applied to the paper discs.

  • Incubation and Observation:

    • The plates are incubated at an appropriate temperature (e.g., 30°C for C. violaceum) for 24-48 hours.

    • Inhibition of quorum sensing is observed as a zone of colorless growth around the disc, indicating the inhibition of pigment production (e.g., violacein in C. violaceum), which is a quorum sensing-regulated phenotype.[7]

Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Biological_Response Biological_Response Gene_Expression->Biological_Response External_Signal External_Signal External_Signal->Receptor D_Phenylalaninamide_Derivative D_Phenylalaninamide_Derivative D_Phenylalaninamide_Derivative->Kinase_A D_Phenylalanine_Ester_Derivative D_Phenylalanine_Ester_Derivative D_Phenylalanine_Ester_Derivative->Kinase_B G General Experimental Workflow for Biological Activity Screening Compound_Synthesis Synthesis of this compound and Ester Derivatives Primary_Screening Primary Screening (e.g., MIC, MTT) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) Dose_Response->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

References

A Comparative Guide to Enhancing Peptide Metabolic Stability: The Role of D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body, leading to poor metabolic stability and short in vivo half-lives. A primary strategy to overcome this is the incorporation of non-natural amino acids. This guide provides a comparative analysis of the metabolic stability of peptides containing D-phenylalaninamide versus other common stability-enhancing modifications. The principles and data presented are based on established findings in peptide chemistry and drug development.

One of the most effective strategies to enhance peptide stability is the substitution of a naturally occurring L-amino acid with its D-enantiomer, such as this compound. Proteolytic enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds flanked by L-amino acids. The incorporation of a D-amino acid introduces a stereochemically "unnatural" element that hinders the binding of the peptide into the active site of proteases, rendering the adjacent peptide bonds resistant to cleavage.[1] This resistance to proteolysis directly translates to enhanced metabolic stability and a longer plasma half-life.[1]

Comparative Metabolic Stability Data

The following tables present an illustrative comparison of the expected metabolic stability of a hypothetical peptide, "Peptide-X," when modified with this compound versus its native L-phenylalaninamide form and other common stability-enhancing modifications. The data is extrapolated from typical results observed in in vitro plasma stability and proteolytic degradation assays.

Table 1: In Vitro Plasma Stability of Modified Peptide-X Analogues

Peptide AnalogueModificationHalf-life (t½) in Human Plasma (minutes)% Remaining after 120 minutes
L-Phe-NH₂-Peptide-XUnmodified (L-isomer)15< 5%
D-Phe-NH₂-Peptide-X D-amino acid substitution > 240 > 90%
Ac-L-Phe-NH₂-Peptide-XN-terminal Acetylation45~ 20%
N-Me-L-Phe-NH₂-Peptide-XN-methylation180~ 75%
Cyclo(Peptide-X)Cyclization> 300> 95%

Note: This data is illustrative and highlights the expected significant differences in metabolic stability. Actual values will vary depending on the full peptide sequence, the position of the modification, and specific assay conditions.

Table 2: Proteolytic Degradation of Modified Peptide-X Analogues by Trypsin

Peptide AnalogueModification% Remaining after 60 minutes
L-Phe-NH₂-Peptide-XUnmodified (L-isomer)< 10%
D-Phe-NH₂-Peptide-X D-amino acid substitution > 95%
Ac-L-Phe-NH₂-Peptide-XN-terminal Acetylation~ 30%
N-Me-L-Phe-NH₂-Peptide-XN-methylation~ 85%
Cyclo(Peptide-X)Cyclization> 98%

Note: This data is illustrative and assumes the cleavage site is not at the immediate N-terminus for the acetylated analogue. The primary benefit of D-amino acid incorporation is the significant resistance to endopeptidases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide metabolic stability. Below are standard protocols for in vitro plasma stability and proteolytic degradation assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in plasma.

Materials:

  • Test peptides (lyophilized powder)

  • Pooled human plasma (or from other species of interest), anticoagulated with heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any precipitates. Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO) and dilute to the final concentration in PBS.

  • Incubation: Pre-warm the plasma to 37°C. Spike the test peptide into the plasma at a final concentration of 1-10 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a 3-fold volume of cold quenching solution to stop enzymatic activity and precipitate plasma proteins.

  • Sample Processing: Vortex the quenched sample thoroughly. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC coupled to a mass spectrometer (LC-MS/MS). The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.

Protocol 2: Proteolytic Degradation Assay

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin).

Materials:

  • Test peptides (lyophilized powder)

  • Protease of interest (e.g., Trypsin, sequencing grade)

  • Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • LC-MS/MS system

Procedure:

  • Peptide and Enzyme Preparation: Dissolve the test peptides and the protease in the assay buffer to the desired concentrations.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to separate and identify the parent peptide and any degradation products.

  • Data Analysis: Quantify the disappearance of the parent peptide peak over time to determine the rate of degradation. The identity of the degradation products can be determined by MS/MS sequencing to pinpoint the cleavage sites.[1]

Visualizing Stability Enhancement and Experimental Workflow

The following diagrams illustrate the general workflow for assessing peptide stability and the principle of D-amino acid-mediated protection against enzymatic degradation.

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_analysis Analysis peptide Test Peptide (e.g., D-Phe-NH2 Peptide) spike Spike Peptide into Plasma (1-10 µM) peptide->spike plasma Human Plasma plasma->spike quench Quenching Solution (e.g., Acetonitrile) stop_reaction Stop Reaction & Precipitate Proteins quench->stop_reaction incubate Incubate at 37°C spike->incubate sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sampling sampling->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate t½) lcms->data

Caption: Experimental workflow for the in vitro plasma stability assay.

G cluster_l_peptide L-Peptide Substrate cluster_d_peptide D-Peptide Analogue cluster_protease Proteolytic Enzyme cluster_outcome Metabolic Outcome l_peptide L-Phe-NH2 Peptide protease Protease (e.g., Trypsin) l_peptide->protease Recognized & Binds d_peptide D-Phe-NH2 Peptide d_peptide->protease Binding Hindered degradation Rapid Degradation protease->degradation Cleavage stability Enhanced Stability protease->stability No Cleavage

Caption: D-amino acid incorporation hinders protease recognition, enhancing stability.

References

A Head-to-Head Comparison of Coupling Reagents for the Synthesis of D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereochemically pure synthesis of primary amides, such as D-phenylalaninamide, is a critical step in the development of many pharmaceutical compounds. The choice of coupling reagent for the amide bond formation between a protected D-phenylalanine and an ammonia source is paramount to achieving high yield and purity while minimizing side reactions. This guide provides an objective, data-driven comparison of three commonly employed coupling reagents: HATU, HBTU, and EDC, to aid in the selection of the optimal reagent for this specific transformation.

Performance Overview: HATU vs. HBTU vs. EDC

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. The following table summarizes the expected performance of HATU, HBTU, and EDC in the synthesis of this compound based on their established performance in similar amide bond formations.

Coupling ReagentClassTypical YieldReaction TimePurity ProfileKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium Salt>95%30 - 90 minutesHighHigh reactivity, low racemization rates, effective for sterically hindered couplings.Higher cost, potential for guanidinylation of the product if not used in appropriate stoichiometry.[1]
HBTU Uronium/Aminium Salt>90%1 - 3 hoursGoodGood balance of reactivity and cost, reliable for standard couplings.Slower than HATU, can also lead to guanidinylation side products.
EDC Carbodiimide70 - 90%2 - 6 hoursModerate to GoodLow cost, water-soluble byproducts are easily removed during work-up.[2][3]Higher risk of racemization without additives (e.g., HOBt), slower reaction times, potential for N-acylurea formation.[2][3]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using HATU, HBTU, and EDC with Boc-D-phenylalanine as the starting material.

Protocol 1: Synthesis of this compound using HATU
  • Materials:

    • Boc-D-phenylalanine (1.0 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Ammonia solution (7 N in Methanol, 5.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Boc-D-phenylalanine in anhydrous DCM.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the ammonia solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound using HBTU
  • Materials:

    • Boc-D-phenylalanine (1.0 eq)

    • HBTU (1.1 eq)

    • DIPEA (2.5 eq)

    • Ammonia solution (7 N in Methanol, 5.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-D-phenylalanine in anhydrous DMF.

    • Add HBTU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Cool the reaction mixture to 0 °C.

    • Add the ammonia solution dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of this compound using EDC
  • Materials:

    • Boc-D-phenylalanine (1.0 eq)

    • EDC (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • DIPEA (2.0 eq)

    • Ammonia solution (7 N in Methanol, 5.0 eq)

    • Anhydrous DCM

  • Procedure:

    • Suspend Boc-D-phenylalanine and HOBt in anhydrous DCM.

    • Add EDC and DIPEA to the suspension and stir for 20 minutes at room temperature.

    • Cool the reaction mixture to 0 °C.

    • Add the ammonia solution.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Visualizing the Process

To better understand the experimental workflow and the decision-making process for selecting a coupling reagent, the following diagrams are provided.

experimental_workflow start Start: Boc-D-phenylalanine preactivation Pre-activation (Coupling Reagent + Base) start->preactivation coupling Amide Bond Formation (Addition of Ammonia) preactivation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification end_product End: this compound purification->end_product logical_relationship cluster_reagents Coupling Reagents cluster_performance Performance Metrics HATU HATU Reactivity Reactivity HATU->Reactivity Very High Yield Yield HATU->Yield High Purity Purity HATU->Purity High Cost Cost HATU->Cost High HBTU HBTU HBTU->Reactivity High HBTU->Yield Good HBTU->Purity Good HBTU->Cost Medium EDC EDC EDC->Reactivity Moderate EDC->Yield Moderate-Good EDC->Purity Moderate EDC->Cost Low

References

Comparative Guide to the Cross-Reactivity of D-Phenylalaninamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective drug candidates is a cornerstone of modern pharmacology. Understanding the cross-reactivity profile of a compound is paramount to ensuring its safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of D-phenylalaninamide derivatives, a scaffold of interest in various therapeutic areas. Due to the proprietary nature of early-stage drug discovery, publicly available, comprehensive cross-reactivity data for a wide range of this compound derivatives is limited. This guide, therefore, utilizes illustrative data from a study on phenylalanine-based compounds to demonstrate the principles of cross-reactivity assessment and will be supplemented with general knowledge regarding common off-target liabilities.

Data Presentation: A Comparative Overview

A critical aspect of evaluating this compound derivatives is their selectivity against a panel of potential off-targets. The following table summarizes hypothetical cross-reactivity data for three distinct this compound derivatives against a panel of kinases, G-protein coupled receptors (GPCRs), and key safety-related enzymes. This data is presented to illustrate how such comparisons are made.

Target Derivative A (IC50/Ki in µM) Derivative B (IC50/Ki in µM) Derivative C (IC50/Ki in µM) Assay Type
Primary Target X 0.01 0.005 0.05 Biochemical Assay
---------------
Kinase Panel
Kinase 1> 105.2> 10Kinase Activity Assay
Kinase 22.50.88.1Kinase Activity Assay
Kinase 3> 10> 10> 10Kinase Activity Assay
GPCR Panel
GPCR A8.9> 103.7Radioligand Binding Assay
GPCR B> 10> 10> 10Radioligand Binding Assay
Safety Panel
hERG Channel> 107.8> 10Electrophysiology Assay
CYP3A45.11.2> 10Enzyme Inhibition Assay
CYP2D6> 10> 10> 10Enzyme Inhibition Assay

Note: The data presented in this table is illustrative and intended to demonstrate the format for comparing cross-reactivity. Actual values would be derived from specific experimental studies.

Experimental Protocols

The assessment of cross-reactivity relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key experiments typically cited in such studies.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound derivatives against a broad panel of protein kinases.

Methodology:

  • Assay Format: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Kinase reactions are set up in a multi-well plate format. Each well contains a specific kinase, its substrate, ATP, and the test compound (this compound derivative) at a single high concentration (e.g., 10 µM) for initial screening, or in a dose-response format for IC50 determination.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • Following incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal, which is proportional to the amount of ADP produced and thus kinase activity, is measured using a luminometer.

    • Inhibition is calculated relative to a vehicle control (e.g., DMSO).

GPCR Binding Assays

Objective: To assess the binding affinity of this compound derivatives to a panel of G-protein coupled receptors.

Methodology:

  • Assay Format: Radioligand binding competition assays are frequently employed.

  • Procedure:

    • Cell membranes expressing the target GPCR are prepared.

    • A constant concentration of a high-affinity radiolabeled ligand specific for the target GPCR is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound derivative) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The amount of radioactivity retained on the filter is quantified using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

hERG Channel Activity Assay

Objective: To evaluate the potential of this compound derivatives to inhibit the hERG potassium channel, a critical off-target that can lead to cardiac arrhythmias.

Methodology:

  • Assay Format: Patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Procedure:

    • Whole-cell voltage-clamp recordings are performed on individual cells.

    • A specific voltage protocol is applied to the cell to elicit hERG channel currents.

    • The baseline hERG current is recorded.

    • The test compound is then perfused over the cell at various concentrations.

    • The effect of the compound on the hERG current is measured.

    • The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.

Cytochrome P450 (CYP) Enzyme Inhibition Assay

Objective: To determine the potential of this compound derivatives to inhibit major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions.

Methodology:

  • Assay Format: A fluorescent-based inhibition assay using human liver microsomes.

  • Procedure:

    • Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific fluorescent substrate for the CYP isoform of interest (e.g., CYP3A4, CYP2D6).

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of NADPH.

    • The CYP enzyme metabolizes the substrate, leading to the formation of a fluorescent product.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The rate of product formation is calculated, and the inhibitory effect of the test compound is determined by comparing the rate in the presence of the compound to the vehicle control.

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Assay cluster_2 Off-Target Profiling cluster_3 Data Analysis & Comparison start Synthesize this compound Derivatives (A, B, C) char Purity & Structural Confirmation (NMR, MS) start->char primary_assay Determine Potency on Primary Target X char->primary_assay kinase_panel Kinase Panel Screen (e.g., 96 kinases) primary_assay->kinase_panel gpcr_panel GPCR Panel Screen (e.g., 40 receptors) primary_assay->gpcr_panel safety_panel Safety Panel Screen (hERG, CYPs) primary_assay->safety_panel data_analysis Calculate IC50/Ki Values kinase_panel->data_analysis gpcr_panel->data_analysis safety_panel->data_analysis comparison Compare Selectivity Profiles of Derivatives A, B, C data_analysis->comparison

Caption: A generalized workflow for assessing the cross-reactivity of this compound derivatives.

Potential Off-Target Signaling Pathway Modulation

Off-target binding of this compound derivatives, particularly to kinases, can lead to the unintended modulation of cellular signaling pathways. The diagram below illustrates a simplified representation of how an off-target kinase interaction could impact downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor off_target_kinase Off-Target Kinase (e.g., Kinase 2) receptor->off_target_kinase Activates downstream_protein Downstream Signaling Protein off_target_kinase->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates derivative This compound Derivative derivative->off_target_kinase Inhibits gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates

Caption: Unintended inhibition of a kinase by a this compound derivative can disrupt a signaling cascade.

Benchmarking D-Phenylalaninamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of drug discovery and peptide therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing the stability, efficacy, and target specificity of novel drug candidates. This guide provides a comprehensive benchmark of D-phenylalaninamide against other commonly employed unnatural amino acids, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. The following sections present a comparative analysis of physicochemical properties, performance in enhancing peptide stability, and impact on enzyme inhibition, supported by detailed experimental protocols and visual workflows.

Physicochemical Properties: A Foundation for Design

The selection of an unnatural amino acid is fundamentally guided by its intrinsic physicochemical characteristics. These properties influence a peptide's solubility, lipophilicity, and potential for specific interactions with biological targets. Below is a comparative table of key physicochemical properties for this compound and other relevant unnatural amino acids.

Amino AcidAbbreviationMolecular Weight ( g/mol )Hydrophobicity (Kyte-Doolittle)pKa (α-COOH)pKa (α-NH3+)
This compoundD-Phe-NH2164.202.8 (estimated)~2.2 (predicted)~9.7 (predicted)
D-AlanineD-Ala89.091.82.349.69
D-LeucineD-Leu131.173.82.369.60
D-CyclohexylalanineD-Cha171.243.1 (estimated)~2.2 (predicted)~9.7 (predicted)
N-Methyl-L-phenylalanineN-Me-Phe179.222.8 (estimated)~2.1 (predicted)~9.2 (predicted)

Note: Some values for unnatural amino acids are estimated based on their structural similarity to proteinogenic amino acids and may vary depending on the experimental method.

Enhancing Proteolytic Stability: The D-Amino Acid Advantage

A primary application of unnatural amino acids, particularly D-isomers, is to confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based drugs. The stereochemistry of D-amino acids hinders their recognition by proteases, which are stereospecific for L-amino acids.

A comparative study on the proteolytic stability of tripeptides demonstrated that the peptide containing D-phenylalanine was stable against aminopeptidase, carboxypeptidase, and thermolysin, whereas the L-phenylalanine counterpart was completely cleaved within 72 hours. While the α-aza-phenylalanine-containing peptide also showed stability against these enzymes, it was susceptible to cleavage by trypsin.

Illustrative Proteolytic Stability Data

Peptide SequenceAmino Acid at Position XHalf-life in Human Serum (hours)
Ac-Lys-L-Phe -Leu-NH2L-Phenylalanine< 1
Ac-Lys-D-Phe -Leu-NH2D-Phenylalanine> 48
Ac-Lys-D-Ala -Leu-NH2D-Alanine> 48
Ac-Lys-D-Cha -Leu-NH2D-Cyclohexylalanine> 48

This data is illustrative and based on the general principle of increased stability with D-amino acid substitution. Actual half-life will vary depending on the full peptide sequence and experimental conditions.

Experimental Protocol: In Vitro Serum Stability Assay

This protocol outlines a standard procedure to assess the proteolytic stability of peptides in human serum.

1. Materials:

  • Test peptide and control peptide (e.g., all L-amino acid version)

  • Human serum (pooled from multiple donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

2. Procedure:

  • Prepare a stock solution of the test peptide in PBS.

  • Incubate the peptide at a final concentration of 100 µM in 50% human serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to precipitate serum proteins.

  • Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.

  • Calculate the peptide half-life (t½) by fitting the data to a first-order decay model.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock in PBS Incubate Incubate Peptide with Serum at 37°C Peptide_Stock->Incubate Serum_Prep Thaw and Pool Human Serum Serum_Prep->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points 0, 1, 2, 4, 8, 24, 48h Quench Quench Reaction with ACN/TFA Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Calculate Calculate Half-Life HPLC->Calculate

Workflow for In Vitro Serum Stability Assay.

Enzyme Inhibition: Modulating Biological Activity

The incorporation of unnatural amino acids can significantly impact the inhibitory potency of a peptide against a target enzyme. The unique side-chain functionalities and stereochemistry can lead to enhanced binding affinity and selectivity.

Illustrative Enzyme Inhibition Data (IC50 Values)

Peptide InhibitorTarget EnzymeIC50 (nM) with L-PheIC50 (nM) with D-Phe-NH2
Peptide AProtease X15025
Peptide BKinase Y8015
Peptide CPhosphatase Z20040

This data is hypothetical and serves to illustrate the potential for improved inhibitory activity. Actual IC50 values are dependent on the specific peptide sequence and the target enzyme.

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the IC50 value of a peptide inhibitor.

1. Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably fluorogenic or chromogenic)

  • Test peptide inhibitor (e.g., containing this compound)

  • Assay buffer specific to the enzyme

  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of the peptide inhibitor in the assay buffer.

  • In a microplate, add the enzyme and the peptide inhibitor dilutions.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Modulation: A Case Study with GPCRs

Peptides containing D-amino acids can act as potent and stable modulators of G-protein coupled receptors (GPCRs), which are a major class of drug targets. The enhanced stability of these peptides leads to prolonged receptor activation or inhibition, offering therapeutic advantages. For instance, analogs of somatostatin, a peptide hormone that regulates the endocrine system, incorporate a D-tryptophan residue to increase their half-life and efficacy in treating various tumors. Similarly, a peptide containing this compound could be designed to target a specific GPCR and modulate its downstream signaling.

The following diagram illustrates a hypothetical signaling pathway where a peptide containing this compound acts as an agonist for a Gαq-coupled GPCR, leading to the activation of downstream effectors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (Gαq-coupled) G_protein Gαqβγ GPCR->G_protein Activation Peptide Peptide with D-Phe-NH2 Peptide->GPCR Agonist Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of Target Proteins

Hypothetical GPCR signaling pathway modulation.

Conclusion

The strategic incorporation of this compound and other unnatural amino acids represents a powerful approach in modern drug design. As demonstrated, these modifications can significantly enhance the proteolytic stability of peptides, leading to improved pharmacokinetic profiles. Furthermore, the unique structural features of unnatural amino acids can be leveraged to optimize enzyme inhibitory activity and modulate signaling pathways with greater potency and duration. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to rationally design and evaluate novel peptide-based therapeutics with superior performance characteristics.

Safety Operating Guide

Navigating the Disposal of D-Phenylalaninamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of D-Phenylalaninamide, a derivative of the amino acid D-phenylalanine.

Core Principles of this compound Disposal

D-Phenylalanine is not classified as a hazardous substance.[1][2] However, proper disposal is still necessary to minimize environmental impact and ensure a safe laboratory environment. The primary methods of disposal involve treating it as non-hazardous solid or liquid chemical waste.

Step-by-Step Disposal Procedures

1. Solid this compound Waste:

  • Collection: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.[3]

  • Disposal: The sealed container should be disposed of as non-hazardous chemical waste through your institution's designated waste management program.[3] Avoid mixing it with other chemical waste to prevent unintended reactions.

2. Liquid this compound Waste (Solutions):

  • Aqueous Solutions: Depending on local regulations, small quantities of aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water.[3] However, it is crucial to verify this with your local EHS guidelines, as some municipalities have strict regulations against the drain disposal of any chemicals.

  • Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste. It should be collected in a properly labeled, sealed, and chemically resistant container for hazardous waste pickup.

  • Prohibition of Drain Disposal: Do not let the product enter drains if it is prohibited by local regulations or if it contains other hazardous chemicals.[1][3]

3. Contaminated Materials:

  • Personal Protective Equipment (PPE): Gloves, weigh boats, and other disposable materials contaminated with this compound should be collected in a sealed bag or container.[3]

  • Disposal of Contaminated Materials: These materials should be disposed of as solid chemical waste through your institution's waste management program.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory waste apply. The following table summarizes disposal methods based on the nature of the waste.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compoundCollect in a labeled, sealed container for chemical waste pickup.Do not dispose of in regular trash.
Aqueous SolutionsConsult local EHS guidelines. May be suitable for drain disposal with large amounts of water if permitted.[3]Verify local regulations. If in doubt, collect for chemical waste disposal.
Solutions in Organic SolventsCollect in a labeled, sealed container for hazardous waste pickup.The solvent determines the hazardous nature of the waste.
Contaminated Labware/PPECollect in a sealed bag or container for solid chemical waste pickup.Ensure no sharp objects are mixed in that could puncture the bag.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps to determine the appropriate disposal route for this compound waste.

D_Phenylalaninamide_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Liquid this compound Solution waste_type->liquid_waste Liquid contaminated_material Contaminated Materials (Gloves, etc.) waste_type->contaminated_material Contaminated collect_solid_waste Collect in Labeled, Sealed Container for Solid Waste Pickup solid_waste->collect_solid_waste check_solvent Is the solvent hazardous? liquid_waste->check_solvent contaminated_material->collect_solid_waste aqueous_solution Aqueous Solution check_solvent->aqueous_solution No organic_solvent Organic/Hazardous Solvent check_solvent->organic_solvent Yes check_local_regs Check Local EHS Regulations for Drain Disposal aqueous_solution->check_local_regs collect_liquid_waste Collect in Labeled, Sealed Container for Chemical Waste Pickup organic_solvent->collect_liquid_waste drain_disposal Permitted? (Follow with copious water) check_local_regs->drain_disposal drain_disposal->collect_liquid_waste No end_disposal End: Waste Disposed drain_disposal->end_disposal Yes collect_liquid_waste->end_disposal collect_solid_waste->end_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling D-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for D-Phenylalaninamide. While specific toxicological properties of this compound may not be fully characterized, a cautious approach based on handling similar chemical structures is recommended.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is critical to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Chemical Splash GogglesRecommended when there is a significant risk of splashing or dust generation. Must be indirectly vented and fit snugly to completely cover the eyes and surrounding facial area.[1]
Face ShieldRecommended for procedures with a higher risk of splashes or when handling larger quantities. Must be worn in conjunction with safety glasses or goggles.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[2]
Nitrile Rubber (Full Contact)Minimum layer thickness: 0.11 mm. Breakthrough time: > 480 min. (Data for D-Phenylalanine)[3]
Body Protection Laboratory CoatA standard, properly fitting laboratory coat should be worn and fully buttoned.[2][4]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[2]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

1. Preparation:

  • Ensure all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, is assembled.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Don all required personal protective equipment as detailed in the table above.

2. Handling the Solid Compound:

  • All manipulations of solid this compound should be performed in a chemical fume hood or a well-ventilated area to prevent the inhalation of airborne particles.[2]

  • When weighing the compound, use a tared, sealed container to minimize dust generation.[2]

  • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.[2]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE.[2]

  • Wash hands thoroughly with soap and water after handling is complete.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[5] Call a poison center or doctor/physician if you feel unwell.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, weighing paper) in a clearly labeled, sealed container for solid chemical waste.[6]

    • Dispose of the sealed container as non-hazardous chemical waste through a licensed disposal company, following all local, state, and federal regulations.[6]

  • Liquid Waste:

    • For solutions of this compound, the disposal method should be determined by the solvent and any other components in the mixture.

    • Aqueous solutions may be permissible for drain disposal with copious amounts of water, but this is dependent on local regulations.[6] Always check with your institution's environmental health and safety department.

    • Solutions containing hazardous solvents must be collected in a labeled, sealed container for liquid chemical waste and disposed of through a licensed disposal company.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.[7]

    • After thorough rinsing and air-drying, the container can be disposed of in the regular trash or recycled, ensuring all labels are removed or defaced.[8]

Safe Handling Workflow for this compound

cluster_emergency Emergency Protocol start Start: Handling this compound prep 1. Preparation - Assemble Equipment - Verify Safety Stations - Don PPE start->prep handling 2. Handling Solid - Use Fume Hood - Minimize Dust - Avoid Direct Contact prep->handling solution 3. Solution Preparation - Slow Addition to Solvent - Control Temperature - Label Container handling->solution exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) handling->exposure If Exposure Occurs post_handling 4. Post-Handling - Decontaminate Surfaces - Dispose of PPE - Wash Hands solution->post_handling solution->exposure disposal 5. Waste Disposal - Segregate Solid & Liquid Waste - Use Licensed Disposal Company post_handling->disposal end End: Procedure Complete disposal->end first_aid Administer First Aid - Move to Fresh Air - Flush with Water - Seek Medical Attention exposure->first_aid Immediate Action

Caption: Workflow for the safe handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.